molecular formula C4H5N3 B068212 2-Aminopyrimidine CAS No. 176773-05-0

2-Aminopyrimidine

货号: B068212
CAS 编号: 176773-05-0
分子量: 95.1 g/mol
InChI 键: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Aminopyrimidine is a fundamental heterocyclic aromatic amine serving as a privileged scaffold in medicinal chemistry and drug discovery. Its core structure is a key pharmacophore in numerous therapeutic agents, making it an invaluable building block for the synthesis of kinase inhibitors, antiviral drugs, and antimicrobial compounds. Researchers utilize this compound to develop novel molecules that target specific enzymatic pathways, particularly protein kinases involved in cancer cell proliferation and inflammatory responses. Its mechanism of action, when incorporated into larger molecular frameworks, often involves competitive inhibition at the ATP-binding site of target kinases, thereby modulating critical signal transduction cascades. Beyond pharmaceuticals, this compound finds significant application in materials science as a precursor for ligands in coordination chemistry and the development of supramolecular structures. Supplied as a high-purity reagent, it is essential for hit-to-lead optimization, library synthesis, and structure-activity relationship (SAR) studies, providing a versatile and critical starting point for advanced scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyrimidin-2-amine
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InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
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InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
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Molecular Weight

95.10 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
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Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
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CAS No.

109-12-6
Record name 2-Aminopyrimidine
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Foundational & Exploratory

2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a pivotal heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science.[1] Characterized by a pyrimidine (B1678525) ring substituted with an amino group at the second position, this molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its structural similarity to the purine (B94841) and pyrimidine bases found in nucleic acids allows it to interact with numerous biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Several commercially successful drugs, such as the anticancer agents imatinib (B729) and palbociclib, feature the this compound core, underscoring its therapeutic significance.[3][4][5] This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference(s)
IUPAC Name pyrimidin-2-amine[2]
CAS Number 109-12-6[2][6]
Molecular Formula C₄H₅N₃[2][7]
Molecular Weight 95.11 g/mol [2][7]
Appearance White to light yellow crystalline solid/powder[2][8]
Melting Point 122-126 °C[8]
Boiling Point 212 °C[2]
Density 1.1290 g/cm³[2]
Solubility Moderately soluble in water. Soluble in polar organic solvents like methanol (B129727) and ethanol (B145695).[2][9]

Structural Features and Spectroscopic Analysis

The structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group attached to the carbon at position 2.[1] This arrangement confers unique electronic and hydrogen-bonding capabilities to the molecule.

Tautomerism

A key structural feature of this compound is its existence in tautomeric forms, primarily the amine-imine tautomerism. The equilibrium between the 2-amino form and the 2-imino form is a subject of interest. However, spectroscopic and computational studies have confirmed that the 2-amino tautomer is the most stable and predominant form .[10] This stability is crucial for its biological interactions and chemical reactivity.

Spectroscopic Data

The spectroscopic signature of this compound is vital for its identification and characterization.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR Signals for the amino protons are typically observed in the range of 5.1-5.3 ppm. Aromatic protons on the pyrimidine ring also show characteristic shifts.[11][12]
IR Spectroscopy Characteristic peaks include N-H stretching vibrations around 3400-3500 cm⁻¹ and NH₂ stretching vibrations (asymmetric and symmetric) in the 3100-3300 cm⁻¹ region.[13][14]
UV-Vis Spectroscopy An absorption maximum around 297 nm, attributed to an n–π* transition, is observed. This can be influenced by solvent and substitution.[14]

Chemical Reactivity and Synthesis

This compound exhibits versatile reactivity, making it a valuable synthon in organic chemistry. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for a variety of chemical transformations.

Reactivity
  • Coordination Chemistry : this compound can act as a ligand, coordinating with metal ions through both its endocyclic (ring) and exocyclic (amino) nitrogen atoms. This property is utilized in the synthesis of various metal complexes.[6]

  • Nucleophilic Substitution : The amino group can act as a nucleophile. Furthermore, the pyrimidine ring can be activated for nucleophilic substitution, particularly when substituted with leaving groups.

  • Precursor for Fused Heterocycles : It serves as a starting material for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines.[3][4]

  • Reaction with Aldehydes : this compound reacts with certain aldehydes, such as nitrobenzaldehyde derivatives, to form stable hemiaminals.[15]

Synthesis Protocols

Several synthetic routes to this compound and its derivatives have been established. Below are summaries of common experimental protocols.

Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine (B92328)

This is a classical and widely used method for the synthesis of the this compound core.

  • Materials : A β-dicarbonyl compound (e.g., chalcone, acetylacetone), guanidine hydrochloride or carbonate, and a base (e.g., NaOH, KOH, or sodium carbonate).[16][17]

  • Procedure :

    • Dissolve the β-dicarbonyl compound and guanidine salt in a suitable solvent like ethanol or DMF.[16]

    • Add a catalytic amount of the base to the mixture.[16]

    • Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]

    • Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.[16]

    • Filter the solid, wash it with cold water, and recrystallize from a suitable solvent to obtain the pure this compound derivative.[16]

Protocol 2: Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

This method is particularly useful for synthesizing diversely substituted this compound derivatives.

  • Materials : 2-Amino-4,6-dichloropyrimidine, a substituted amine, and a base like triethylamine.[3][5]

  • Procedure :

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.[5][16]

    • Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.[5][16]

    • Monitor the reaction by TLC.[5][16]

    • After completion, add distilled water to the reaction mixture to precipitate the product.[5][16]

    • Filter the precipitate, wash with water, and crystallize from ethanol.[3][5]

Biological Activity and Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have demonstrated a plethora of biological activities.[1][3][4]

Wnt Signaling Pathway Inhibition

A significant finding in recent years has been the identification of this compound derivatives as potent and specific inhibitors of the canonical Wnt signaling pathway.[18] Dysregulation of this pathway is implicated in various diseases, including cancer.[18] The identified small molecules inhibit the pathway with minimal cellular toxicity, making them promising leads for the development of novel therapeutics.[18]

Wnt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Aminopyrimidine This compound Derivatives Aminopyrimidine->Destruction_Complex Modulation? Aminopyrimidine->beta_Catenin Prevents Accumulation

References

The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The 2-aminopyrimidine (B69317) (2-AP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] Its structure, characterized by a pyrimidine (B1678525) ring with an amino group at the second position, allows it to act as a versatile building block in drug design. The nitrogen atoms in the pyrimidine ring can participate in crucial hydrogen bonding and dipole-dipole interactions, enabling strong and specific binding to a wide array of biological targets.[2] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse therapeutic applications, structure-activity relationships, and key experimental methodologies for its development.

I. Synthesis of this compound Scaffolds

The construction of the this compound core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern, allowing for the creation of diverse chemical libraries for screening.

Key Synthetic Approaches:

  • Condensation with Guanidine (B92328): A prevalent and efficient method involves the condensation of β-dicarbonyl compounds, chalcones, or their synthetic equivalents with guanidine salts (e.g., guanidine hydrochloride).[1][3] This approach allows for significant variation in the substituents at the 4, 5, and 6-positions of the pyrimidine ring.

  • Nucleophilic Substitution: Another widely employed strategy utilizes commercially available 2-amino-4,6-dichloropyrimidine (B145751) as a starting material.[4][5] Sequential nucleophilic aromatic substitution reactions with various amines or other nucleophiles provide a direct route to a diverse range of 2,4,6-trisubstituted aminopyrimidine derivatives.

Experimental Protocol: Synthesis of N-substituted this compound Derivatives

This protocol details a common method for synthesizing this compound derivatives via nucleophilic substitution, adapted from procedures for synthesizing β-glucuronidase inhibitors.[4][6]

Materials:

Procedure:

  • A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) is prepared.[4]

  • The mixture is heated under solvent-free conditions at 80–90 °C.[4][5]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane (B92381) and ethyl acetate).[4][6]

  • Upon completion, distilled water is added to the reaction mixture to precipitate the product.[4]

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by crystallization from a suitable solvent, such as ethanol, to yield the final compound.[4][6]

  • Characterization of the final product is performed using NMR spectroscopy and mass spectrometry (EI-MS, HREI-MS).[4][5]

G General Workflow for Synthesis via Nucleophilic Substitution cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product R1 2-Amino-4,6-dichloropyrimidine P1 Mixing R1->P1 R2 Substituted Amine (R-NH2) R2->P1 R3 Triethylamine (Base) R3->P1 P2 Heating (80-90°C) Solvent-Free P1->P2 P3 TLC Monitoring P2->P3 W1 Precipitation (add H2O) P3->W1 Reaction Complete W2 Filtration W1->W2 W3 Crystallization W2->W3 FP N-substituted This compound W3->FP

A generalized workflow for the synthesis of 2-aminopyrimidines.

II. Therapeutic Applications and Biological Activities

The this compound scaffold is a component of numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance across various diseases.

A. Anticancer Activity

The 2-AP scaffold is particularly prominent in the development of protein kinase inhibitors, a cornerstone of modern targeted cancer therapy.[7][8] Several FDA-approved drugs, including Imatinib (Gleevec®), Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®), feature this core structure.[5]

  • Mechanism of Action: As ATP-competitive inhibitors, the this compound moiety often mimics the adenine (B156593) hinge-binding region of ATP. The N1 and the exocyclic amino group of the scaffold form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. Substituents on the pyrimidine ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

G Mechanism of 2-AP Kinase Inhibitors cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism UPSTREAM Upstream Signal (e.g., Growth Factor) RECEPTOR Receptor Tyrosine Kinase UPSTREAM->RECEPTOR KINASE Target Kinase (e.g., CDK, ALK) RECEPTOR->KINASE SUBSTRATE Substrate Protein KINASE->SUBSTRATE EFFECT Downstream Effects (Proliferation, Survival) SUBSTRATE->EFFECT Phosphorylation INHIBITOR This compound Inhibitor INHIBITOR->KINASE Binds to ATP pocket ATP ATP ATP->KINASE Blocked

Inhibition of a kinase signaling pathway by a 2-AP based drug.
  • Quantitative Data: Anticancer Activity

Compound IDTarget(s)IC₅₀ ValueCell Line / AssayReference
8e CDK9 / HDAC188.4 nM / 168.9 nMEnzyme Assay[9]
9e FLT3 / HDAC1 / HDAC330.4 nM / 52.4 nM / 14.7 nMEnzyme Assay[9]
18d ALK (wild-type)19 nMEnzyme Assay[10]
18d ALK (L1196M mutant)45 nMEnzyme Assay[10]
18d ALK (G1202R mutant)22 nMEnzyme Assay[10]
18d ROS12.3 nMEnzyme Assay[10]

B. Antimicrobial and Biofilm-Modulating Activity

This compound derivatives have demonstrated broad-spectrum activity against various microbial pathogens, including bacteria and fungi.[2][11] A significant area of research is their ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[12]

  • Mechanism of Action: While diverse, mechanisms can include inhibition of essential metabolic pathways or disruption of quorum sensing and other processes critical for biofilm development.[12] Some derivatives have also been shown to suppress resistance to conventional antibiotics like colistin.[13]

  • Quantitative Data: Biofilm Inhibition

Compound IDOrganismIC₅₀ Value (Biofilm Inhibition)Reference
10 P. aeruginosa200 µM[12]
10 MSSA128 µM[12]
10 MRSA84 µM[12]
15 MSSA344 µM[12]
15 MRSA72 µM[12][13]
37 MSSA114 µM[12]

C. Anti-inflammatory Activity

The scaffold is present in molecules developed for inflammatory disorders.[14] The mechanism often involves the inhibition of key inflammatory mediators.[15]

  • Mechanism of Action: Some 2-AP derivatives act as inhibitors of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins (B1171923) like PGE2.[15] Others target specific kinases involved in immune cell activation, such as the lymphocyte-specific kinase (Lck), which is critical for T cell receptor signaling.[14]

D. Other Therapeutic Activities

The versatility of the 2-AP scaffold extends to other target classes:

  • β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to conditions like colon cancer.[5] A series of this compound derivatives were synthesized and identified as potent inhibitors of this enzyme.[4][16]

  • Antiviral Activity: Novel derivatives have shown potent activity against influenza A and B viruses, with some compounds exhibiting 50% effective concentrations (EC₅₀) in the range of 0.01-0.1 µM.[17]

  • Quantitative Data: β-Glucuronidase Inhibition

Compound IDTarget EnzymeIC₅₀ ValueStandardReference
24 β-Glucuronidase2.8 ± 0.10 µMD-saccharic acid 1,4-lactone (45.75 ± 2.16 µM)[4][5][6]
8 β-Glucuronidase72.0 ± 6.20 µMD-saccharic acid 1,4-lactone (45.75 ± 2.16 µM)[5]

III. Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity across different target classes.

  • For Kinase Inhibitors:

    • C2-Amino Group: Essential for the primary hinge-binding interaction.

    • C4-Position: Often substituted with an aromatic or heteroaromatic ring that occupies the ribose-binding pocket. Modifications here are critical for potency and selectivity.

    • C5-Position: Substitution at this position can be used to modulate solubility, pharmacokinetic properties, and target selectivity.

    • C6-Position: This position often points towards the solvent-exposed region, making it an ideal point for introducing solubilizing groups or vectors to explore additional binding interactions.

  • For Antiviral Agents (Influenza):

    • C5-Position: The order of antiviral efficacy for substitutions is amino group > hydroxyiminomethyl group > halogen.[17]

    • C6-Position: A chlorine or methoxy (B1213986) group is more effective than hydrogen.[17]

G General SAR Logic for 2-AP Kinase Inhibitors cluster_positions Key Substitution Positions cluster_functions Functional Roles Scaffold This compound Core C2 C2-Amino Scaffold->C2 C4 C4-Position Scaffold->C4 C5 C5-Position Scaffold->C5 C6 C6-Position Scaffold->C6 F_Hinge Hinge Binding (Essential) C2->F_Hinge interacts with F_Potency Potency & Selectivity C4->F_Potency modulates F_PK PK/Solubility Tuning C5->F_PK modulates F_Solvent Solvent Exposure C6->F_Solvent affects

Key structure-activity relationships for this compound scaffolds.

IV. Conclusion

The this compound scaffold remains a highly privileged and versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage in key interactions with a multitude of biological targets, has cemented its role in the development of successful therapeutics, particularly in oncology. The continued exploration of new substitution patterns and bioisosteric replacements, guided by detailed structure-activity relationship studies, promises to unlock the full potential of this remarkable scaffold for addressing a wide range of human diseases. Future research will likely focus on developing derivatives with improved selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action to overcome challenges such as drug resistance.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This technical guide provides an in-depth overview of the crystal structure analysis of this compound compounds, detailing experimental protocols, presenting key crystallographic data, and visualizing relevant biological pathways.

I. The Foundation: Synthesis and Crystallization

The journey to elucidating the crystal structure begins with the synthesis of high-purity this compound derivatives and the subsequent growth of diffraction-quality single crystals.

A. Synthetic Strategies

A variety of synthetic routes are employed to generate diverse this compound libraries. Common methods include:

  • Condensation Reactions: This approach often involves the reaction of guanidine (B92328) with β-dicarbonyl compounds.[3]

  • Nucleophilic Substitution: Commercially available precursors like 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines in the presence of a base to yield a range of substituted 2-aminopyrimidines.[2][4]

  • Co-crystallization: Formation of salts or co-crystals with other molecules, such as dicarboxylic acids, can yield crystalline materials suitable for analysis.[5][6]

B. Experimental Protocol: Synthesis of this compound Derivatives via Nucleophilic Substitution

This protocol is adapted from a general procedure for the synthesis of this compound derivatives.[2][4]

Materials:

  • 2-amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled water

  • Ethanol

Procedure:

  • Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

  • Heat the reaction mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Filter the resulting solid, wash it with cold water, and allow it to dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

C. Experimental Protocol: Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a widely used method for growing high-quality single crystals of small organic molecules.[6]

Materials:

  • Purified this compound compound

  • Appropriate solvent (e.g., ethanol, distilled water, or a mixture)

  • Crystallization vessel (e.g., small beaker or vial)

  • Filter paper

Procedure:

  • Prepare a saturated or near-saturated solution of the purified this compound compound in the chosen solvent at room temperature or a slightly elevated temperature.

  • Filter the solution through filter paper to remove any insoluble impurities.

  • Transfer the filtered solution to a clean crystallization vessel.

  • Cover the vessel with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • Place the vessel in an undisturbed location, free from vibrations and significant temperature fluctuations.

  • Monitor the vessel over several days to weeks for the formation of single crystals.

II. Deciphering the Structure: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A. The Workflow of Single-Crystal X-ray Crystallography

The determination of a crystal structure follows a well-defined workflow, from data collection to the final refined model.[8][9]

G A Crystal Selection and Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction and Correction B->C D Structure Solution (Direct Methods or Patterson) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation and Analysis E->F G Final Crystallographic Report (CIF) F->G

Figure 1: General workflow for single-crystal X-ray structure determination.
B. Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized protocol for the collection and analysis of single-crystal X-ray diffraction data.

1. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage.

  • Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6]

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

2. Data Reduction and Structure Solution:

  • The collected diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal system and space group are determined from the diffraction pattern.

  • The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.

3. Structure Refinement:

  • The initial structural model is refined using full-matrix least-squares methods on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refinement includes the refinement of atomic positions, anisotropic displacement parameters, and a scaling factor.

III. Quantitative Crystallographic Data of this compound Compounds

The results of a crystal structure analysis are a wealth of quantitative data that describe the molecular geometry and packing. The following tables summarize crystallographic data for a selection of this compound compounds reported in the literature.

Table 1: Crystallographic Data and Structure Refinement Parameters for 2,4-Diaminopyrimidine Salts [5]

ParameterCompound 1Compound 2Compound 3Compound 4
Formula C₈H₁₃N₄O₄SC₉H₁₅N₄O₄C₁₀H₁₇N₄O₄S₂C₁₆H₂₉N₄O₆
Formula Weight 277.29263.26337.41397.43
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/nP2₁/c
a (Å) 11.2345(3)11.0823(3)11.4589(3)11.4093(3)
b (Å) 8.8987(2)9.0983(2)14.5091(4)9.2543(2)
c (Å) 12.0019(3)12.1895(3)11.5975(3)22.0911(5)
α (°) 90909090
β (°) 97.589(2)97.109(2)117.893(2)115.357(2)
γ (°) 90909090
Volume (ų) 1189.43(5)1220.73(5)1702.77(8)2106.84(8)
Z 4444
Density (calc, g/cm³) 1.5471.4331.3161.253
μ (mm⁻¹) 0.270.110.350.10
F(000) 584.0568.0720.0864.0
Reflections collected 10228105651477718274
Independent reflections 2133220030333734
R(int) 0.0260.0270.0300.033
Final R indices [I>2σ(I)] R₁ = 0.037, wR₂ = 0.096R₁ = 0.039, wR₂ = 0.101R₁ = 0.038, wR₂ = 0.098R₁ = 0.043, wR₂ = 0.113
Final R indices (all data) R₁ = 0.045, wR₂ = 0.101R₁ = 0.048, wR₂ = 0.107R₁ = 0.047, wR₂ = 0.103R₁ = 0.057, wR₂ = 0.121

IV. Biological Relevance: 2-Aminopyrimidines as Signaling Pathway Modulators

The therapeutic effects of this compound compounds often stem from their ability to interact with and modulate specific biological signaling pathways. A notable example is their role as inhibitors of the canonical Wnt signaling pathway, which is implicated in various diseases, including cancer.[10]

A. The Canonical Wnt Signaling Pathway and Its Inhibition

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[10] Its dysregulation can lead to uncontrolled cell proliferation. A key event in this pathway is the regulation of β-catenin levels. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes GSK-3, leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and activate target genes. Certain this compound derivatives have been identified as inhibitors of this pathway.[10]

G cluster_0 Wnt OFF State cluster_1 Wnt ON State GSK3 GSK-3 BetaCatenin β-catenin APC APC Axin Axin CK1 CK1 DestructionComplex Destruction Complex pBetaCatenin p-β-catenin BetaCatenin->pBetaCatenin Phosphorylation Degradation Ubiquitination & Degradation pBetaCatenin->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 InhibitedComplex Inhibited Destruction Complex Dsh->InhibitedComplex Inhibition BetaCatenin_acc β-catenin (Accumulation) Nucleus Nucleus BetaCatenin_acc->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation TwoAP This compound Inhibitor TwoAP->InhibitedComplex Inhibition of Pathway (Mechanism Varies)

Figure 2: The canonical Wnt signaling pathway and points of inhibition.

This guide has provided a comprehensive overview of the critical aspects of crystal structure analysis for this compound compounds, from their synthesis and crystallization to the detailed interpretation of their three-dimensional structures and biological implications. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

References

Spectroscopic Profile of 2-Aminopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyrimidine (B69317), a crucial heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a clear and accessible format. This guide includes detailed experimental protocols and a visual workflow for spectroscopic analysis to facilitate its practical application in a laboratory setting.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, with quantitative information presented in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
8.28Doublet2HH-4, H-6D₂O
6.76Triplet1HH-5D₂O
~6.5Broad Singlet2H-NH₂DMSO-d₆

Note: The amino protons (-NH₂) are typically not observed in D₂O due to solvent exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
163.1C-2DMSO-d₆
158.5C-4, C-6DMSO-d₆
110.1C-5DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.[1][2]

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000MediumAromatic C-H stretching
~1640StrongN-H bending (scissoring) of the amino group
1600 - 1450Medium to StrongC=C and C=N ring stretching
~1350MediumC-N stretching
850 - 750StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound [3]

m/zRelative Intensity (%)Assignment
95100[M]⁺ (Molecular Ion)
6831.86[M - HCN]⁺
4224.73[C₂H₂N]⁺
4118.86[C₂HN]⁺
9615.40[M+1]⁺

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like this compound.

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure this compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Versatility of 2-Aminopyrimidine: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopyrimidine (B69317), a foundational heterocyclic scaffold, has garnered significant attention in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of the reactivity, key synthetic transformations, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The inherent ability of the this compound motif to form critical hydrogen bond interactions has cemented its status as a privileged structure, especially in the design of kinase inhibitors.[1][2]

Core Reactivity and Synthetic Applications

The reactivity of the this compound core is characterized by the interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-donating amino group. This duality allows for a range of synthetic manipulations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and multicomponent reactions. These key transformations provide access to a vast chemical space of substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines is a robust method for synthesizing a library of N-substituted this compound derivatives.[3][4] This reaction typically proceeds under mild, often solvent-free conditions, highlighting its efficiency and environmental friendliness.[3][4]

Experimental Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine via SNAr [4]

  • Reactant Preparation: In a reaction vessel, finely grind 2-amino-4,6-dichloropyrimidine (3 mmol, 1 equivalent), the desired substituted amine (e.g., aniline, 3 mmol, 1 equivalent), and triethylamine (B128534) (6 mmol, 2 equivalents).

  • Reaction Conditions: Heat the solvent-free mixture at 80–90 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane (B92381) and ethyl acetate (B1210297) solvent system.

  • Work-up and Purification: Upon completion, add distilled water to the reaction mixture to induce precipitation. Filter the resulting solid. If a precipitate does not form, dry the aqueous mixture under vacuum.

  • Crystallization: Purify the crude product by crystallization from ethanol (B145695) to yield the desired this compound derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold, enabling the formation of C-C and C-N bonds.[5][6]

  • Suzuki-Miyaura Coupling: This reaction is widely used for creating C-C bonds by coupling a halogenated pyrimidine with an organoboron reagent. It is a cornerstone for synthesizing biaryl and heteroaryl pyrimidine structures.[5][7]

  • Buchwald-Hartwig Amination: This method is a powerful alternative to classical SNAr for forming C-N bonds, especially with less reactive aryl halides. It offers a broad substrate scope and functional group tolerance.[8][9]

  • Sonogashira Coupling: Used to install alkyne moieties onto the pyrimidine ring, this reaction is valuable for generating precursors for further transformations or as key structural elements in bioactive molecules.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][12]

  • Reaction Setup: In an oven-dried Schlenk tube or pressure flask under an argon atmosphere, combine the this compound halide (e.g., 2-amino-4-chloro-6-arylpyrimidine, 1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane (B91453) and water.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. Stir for the required time (typically overnight), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography.

Multicomponent Reactions (MCRs)

2-Aminopyrimidines are excellent substrates for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. The Biginelli reaction, a classic MCR, can be adapted to use guanidine (B92328) (the parent structure of this compound) to produce dihydropyrimidines, which are valuable pharmacological scaffolds.[10][13][14]

Experimental Protocol: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines [13][15]

  • Reactant Mixture: In a microwave-safe vessel, combine guanidine hydrochloride (2 equivalents), an aldehyde (1 equivalent), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) in ethanol.

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to 120 °C for approximately 10 minutes.

  • Work-up: After cooling, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration and purify by recrystallization. This method often avoids the need for column chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a "hinge-binding motif" in protein kinase inhibitors.[1] The N1 nitrogen and the 2-amino group form a bidentate hydrogen bond pattern with the kinase hinge region of the ATP-binding pocket, providing a stable anchor for the inhibitor.[1][16]

Kinase Inhibitors

Derivatives of this compound have been successfully developed as potent inhibitors for a range of kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[17][18]

  • FLT3 Inhibitors: Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). This compound derivatives have been identified as potent FLT3 inhibitors with high selectivity over other kinases like c-KIT.[16]

  • PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.[19][20] this compound-based molecules have been designed as potent pan-PI3K or dual pan-PI3K/mTOR inhibitors.[13]

  • Other Kinases: The scaffold has been successfully employed to target numerous other kinases including CDK, HDAC, Lck, and EPHA2.[1][17][20]

Table 1: Biological Activity of this compound-Based Kinase Inhibitors

Target KinaseInhibitor Structure/ClassIC₅₀ (nM)Reference
FLT3Compound 30 (this compound derivative)1.5[16]
FLT3Compound 36 (this compound derivative)7.2[16]
FLT3Compound 9e (FLT3/HDAC dual inhibitor)30.4[21]
CDK9Compound 8e (CDK9/HDAC dual inhibitor)88.4[21]
HDAC1Compound 8e (CDK9/HDAC dual inhibitor)168.9[21]
PAK1FRAX5977.7[4]
CK1δPF-67046269.85[7][22]
Aurora ACYC1168[7]
Aurora BCYC1169.2[7]
Antimicrobial and Other Biological Activities

Beyond kinase inhibition, this compound derivatives exhibit a broad range of biological activities.

  • Antimicrobial Agents: The scaffold has been investigated for its antibacterial and antifungal properties, with some derivatives showing promising minimum inhibitory concentrations (MIC) against pathogenic strains.[2][23]

  • β-Glucuronidase Inhibitors: A series of this compound derivatives were synthesized and found to be potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[3][24][25]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives

Biological TargetDerivative ClassActivity MetricValueReference
S. aureus2-amino-3-cyanopyridine (Compound 2c )MIC0.039 µg/mL[26][27]
B. subtilis2-amino-3-cyanopyridine (Compound 2c )MIC0.039 µg/mL[26][27]
β-GlucuronidaseCompound 24 (this compound derivative)IC₅₀2.8 ± 0.10 µM[3][24][25]
β-GlucuronidaseCompound 8 (this compound derivative)IC₅₀72.0 ± 6.20 µM[25]
β-GlucuronidaseStandard (D-saccharic acid 1,4-lactone)IC₅₀45.75 ± 2.16 µM[3][24][25]

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway targeted by this compound inhibitors and a general synthetic workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) p85 p85 RTK->p85 recruits p110 p110 p85->p110 activates PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes GrowthFactor Growth Factor (e.g., FL) GrowthFactor->RTK Inhibitor 2-AP Inhibitor Inhibitor->RTK blocks Inhibitor->PI3K blocks

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Start 2-Amino-4,6-dichloropyrimidine SNAr SₙAr Reaction (Base, Heat) Start->SNAr Amine Amine (R¹-NH₂) Amine->SNAr BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Suzuki Suzuki Coupling (Pd Catalyst, Base) BoronicAcid->Suzuki Alkyne Terminal Alkyne (R²-C≡CH) Sonogashira Sonogashira Coupling (Pd/Cu Catalyst, Base) Alkyne->Sonogashira Intermediate1 4-Amino-6-chloro-pyrimidine SNAr->Intermediate1 Product1 Disubstituted Product (e.g., Kinase Inhibitor Scaffold) Suzuki->Product1 Sonogashira->Product1 Intermediate1->Suzuki Intermediate1->Sonogashira

Figure 2: General workflow for the functionalization of this compound.

Conclusion

This compound is a remarkably versatile and valuable building block in organic synthesis. Its straightforward functionalization through established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provides reliable access to a wide array of derivatives. The proven success of this scaffold in numerous approved and investigational drugs, particularly as a kinase hinge-binder, ensures its continued importance in the field of drug discovery. The synthetic routes and biological data presented in this guide underscore the vast potential of this compound and serve as a comprehensive resource for chemists engaged in the design and synthesis of novel functional molecules.

References

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminopyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile template for designing drugs against a wide array of biological targets. This technical guide delves into the discovery of this compound as a privileged scaffold, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its role in critical signaling pathways.

The Concept of a Privileged Structure

The term "privileged structure" was introduced in 1988 by Evans et al. to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2][3] These scaffolds provide an efficient starting point in the drug discovery process, often leading to higher hit rates in screening campaigns and compounds with favorable pharmacokinetic properties.[1] The recognition of the this compound moiety as such a scaffold did not arise from a single discovery but rather from its repeated appearance in diverse biologically active compounds, solidifying its status over years of research and development.

Synthetic Strategies for this compound Derivatives

The versatility of the this compound scaffold is, in part, due to the accessibility of its synthesis and the ease with which it can be functionalized. A common and robust method involves the condensation of β-dicarbonyl compounds with guanidine.[4] Another widely employed strategy is the nucleophilic substitution reaction on a pre-existing pyrimidine (B1678525) ring, such as the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine.[5][6] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents.

A general workflow for the synthesis of this compound derivatives is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Derivatization cluster_final Final Products Guanidine Guanidine Condensation Condensation Guanidine->Condensation Beta-Dicarbonyl_Compound β-Dicarbonyl Compound Beta-Dicarbonyl_Compound->Condensation 2-Aminopyrimidine_Core This compound Core Condensation->2-Aminopyrimidine_Core Functionalization Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) 2-Aminopyrimidine_Core->Functionalization Library Library of this compound Derivatives Functionalization->Library

General synthetic workflow for this compound derivatives.

Broad Spectrum of Biological Activity

The this compound scaffold is a key component in numerous drugs and clinical candidates across various therapeutic areas, demonstrating its wide-ranging biological activities.[7]

Kinase Inhibition

A significant number of this compound derivatives are potent kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors. This has led to the development of drugs targeting various kinases involved in cancer and inflammatory diseases.

Table 1: Inhibitory Activity of this compound-Based Kinase Inhibitors

Compound/DrugTarget Kinase(s)IC50 (nM)Reference(s)
Ruxolitinib (B1666119)JAK13.3[8]
JAK22.8[8]
JAK3323[8]
TYK219[8]
AbrocitinibJAK129[9]
JAK2803[9]
JAK3>10,000[9]
TYK2~1,300[9]
Compound 8eCDK988.4[10]
HDAC1168.9[10]
Compound 9eFLT330.4[10]
HDAC152.4[10]
HDAC314.7[10]
Compound 17CDK20.29[11]
RibociclibCDK410[12]
CDK639[12]
Pexmetinibp38αKd: 460[13]
Other Enzymatic Inhibition

Beyond kinases, the this compound scaffold has been successfully employed to develop inhibitors of other enzymes.

Table 2: Inhibitory Activity of this compound Derivatives Against Other Enzymes

CompoundTarget EnzymeIC50 (µM)Reference(s)
Compound 24β-Glucuronidase2.8 ± 0.10[5][6]
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 ± 2.16[5][6]

Key Signaling Pathways Targeted by this compound Inhibitors

This compound-based inhibitors have been instrumental in targeting key signaling pathways implicated in various diseases. Below are representations of the JAK-STAT and p38 MAPK pathways, common targets for these inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[14] Ruxolitinib is a prime example of a this compound-based JAK inhibitor.[14]

G Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active) Dimer STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor This compound Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT pathway by a this compound-based inhibitor.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a role in inflammation and apoptosis.[15][16][17] Several this compound derivatives have been developed as p38 MAPK inhibitors.[18][19][20]

G MAP3K MAPKKK (e.g., MEKK, MLK) MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylate p38 p38 MAPK MKK3_6->p38 Phosphorylate Downstream Downstream Targets (e.g., ATF-2, MK2) p38->Downstream Phosphorylate Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response Inhibitor This compound Inhibitor Inhibitor->p38 Inhibits

Inhibition of the p38 MAPK pathway by a this compound-based inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of new chemical entities. Below are outlines for key assays used in the characterization of this compound derivatives.

General Kinase Inhibition Assay (e.g., for FLT3)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Compound Preparation : Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate kinase assay buffer to create a range of concentrations for IC50 determination.

  • Assay Plate Setup : Add the diluted compound or DMSO control to the wells of a suitable microplate (e.g., 384-well).

  • Enzyme Addition : Dilute the recombinant kinase (e.g., FLT3) in kinase assay buffer and add it to each well containing the inhibitor. Incubate for a short period at room temperature.

  • Reaction Initiation : Prepare a mixture of the kinase substrate (e.g., a specific peptide) and ATP in the kinase assay buffer. Add this mixture to each well to start the reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection : Add a kinase detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced. This is typically a multi-step process involving stopping the kinase reaction and then converting the generated ADP to ATP, which is then measured via a luciferase-luciferin reaction.

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

β-Glucuronidase Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of β-glucuronidase activity.

  • Reagent Preparation : Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer), a solution of the enzyme (β-glucuronidase), and a solution of the substrate (e.g., p-nitrophenyl-β-D-glucuronide).

  • Assay Mixture : In a microplate, add the buffer, the this compound test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Reaction Initiation : Start the reaction by adding the substrate to all wells.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Measurement : Stop the reaction by adding a stop solution (e.g., sodium carbonate). The enzymatic reaction releases p-nitrophenol, which is yellow. Measure the absorbance at a wavelength of around 405 nm.

  • Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[5]

Conclusion

The this compound scaffold has firmly established its role as a privileged structure in drug discovery. Its synthetic tractability and ability to interact with a multitude of biological targets, particularly kinases, have led to the development of numerous successful therapeutics. The continued exploration of this versatile core, guided by detailed quantitative analysis and robust experimental protocols, promises to yield a new generation of innovative medicines for a wide range of diseases.

References

Quantum Chemical Insights into the Properties of 2-Aminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 2-aminopyrimidine (B69317), a crucial heterocyclic compound in medicinal chemistry and materials science. Through an in-depth analysis of quantum chemical calculations, this document summarizes its optimized geometry, vibrational frequencies, and key electronic properties. The methodologies behind these calculations are detailed to ensure reproducibility and further investigation. All quantitative data is presented in structured tables for comparative analysis, and logical relationships are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Molecular Geometry

The equilibrium molecular structure of this compound has been extensively studied using various quantum chemical methods. Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2) are commonly employed to predict its geometrical parameters. The calculated bond lengths and bond angles, particularly with the 6-311++G(d,p) basis set, show good agreement with experimental data, providing a reliable representation of the molecule's three-dimensional structure.[1][2]

Below is a diagram of the this compound molecule with the standard atom numbering scheme used in the accompanying tables of geometrical parameters.

molecular_structure cluster_ring N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 N7 N7 (NH2) C2->N7 C4 C4 N3->C4 C5 C5 C4->C5 H10 H10 C4->H10 C6 C6 C5->C6 H11 H11 C5->H11 C6->N1 H12 H12 C6->H12 H8 H8 N7->H8 H9 H9 N7->H9

Molecular structure of this compound with atom numbering.

Table 1: Optimized Bond Lengths (Å) of this compound

BondB3LYP/6-311++G(d,p)MP2/6-311++G(d,p)
N1-C21.3451.351
C2-N31.3451.351
N3-C41.3361.341
C4-C51.4031.406
C5-C61.3861.390
C6-N11.3361.341
C2-N71.3671.372
N7-H81.0111.013
N7-H91.0111.013
C4-H101.0841.086
C5-H111.0841.085
C6-H121.0841.086

Data sourced from computational studies.[1][2]

Table 2: Optimized Bond Angles (°) of this compound

AngleB3LYP/6-311++G(d,p)MP2/6-311++G(d,p)
C6-N1-C2117.8117.5
N1-C2-N3124.3124.4
N1-C2-N7117.8117.8
N3-C2-N7117.8117.8
C2-N3-C4117.8117.5
N3-C4-C5123.3123.5
C4-C5-C6117.5117.5
C5-C6-N1123.3123.5
C2-N7-H8116.8116.5
C2-N7-H9116.8116.5
H8-N7-H9116.4116.9
N3-C4-H10116.1116.0
C5-C4-H10120.6120.5
C4-C5-H11121.3121.2
C6-C5-H11121.3121.2
N1-C6-H12116.1116.0
C5-C6-H12120.6120.5

Data sourced from computational studies.[1][2]

Vibrational Spectroscopy

The vibrational properties of this compound have been investigated through Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by DFT calculations. The calculated vibrational frequencies, when scaled by an appropriate factor, show excellent correlation with the experimental spectra, allowing for a precise assignment of the fundamental vibrational modes. These assignments are crucial for identifying the molecule in various environments and for understanding its intramolecular dynamics.

Table 3: Selected Vibrational Frequencies (cm⁻¹) of this compound

AssignmentExperimental (FTIR)Calculated (B3LYP/6-311++G(d,p))
NH₂ asymmetric stretching35253530
NH₂ symmetric stretching34103415
C-H stretching (ring)3050 - 31003055 - 3110
NH₂ scissoring16301635
C=N stretching (ring)1550 - 16001555 - 1605
C-N stretching13501355
C-H in-plane bending1100 - 12501105 - 1255
Ring breathing990995
C-H out-of-plane bending750 - 850755 - 855

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. The data presented here is a representative selection.

Electronic Properties

The electronic structure of this compound dictates its reactivity, stability, and optical properties. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment are essential for understanding its behavior in chemical reactions and its potential applications in electronic devices.

homo_lumo cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (e.g., UV-Vis absorption) Energy_Gap Energy Gap (ΔE)

HOMO-LUMO energy level diagram for this compound.

Table 4: Calculated Electronic Properties of this compound

PropertyB3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.25
LUMO Energy (eV)-0.58
HOMO-LUMO Gap (eV)5.67
Dipole Moment (Debye)1.62

Data sourced from computational studies.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. The molecular electrostatic potential (MEP) map further elucidates the charge distribution and reactive sites of the molecule.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental techniques and theoretical calculations.

Experimental Protocols
  • FTIR Spectroscopy: The Fourier Transform Infrared spectra are typically recorded in the solid phase using KBr pellets over a range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The Fourier Transform Raman spectra are also recorded in the solid phase, often using a Nd:YAG laser for excitation, covering a spectral range of 3500-50 cm⁻¹.

Computational Protocols

The quantum chemical calculations are generally performed using the Gaussian suite of programs. The typical computational workflow is as follows:

computational_workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify electronic Electronic Property Calculation (HOMO, LUMO, Dipole Moment) verify->electronic True mep Molecular Electrostatic Potential (MEP) Analysis electronic->mep results Analysis of Results mep->results

A typical workflow for quantum chemical calculations.

Methodology Details:

  • Software: Gaussian 09 or later versions are commonly used.

  • Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a popular choice.

  • Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, is frequently used to provide accurate results for both geometry and electronic properties.

  • Geometry Optimization: The molecular geometry is optimized to a stationary point on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the vibrational spectra.

This technical guide provides a foundational understanding of the key properties of this compound derived from quantum chemical calculations. The presented data and methodologies serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling further exploration and application of this important molecule.

References

2-Aminopyrimidine: A Comprehensive Technical Review of its History, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. Its ability to mimic purine (B94841) bases allows for interactions with a wide array of biological targets, leading to its prevalence in drugs ranging from pioneering kinase inhibitors to novel antimicrobial agents. This in-depth technical guide provides a comprehensive review of the history, synthesis, and biological applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

A Rich History Rooted in Heterocyclic Chemistry

The journey of this compound is intrinsically linked to the broader exploration of pyrimidine (B1678525) chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Adolf Pinner, who developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds. This reaction, now known as the Pinner pyrimidine synthesis, laid the fundamental groundwork for accessing a variety of substituted pyrimidines, including the 2-amino substituted variants. Although Pinner first proposed the name "pyrimidin" in 1885, the parent pyrimidine compound was not prepared until 1900 by Gabriel and Colman. The core this compound structure has since become a critical pharmacophore, featuring in numerous FDA-approved drugs.[1] Its versatility and amenability to chemical modification have cemented its status as a vital building block in modern drug discovery.[2][3]

Synthetic Methodologies: A Toolkit for Diversity

A variety of synthetic routes have been developed to access the this compound core and its derivatives, offering chemists a range of options depending on the desired substitution pattern and available starting materials. Key methodologies include the Biginelli reaction, microwave-assisted synthesis, and multi-step sequences from functionalized pyrimidines.

Experimental Protocols

Protocol 1: Biginelli Reaction for 2-Amino-3,4-dihydropyrimidines

The Biginelli reaction is a one-pot, three-component cyclocondensation that provides access to dihydropyrimidinones and their 2-amino analogues.[4][5][6]

  • Materials: Aromatic aldehyde (1 eq.), β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 eq.), guanidine (B92328) hydrochloride (2 eq.), ethanol (B145695), sodium bicarbonate (4 eq.).

  • Procedure:

    • Combine the aldehyde, β-dicarbonyl compound, and guanidine hydrochloride in ethanol.

    • Add sodium bicarbonate to the mixture.

    • Heat the reaction mixture at 120°C under microwave irradiation for a specified time (typically 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminodihydropyrimidine.[4]

Protocol 2: Microwave-Assisted Synthesis from Chalcones

This method utilizes the condensation of chalcones with guanidine under microwave irradiation, often providing good yields in short reaction times.[7][8]

  • Materials: Substituted chalcone (B49325) (0.01 mol), guanidine nitrate (B79036) (0.01 mol), zinc chloride, ethanol.

  • Procedure:

    • In a microwave-safe vessel, dissolve the chalcone and guanidine nitrate in ethanol.

    • Add a catalytic amount of zinc chloride.

    • Irradiate the mixture in a microwave reactor at a specified power and for a set duration, monitoring by TLC.[8]

    • After cooling, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the this compound derivative.

Protocol 3: Synthesis from 2-Amino-4,6-dichloropyrimidine (B145751)

This approach involves the nucleophilic substitution of the chloro groups on a pre-existing pyrimidine ring, allowing for the introduction of diverse functionalities.[9][10]

  • Materials: 2-amino-4,6-dichloropyrimidine (3 mmol), substituted amine (3 mmol), triethylamine (B128534) (6 mmol).

  • Procedure:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

    • Heat the solvent-free mixture at 80-90°C, monitoring by TLC.[9][10]

    • After completion, add distilled water to precipitate the product.

    • Filter the precipitate and wash with water.

    • Crystallize the crude product from ethanol to obtain the purified this compound derivative.[9][10]

Quantitative Data on Biological Activity

The this compound scaffold has been extensively explored in drug discovery, leading to a wealth of quantitative data on the biological activity of its derivatives. The following tables summarize key inhibitory and pharmacokinetic data for notable this compound-containing compounds.

Compound ClassTargetCompound ExampleIC50/EC50Reference
Kinase Inhibitors
PhenylaminopyrimidineBcr-AblImatinib (B729)~1 µM (in vitro)[11]
PyridopyrimidineCDK4/6Palbociclib9-15 nM[12]
AminopyrimidineCDK9/HDAC1Compound 8e88.4 nM (CDK9), 168.9 nM (HDAC1)[13]
Pyrido[2,3-d]pyrimidine (B1209978)PDGFr, FGFr, EGFr, c-srcCompound 4b1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM[14]
β-Glucuronidase Inhibitors
This compound derivativeβ-GlucuronidaseCompound 242.8 ± 0.10 µM[9][10][15]
Bitter Taste Receptor Agonists
This compound derivativeTAS2R14Compound 28.172 nM (EC50)
DrugParameterValueReference
Imatinib Bioavailability98%[11]
Terminal Half-life~18 hours[11]
Protein Binding~95%[11]
MetabolismPrimarily by CYP3A4/5[11][16][17]
ExcretionPredominantly via bile[11]
Palbociclib Bioavailability46%[12][18][19]
Time to Peak Plasma Concentration6-12 hours[12][18]
Terminal Half-life~29 hours[20]
MetabolismPrimarily by CYP3A4 and SULT2A1[21]
ExcretionMainly through feces[19][20]

Visualizing the Role of 2-Aminopyrimidines in Cellular Signaling

To understand the mechanism of action of this compound-based drugs, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of these compounds on key cellular cascades.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates TwoAP_Inhibitor This compound Inhibitor TwoAP_Inhibitor->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates TwoAP_Inhibitor This compound Inhibitor TwoAP_Inhibitor->Destruction_Complex Modulates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Initiates Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HTS High-Throughput Screening (Kinase Panel) Purification->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Selection Lead Candidate Selection SAR->Lead_Selection ADME->Lead_Selection In_Vivo In Vivo Efficacy (Animal Models) Lead_Selection->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine (B69317) is a foundational heterocyclic amine that serves as a critical building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structural features, characterized by a pyrimidine (B1678525) ring substituted with an amino group at the second position, impart a versatile range of chemical and physical properties.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions. The information is presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this important scaffold.

Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular Formula C₄H₅N₃[3]
Molecular Weight 95.11 g/mol [3]
Melting Point 122-127 °C[4]
Boiling Point 158 °C at 186.0 mbar[1]
Flash Point 103 °C[1]
pKa (of the conjugate acid)3.45 at 20 °C[5]
Solubility Profile

This compound exhibits varied solubility depending on the solvent, a critical consideration for its application in synthesis and formulation.[6]

SolventSolubilityReference(s)
Water Soluble[1]
Ethanol Readily Soluble[1]
Acetone Readily Soluble[1]
Chloroform Readily Soluble[1]
Acetic Acid Soluble[1]
Benzene Slightly Soluble[1]
Ether Slightly Soluble[1]

Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The primary amino group gives rise to N-H stretching vibrations, typically observed in the range of 3456-3182 cm⁻¹.[7] The N-H in-plane bending vibration of the primary amino group is indicated by a band at 1648.5 cm⁻¹.[7] Aromatic C-H stretching vibrations are assigned to the weak absorption at 2960.5 cm⁻¹, and the C-N stretching vibration is consistent with the absorption band at 1216.7 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of this compound. In ¹H NMR, the protons of the pyrimidine ring and the amino group give distinct signals. The chemical shifts are dependent on the solvent used. For instance, in D₂O, the protons on the pyrimidine ring appear at specific chemical shifts.[8]

UV-Vis Spectroscopy

In acidic conditions, this compound derivatives exhibit pH-dependent spectral properties, including enhanced UVA absorption.[9] The protonation of this compound shifts the λmax toward a higher wavelength region.[9]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic amino group.

Tautomerism

This compound can exist in tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers is influenced by the solvent and the electronic nature of substituents on the pyrimidine ring. Spectroscopic studies and theoretical calculations have shown that the 2-amino tautomer is generally the most stable form.[10]

Caption: Tautomeric equilibrium of this compound.
Key Chemical Reactions

This compound serves as a versatile precursor in a variety of chemical transformations.

A prominent application of this compound is in the synthesis of the antibacterial drug sulfadiazine. The synthesis involves the reaction of 4-acetylaminobenzenesulfonyl chloride with this compound, followed by hydrolysis of the acetanilide (B955) derivative.[11][12]

Sulfadiazine_Synthesis Synthesis of Sulfadiazine cluster_reactants Reactants 4-acetylaminobenzenesulfonyl_chloride 4-Acetylaminobenzenesulfonyl Chloride Acetanilide_derivative Acetanilide Derivative 4-acetylaminobenzenesulfonyl_chloride->Acetanilide_derivative This compound This compound This compound->Acetanilide_derivative Sulfadiazine Sulfadiazine Acetanilide_derivative->Sulfadiazine Hydrolysis (NaOH)

Caption: Reaction scheme for the synthesis of Sulfadiazine.

The N-alkylation of 2-aminopyrimidines can be challenging due to the presence of multiple nucleophilic nitrogen atoms, which can lead to a lack of regioselectivity and over-alkylation.[10] However, methods like reductive amination and "borrowing hydrogen" catalysis can provide controlled mono-alkylation.[10]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. This reaction can be applied to this compound derivatives to introduce aryl groups at the amino position.[8][13]

The Suzuki coupling reaction, another palladium-catalyzed cross-coupling reaction, is employed to form carbon-carbon bonds. Halogenated this compound derivatives can undergo Suzuki coupling with boronic acids to introduce aryl or other organic substituents onto the pyrimidine ring.[14][15]

Experimental Protocols

Determination of Solubility

A general procedure for determining the solubility of an organic compound involves the following steps:

  • Add a small, measured amount of the solid compound (e.g., 25 mg) to a test tube.[16]

  • Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[16]

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.[16]

  • For acid-base solubility tests, use 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[17]

Determination of pKa by Potentiometric Titration

The pKa of an amine can be determined experimentally using potentiometric titration:

  • Prepare a dilute aqueous solution of the amine (e.g., 0.05 M).[4]

  • Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[18]

  • Measure the pH of the solution after each addition of the acid using a calibrated pH meter.[4][18]

  • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

pKa_Determination Workflow for pKa Determination Prepare_Amine_Solution Prepare dilute amine solution Titrate_with_Acid Titrate with standardized HCl Prepare_Amine_Solution->Titrate_with_Acid Measure_pH Measure pH after each addition Titrate_with_Acid->Measure_pH Plot_Titration_Curve Plot pH vs. volume of HCl Measure_pH->Plot_Titration_Curve Determine_pKa Determine pKa from the curve Plot_Titration_Curve->Determine_pKa

Caption: Experimental workflow for pKa determination.
Sample Preparation for FTIR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly used:

  • Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar.[19]

  • Place the mixture in a pellet die and apply pressure to form a transparent pellet.[19]

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[19]

Biological and Pharmaceutical Relevance

This compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This has led to their extensive use in drug design and development.[20] For instance, derivatives of this compound have been investigated as biofilm modulators, FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, and inhibitors of the receptor for advanced glycation end products (RAGE).[6][21][22]

Conclusion

This compound is a molecule of significant interest in chemical and pharmaceutical research. Its well-defined physical and spectroscopic properties, coupled with its versatile chemical reactivity, make it an invaluable scaffold for the synthesis of novel compounds with diverse applications. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective utilization in research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Aminopyrimidine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its prevalence stems from its unique ability to act as a bioisostere of the adenine (B156593) base of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[2][3] This interaction effectively blocks the binding of ATP and inhibits the kinase's catalytic activity. The versatility of the this compound core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This document provides a comprehensive guide to the application of the this compound scaffold in kinase inhibitor development, including detailed experimental protocols and a summary of structure-activity relationships.

Mechanism of Action and Advantages

The primary mechanism by which this compound-based compounds inhibit kinases is through competitive binding at the ATP-binding site.[4] The nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group are perfectly positioned to form two or three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1] This high-affinity binding event prevents the phosphorylation of substrate proteins, thereby modulating cellular signaling pathways.

Advantages of the this compound Scaffold:

  • Privileged Scaffold: It is a well-established and frequently occurring motif in numerous biologically active compounds, including several FDA-approved drugs.[1][2]

  • Synthetic Tractability: The synthesis of this compound derivatives is often straightforward, commonly involving the condensation of guanidine (B92328) with β-dicarbonyl compounds, allowing for the generation of diverse chemical libraries.[1][5]

  • Versatility for SAR Studies: The scaffold offers multiple points for chemical modification, facilitating extensive structure-activity relationship (SAR) studies to optimize inhibitor properties.[3]

Key Signaling Pathways Targeted by this compound Inhibitors

Many signaling pathways that are dysregulated in diseases like cancer are driven by the hyperactivity of specific kinases. This compound-based inhibitors have been successfully developed to target a range of these kinases.

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_CDK Cell Cycle Control cluster_VEGFR Angiogenesis EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor1 2-AP EGFR Inhibitor Inhibitor1->EGFR CDK46 CDK4/6 Rb Rb CDK46->Rb p E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor2 2-AP CDK Inhibitor Inhibitor2->CDK46 VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor3 2-AP VEGFR Inhibitor Inhibitor3->VEGFR

Caption: Simplified signaling pathways commonly targeted by this compound kinase inhibitors.

Quantitative Data of Representative this compound-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several this compound derivatives against various kinase targets. This data is essential for understanding the potency and selectivity of these compounds.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8e CDK988.4[6]
HDAC1168.9[6]
Compound 22 CDK77.21[7]
Compound 17 CDK20.29[8]
SP2 VEGFR-26820[9]
THZ1 (Control)CDK76.91[7]
NVP-2 (Control)CDK93.57[7]
Cabozantinib (Control)VEGFR-245[9]
2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acidCK21100[10]

Experimental Protocols

Robust and reproducible experimental protocols are critical for the evaluation of kinase inhibitors. The following sections provide detailed methodologies for key assays.

General Experimental Workflow

The development and characterization of a novel kinase inhibitor follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_workflow Kinase Inhibitor Development Workflow start Compound Synthesis (2-AP Scaffold) biochem_assay Biochemical Assays (In Vitro Kinase Assay) start->biochem_assay potency Determine IC50 biochem_assay->potency binding_assay Biophysical Assays (SPR, ITC) potency->binding_assay Active Compounds kinetics Determine KD, kon, koff binding_assay->kinetics cell_assay Cell-Based Assays kinetics->cell_assay target_engagement Confirm Target Engagement & Cellular Potency cell_assay->target_engagement preclinical Preclinical Testing (In Vivo Models) target_engagement->preclinical Lead Compounds

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of kinase inhibition by measuring the amount of ATP consumed in the kinase reaction using a commercially available assay kit such as ADP-Glo™.[4]

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • This compound test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase-Glo® Reagent

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[4]

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.[4]

    • Pre-incubate the plate at room temperature for 10 minutes.[4]

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[4]

    • Incubate the plate at 30°C for 60 minutes.[4]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]

    • Incubate the plate at room temperature for 40 minutes.[4]

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[4]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[12] This protocol describes a general method for assessing the inhibition of a specific kinase signaling pathway in cultured cells.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with an activating kinase mutation).

  • Cell culture medium and supplements.

  • This compound test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-specific antibody for a downstream substrate of the target kinase.

  • Total protein antibody for the downstream substrate.

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • Reagents for Western blotting or ELISA.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound test compounds for a predetermined amount of time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Normalize the protein concentrations of the lysates, separate the proteins by SDS-PAGE, and transfer them to a membrane. Probe the membrane with the phospho-specific primary antibody, followed by the appropriate secondary antibody. Visualize the bands and quantify the signal. Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate protein and a detection antibody that is phospho-specific.

  • Data Analysis: Quantify the level of substrate phosphorylation for each treatment condition. Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of inhibition of phosphorylation relative to the vehicle control and determine the cellular IC50 value.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique used to measure the kinetics of inhibitor binding in real-time, providing valuable information on association (kₐ or kₒₙ) and dissociation (kₔ or kₒբբ) rates.[13][14]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified kinase.

  • This compound test compounds.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified kinase in the immobilization buffer over the activated surface. The protein will be covalently coupled to the chip via its primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of the this compound test compound in the running buffer.

    • Inject the different concentrations of the compound over the immobilized kinase surface and a reference surface (without kinase).

    • Monitor the change in the SPR signal (response units, RU) over time. This includes an association phase during the injection and a dissociation phase when the running buffer flows over the surface.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[15][16]

Materials:

  • Isothermal titration calorimeter.

  • Purified kinase.

  • This compound test compound.

  • Dialysis buffer.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified kinase against the desired buffer.

    • Dissolve the test compound in the final dialysis buffer. A slight mismatch in buffer composition can lead to large heat signals, so this step is critical.

  • ITC Experiment:

    • Load the purified kinase into the sample cell of the calorimeter.

    • Load the test compound into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the compound into the kinase solution.

  • Data Analysis:

    • The instrument measures the heat change after each injection.

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the kinase.

    • Fit this binding isotherm to a suitable binding model to determine the Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[17]

Conclusion

The this compound scaffold remains a highly valuable and versatile platform for the design and development of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with its synthetic accessibility, ensure its continued prominence in drug discovery. The application of the detailed protocols provided in this guide will enable researchers to effectively synthesize, screen, and characterize novel this compound-based inhibitors, ultimately contributing to the development of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols: 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucuronidase (βG) is a lysosomal hydrolase that plays a crucial role in the deconjugation of β-D-glucuronides.[1] Elevated activity of this enzyme is associated with various pathological conditions, including colon cancer, renal diseases, and urinary tract infections.[2][3][4] The inhibition of β-glucuronidase is a significant therapeutic strategy to mitigate these conditions.[4][5] 2-aminopyrimidine (B69317) derivatives have emerged as a promising class of β-glucuronidase inhibitors, with some compounds exhibiting potency superior to the standard inhibitor, D-saccharic acid 1,4-lactone.[2][3] These compounds offer a valuable scaffold for the development of novel therapeutics targeting β-glucuronidase.[4][6]

This document provides detailed application notes and protocols for the evaluation of this compound derivatives as β-glucuronidase inhibitors, including data presentation, experimental methodologies, and visual workflows.

Data Presentation: In Vitro β-Glucuronidase Inhibitory Activity

The inhibitory potential of a series of synthesized this compound derivatives was evaluated against β-glucuronidase. The results, including IC50 values, are summarized in the table below for easy comparison.

Compound NumberStructureIC50 (µM)
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16
24 2-amino-4-(4-bromophenylamino)-6-chloropyrimidine2.8 ± 0.10
8 2-amino-4-butoxy-6-chloropyrimidine-
21 2-amino-4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine> 100
22 2-amino-4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine> 100
23 2-amino-4-chloro-6-(piperidin-1-yl)pyrimidine> 100

Note: The table presents a selection of compounds from a larger study for illustrative purposes. Compound 24 demonstrated significantly higher potency than the standard inhibitor.[2][3]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines.

Protocol:

  • Combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (B128534) (6 mmol) in a reaction vessel.[7]

  • Heat the mixture at 80–90 °C under solvent-free conditions.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane (B92381) and ethyl acetate (B1210297) solvent system.[7]

  • Upon completion, purify the synthesized derivatives using appropriate chromatographic techniques.

  • Characterize the structure of the final compounds using EI-MS, HREI-MS, and NMR spectroscopy.[2][3]

In Vitro β-Glucuronidase Inhibition Assay

This assay determines the inhibitory activity of the synthesized compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme (from E. coli or bovine liver)[8][9]

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate[10]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)[11]

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • D-saccharic acid 1,4-lactone as a standard inhibitor[2][3]

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare solutions of the test compounds and the standard inhibitor at various concentrations.

  • In a 96-well plate, add 30 µL of the diluted β-glucuronidase enzyme solution to each well.[11]

  • Add 0.5 µL of the test compound solution (or DMSO for control) to the respective wells.[11]

  • Initiate the enzymatic reaction by adding 20 µL of the PNPG substrate solution.[11]

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).[9]

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M Na2CO3).[11]

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.[8]

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Molecular Docking Studies

In silico molecular docking is performed to predict the binding interactions between the this compound derivatives and the active site of β-glucuronidase.

Software:

  • Molecular Operating Environment (MOE) or similar docking software[5][12]

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of β-glucuronidase (e.g., from E. coli, PDB ID: 3K4D) from the Protein Data Bank.[12]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and performing energy minimization.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives and convert them to 3D structures.

    • Perform energy minimization of the ligand structures.

  • Docking Simulation:

    • Define the active site of the enzyme based on the co-crystallized ligand or known catalytic residues.

    • Dock the prepared ligands into the defined active site of the protein using the docking module of the software.

  • Analysis:

    • Analyze the docking poses and scoring functions to predict the binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the enzyme's active site residues.[5]

Mandatory Visualizations

Signaling Pathway of β-Glucuronidase Action and Inhibition

G cluster_0 Cellular Environment cluster_1 β-Glucuronidase Action cluster_2 Inhibition Glucuronide Glucuronide Conjugate (e.g., Drug-Glucuronide) bGlucuronidase β-Glucuronidase (Enzyme) Glucuronide->bGlucuronidase Substrate Toxin Toxic Aglycone (Active Form) Hydrolysis Hydrolysis bGlucuronidase->Hydrolysis Inhibition Inhibition bGlucuronidase->Inhibition Hydrolysis->Toxin Product Inhibitor This compound Derivative Inhibitor->bGlucuronidase

Caption: β-Glucuronidase hydrolyzes glucuronide conjugates, releasing active aglycones. This compound derivatives inhibit this process.

Experimental Workflow for Inhibitor Screening

G start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro β-Glucuronidase Assay purification->invitro data_analysis IC50 Determination invitro->data_analysis active_compounds Identify Active Compounds (e.g., IC50 < 50 µM) data_analysis->active_compounds insilico Molecular Docking Studies active_compounds->insilico Yes end End active_compounds->end No sar Structure-Activity Relationship (SAR) Analysis insilico->sar sar->end

Caption: Workflow for the synthesis, screening, and in silico analysis of this compound derivatives as β-glucuronidase inhibitors.

Structure-Activity Relationship (SAR) Insights

G cluster_0 This compound Core cluster_1 Substituent Effects on Activity Core This compound Scaffold High_Potency High Potency (e.g., Compound 24) Core->High_Potency Aromatic Amine at C4 (e.g., 4-bromophenylamino) Moderate_Potency Moderate Potency Core->Moderate_Potency Alkyl Ether at C4 (e.g., butoxy) Low_Inactive Low/No Potency (e.g., Compounds 21-23) Core->Low_Inactive Bulky Cyclic Amines at C6 (e.g., piperazinyl, piperidinyl)

Caption: SAR summary indicating that substitutions at the C4 and C6 positions of the this compound core significantly impact inhibitory activity.

References

Application Notes and Protocols for 2-Aminopyrimidine in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for utilizing 2-aminopyrimidine (B69317) and its derivatives in antimicrobial research. This document includes detailed methodologies for key experiments, a summary of antimicrobial activity data, and visualizations of relevant signaling pathways.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to the broad-spectrum antimicrobial properties of its derivatives.[1][2] The structural versatility of the this compound scaffold allows for extensive chemical modifications to enhance antimicrobial efficacy, reduce toxicity, and overcome resistance mechanisms.[2] These compounds have shown activity against a variety of microbial pathogens, including bacteria and fungi, and are being explored for their potential as novel therapeutic agents to combat antimicrobial resistance.[1]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the antimicrobial activity of various this compound derivatives against a range of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacteria

Compound ID/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 2c (a 2-aminopyridine (B139424) derivative)Staphylococcus aureus0.039[3][4]
Compound 2c (a 2-aminopyridine derivative)Bacillus subtilis0.039[3][4]
Compound 2c (a 2-aminopyridine derivative)Bacillus cereus78[3]
Compound 2c (a 2-aminopyridine derivative)Enterococcus faecalis78[3]
Compound 2c (a 2-aminopyridine derivative)Micrococcus luteus78[3]
Compound 2c (a 2-aminopyridine derivative)Listeria monocytogenes156[3]
Pyrimidin-2-ol/thiol/amine analogue 12Staphylococcus aureus0.87 µM/ml[5]
Pyrimidin-2-ol/thiol/amine analogue 5Bacillus subtilis0.96 µM/ml[5]

Table 2: Anti-Biofilm Activity of this compound Derivatives

Compound ID/DerivativeBacterial StrainIC50 (µM)Reference
Quinazolinonyl aminopyrimidine 5hMRSA20.7-22.4[1]
Quinazolinonyl aminopyrimidine 5jMRSA20.7-22.4[1]
Quinazolinonyl aminopyrimidine 5kMRSA20.7-22.4[1]
N-acyl-2-aminopyrimidine 3acAcinetobacter baumannii3.8[6]
N-acyl-2-aminopyrimidine 8dAcinetobacter baumannii3.8[6]
This compound amide 10MRSA84[7]
This compound amide 15MRSA72[7]
This compound-alkyne 26MSSA67[7]
This compound-aryl 37MSSA114[7]

Experimental Protocols

Detailed methodologies for key antimicrobial experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile broth (e.g., Tryptic Soy Broth).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound derivative stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound derivative solution of known concentration

  • Positive control (e.g., a standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform bacterial lawn.

  • Creating Wells:

    • Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 100 µL) of the this compound derivative solution into a designated well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-Biofilm Activity Assay using Crystal Violet Method

This protocol quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)

  • This compound derivative stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Plate reader

Procedure:

  • Preparation of Plates:

    • Add 100 µL of sterile TSB to each well.

    • Prepare serial dilutions of the this compound derivative in the plate as described in the MIC protocol.

  • Inoculation:

    • Add 100 µL of an overnight bacterial culture diluted 1:100 in TSB to each well (except sterility controls).

  • Incubation:

    • Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Gently discard the planktonic cells by inverting the plate.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Mechanism of Action: Inhibition of Quorum Sensing

A promising mechanism of action for some this compound derivatives is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[6] By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.

Quorum Sensing in Pseudomonas aeruginosa (Gram-Negative)

P. aeruginosa has a complex QS network involving multiple signaling systems, with the las and rhl systems being central. The las system, regulated by the LasR protein and its autoinducer 3-oxo-C12-HSL, controls the rhl system, which is regulated by the RhlR protein and its autoinducer C4-HSL. These systems collectively regulate the expression of numerous virulence factors.[8][9]

G cluster_las Las System cluster_rhl Rhl System cluster_output Bacterial Response LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR LasR->LasI Upregulates RhlR RhlR LasR->RhlR Upregulates Virulence Virulence Factors LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm AHL_las->LasR Activates RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR->RhlI Upregulates RhlR->Virulence RhlR->Biofilm AHL_rhl->RhlR Activates inhibitor This compound Derivative inhibitor->LasR Inhibits

Caption: Quorum sensing in P. aeruginosa and potential inhibition.

Quorum Sensing in Staphylococcus aureus (Gram-Positive)

In S. aureus, the primary QS system is the accessory gene regulator (agr) system. This system utilizes an autoinducing peptide (AIP) as the signaling molecule. The agr system controls the expression of virulence factors, such as toxins and proteases, and is also involved in biofilm regulation.[10][11]

G cluster_cell Staphylococcus aureus Cell cluster_agr_operon agr Operon cluster_response Cellular Response AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Processor) AgrD->AgrB Processed by AIP AIP AgrB->AIP Exports AgrC AgrC (Receptor) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Upregulates Virulence Toxins, Proteases RNAIII->Virulence Upregulates SurfaceProteins Surface Proteins RNAIII->SurfaceProteins Downregulates AIP->AgrC Activates AIP_ext Extracellular AIP inhibitor This compound Derivative inhibitor->AgrA Inhibits

Caption: The agr quorum sensing system in S. aureus.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and characterizing the antimicrobial properties of this compound derivatives.

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives mic_assay MIC Determination (Broth Microdilution) synthesis->mic_assay diffusion_assay Agar Well/Disk Diffusion Assay synthesis->diffusion_assay biofilm_assay Anti-Biofilm Assay (Crystal Violet) mic_assay->biofilm_assay Active Compounds diffusion_assay->biofilm_assay Active Compounds toxicity_assay Cytotoxicity Assay (e.g., against mammalian cells) biofilm_assay->toxicity_assay qs_inhibition Quorum Sensing Inhibition Assays toxicity_assay->qs_inhibition Non-toxic Leads other_moa Other Mechanistic Studies qs_inhibition->other_moa

Caption: Workflow for antimicrobial evaluation.

References

Application Notes and Protocols: 2-Aminopyrimidine in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-aminopyrimidine (B69317) derivatives in the development of novel anti-inflammatory agents. This document details their core mechanisms of action, presents quantitative data on their anti-inflammatory efficacy, and provides detailed experimental protocols for their evaluation.

Core Mechanisms of Anti-Inflammatory Action

This compound derivatives exert their anti-inflammatory effects by modulating key molecular targets and signaling cascades integral to the inflammatory response. Their primary mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of critical signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism by which this compound-based compounds reduce inflammation is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent mediators of pain, fever, and inflammation.[1] By inhibiting COX-2, these derivatives reduce the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[1][2] Many research efforts have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1]

Modulation of NF-κB and MAPK Signaling Pathways

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-1β, and IL-6.[1] this compound compounds have been shown to inhibit NF-κB activation, thereby downregulating the expression of these critical inflammatory mediators.[1]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, represents another crucial signaling pathway that regulates the production of inflammatory mediators.[1] Activation of MAPKs by stimuli like LPS leads to the phosphorylation of downstream targets that control the synthesis of cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[1] Evidence suggests that this compound derivatives can interfere with the phosphorylation of p38 and JNK, contributing to their anti-inflammatory effects.[1]

The interplay between these pathways is critical, and by targeting them, this compound derivatives can effectively suppress the inflammatory cascade at multiple levels.[1]

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK p38_JNK p38/JNK MAPK TLR4->p38_JNK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 p38_JNK->AP1 AP1_n AP-1 AP1->AP1_n translocates Aminopyrimidine This compound Derivatives Aminopyrimidine->IKK inhibits Aminopyrimidine->p38_JNK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression AP1_n->Gene_Expression

Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various this compound derivatives has been quantified through numerous in vitro and in vivo studies. The following tables summarize key data, providing a comparative overview of their potency.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Polysubstituted pyrimidine (B1678525) (32)-0.003 (PGE2 production)-[3]
Polysubstituted pyrimidine (33)-0.008 (PGE2 production)-[3]
Polysubstituted pyrimidine (34)-0.013 (PGE2 production)-[3]
Polysubstituted pyrimidine (35)-0.033 (PGE2 production)-[3]
Pyrimidine analog (2a)-3.5-[4]
Celecoxib (Reference)-0.65-[4]
Indomethacin (Reference)---[3]
Aspirin (Reference)4.08 (PGE2 production)--[3]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound/DerivativeDoseTime (hours)% Inhibition of EdemaReference Drug (% Inhibition)Reference
Pyrrolo[2,3-d]pyrimidine (21)-363.24Ibuprofen (60.66)[3]
Pyrrolo[2,3-d]pyrimidine (21)-474.60Ibuprofen (69.52)[3]
Derivative 109-387Celecoxib (52), Ibuprofen (78)[2]
Derivative 110-374Celecoxib (52), Ibuprofen (78)[2]

Table 3: Inhibition of Other Inflammatory Mediators

Compound/DerivativeTargetCell TypeIC50 (µM)Reference
Polysubstituted 2-aminopyrimidinesNO and PGE2 productionMouse/Rat Peritoneal MacrophagesNot specified
This compound carbamate (B1207046) (43)Lck KinaseT-cellsPotent inhibition noted
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile (4)Histamine H4 Receptor-Potent in vitro activity[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on the detection of the peroxidase activity of COX, which generates a fluorescent product.

Materials:

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX-1 or COX-2 enzyme (human recombinant or ovine)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • This compound derivative (test inhibitor)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions at 10-fold the final desired concentrations in COX Assay Buffer.[6]

    • Dilute COX-1 or COX-2 enzyme to the working concentration as recommended by the supplier in cold COX Assay Buffer.[6]

    • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.[6]

  • Assay Plate Setup:

    • Add 80 µL of the reaction mixture to each well of the 96-well plate.[6]

    • Add 10 µL of the diluted this compound derivative solutions to the test wells.[6]

    • Add 10 µL of the positive control inhibitor to the positive control wells.[6]

    • Add 10 µL of COX Assay Buffer (with the same percentage of DMSO as the inhibitor solutions) to the no-inhibitor control wells.[6]

    • Add 10 µL of the diluted COX enzyme to all wells except the blank (add buffer instead).[6]

  • Incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Prepare the arachidonic acid solution according to the supplier's instructions.[6]

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.[6]

    • Immediately begin measuring the fluorescence in a kinetic mode for 5-10 minutes at 25°C.[7]

  • Data Analysis:

    • Determine the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

G A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Add Reaction Mixture (Buffer, Heme, Probe) to Plate A->B C Add Inhibitor/Control/Vehicle B->C D Add COX Enzyme C->D E Pre-incubate at 37°C (10-15 min) D->E F Initiate Reaction with Arachidonic Acid E->F G Measure Fluorescence (kinetic, 5-10 min) F->G H Calculate Reaction Rates and % Inhibition G->H I Determine IC50 Value H->I

Workflow for In Vitro COX Inhibition Assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (120–140 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose - CMC)

  • Standard drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Syringes

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the rats for 12 hours before the experiment with free access to water.[8]

    • Divide the rats into groups of at least 5 animals: Control (vehicle), Standard (Indomethacin), and Test (this compound derivative at various doses).[8]

  • Drug Administration:

    • Administer the test compound, standard drug, or vehicle orally (e.g., 0.5 ml).[8]

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at hourly intervals for up to 5 hours after the injection (Vt).[8]

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema Volume = Vt - V0.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Edema Volume_control - Edema Volume_treated) / Edema Volume_control] x 100.

G A Fast Rats (12h) and Divide into Groups B Administer Test Compound, Standard, or Vehicle (Oral) A->B C Wait for 1 Hour B->C D Measure Initial Paw Volume (V0) C->D E Inject Carrageenan (0.1 ml) into Hind Paw D->E F Measure Paw Volume (Vt) at Hourly Intervals (1-5h) E->F G Calculate Edema Volume (Vt - V0) F->G H Calculate % Inhibition of Edema G->H

Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 3: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages

This protocol describes the quantification of NO and PGE2 in the supernatant of LPS-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound derivative (test compound)

  • Griess Reagent (for NO measurement)

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate overnight.[10]

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2][10] Include unstimulated and vehicle controls.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.[2]

    • Centrifuge the supernatant to remove any cell debris.[2] Store at -80°C until analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Add 100 µL of supernatant to a new 96-well plate.[10]

    • Add 100 µL of Griess Reagent to each well.[10]

    • Incubate at room temperature for 10 minutes.[10]

    • Measure the absorbance at 540 nm using a microplate reader.[10]

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[10]

  • Prostaglandin E2 (PGE2) Measurement (ELISA):

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[11] This typically involves adding standards and diluted supernatants to an antibody-coated plate, followed by the addition of an enzyme-conjugated PGE2 tracer, washing, substrate addition, and absorbance reading.[2]

  • Data Analysis:

    • Calculate the concentration of NO and PGE2 in each sample.

    • Determine the percentage inhibition of NO and PGE2 production by the test compound compared to the LPS-stimulated control.

    • Calculate IC50 values if a dose-response was performed.

Protocol 4: Western Blot for p38 MAPK Phosphorylation

This protocol assesses the inhibitory effect of this compound derivatives on the phosphorylation of p38 MAPK in stimulated cells.

Materials:

  • Cell line (e.g., HeLa or RAW 264.7)

  • p38 activator (e.g., Anisomycin or LPS)

  • This compound derivative

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency.

    • Pre-treat with the this compound derivative for 1-2 hours.

    • Stimulate with a p38 activator for a predetermined time (e.g., 30 minutes).[12]

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[12]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, add Laemmli sample buffer, and boil samples for 5 minutes.[12]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.[12]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.[12]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[12]

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.[12]

    • Quantify band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.[12]

These protocols provide a foundation for the screening and characterization of this compound derivatives as potential anti-inflammatory drugs. Researchers should optimize conditions for their specific experimental setup.

References

Application Notes & Protocols: Modulation of Bacterial Biofilms using 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of bacterial biofilms is a significant contributor to antibiotic resistance and the persistence of chronic infections. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection from conventional antimicrobial treatments and the host immune system. Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their free-floating, planktonic counterparts.[1][2] Consequently, there is a pressing need for novel therapeutic strategies that can inhibit biofilm formation or disperse existing biofilms. The 2-aminopyrimidine (B69317) (2-AP) scaffold has emerged as a promising starting point for the development of small molecule biofilm modulators, demonstrating activity against a range of pathogenic bacteria, particularly Gram-positive strains like Staphylococcus aureus.[1][3][4] This document provides an overview of the application of this compound derivatives in biofilm modulation assays, including quantitative data and detailed experimental protocols.

Data Presentation: Efficacy of this compound Derivatives in Biofilm Inhibition

Several studies have synthesized and screened various derivatives of the this compound scaffold to assess their ability to modulate biofilm formation. The activity is highly dependent on the specific substitutions on the 2-AP core and varies between different bacterial species. The data below summarizes the inhibitory effects of selected this compound derivatives against key pathogenic bacteria.

Table 1: Quantitative Biofilm Inhibition Data for this compound (2-AP) Derivatives

Compound ClassCompound IDBacterial StrainBiofilm Inhibition (IC₅₀)Biofilm Inhibition (% at 200 µM)Reference
2-AP Amide 10Pseudomonas aeruginosa200 µM52.5%[1]
10Methicillin-Susceptible S. aureus (MSSA)128 µM83.9%[1]
10Methicillin-Resistant S. aureus (MRSA)84 µM80.1%[1]
15Methicillin-Susceptible S. aureus (MSSA)344 µM-[1]
15Methicillin-Resistant S. aureus (MRSA)72 µM85.5%[1]
2-AP Alkyne 23Methicillin-Susceptible S. aureus (MSSA)137 µM66%[1]
26Methicillin-Susceptible S. aureus (MSSA)67 µM80%[1]
2-AP Aryl 37Methicillin-Susceptible S. aureus (MSSA)114 µM64%[1]
Quinazolinonyl Aminopyrimidine 5hMethicillin-Resistant S. aureus (MRSA)22.4 µM-[2]
5jMethicillin-Resistant S. aureus (MRSA)20.7 µM-[2]
5kMethicillin-Resistant S. aureus (MRSA)21.9 µM-[2]
N-acyl-2-aminopyrimidine 3acAcinetobacter baumannii3.8 µM-[5]
8dAcinetobacter baumannii--[5]

Note: IC₅₀ is the concentration at which 50% of biofilm formation is inhibited. A dash (-) indicates data not reported.

Hypothesized Mechanism of Action & Signaling

While the precise molecular targets are still under investigation, some this compound derivatives are thought to function as quorum sensing (QS) inhibitors.[5] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, which is critical for biofilm formation.[6][7] By interfering with QS signaling, these compounds can prevent the bacteria from initiating the biofilm formation process without directly killing them, which may reduce the selective pressure for developing resistance.[8]

G cluster_bacteria Bacterial Cell cluster_inhibition Inhibition by 2-AP Derivative QS_Synthase Signal Synthase (e.g., LuxI) AHL Autoinducer (Signal Molecule) QS_Synthase->AHL Synthesis QS_Receptor Signal Receptor (e.g., LuxR) AHL->QS_Receptor Binding & Activation Virulence_Genes Biofilm & Virulence Gene Expression QS_Receptor->Virulence_Genes Regulation Biofilm Biofilm Formation Virulence_Genes->Biofilm AP_Derivative This compound Derivative AP_Derivative->QS_Synthase Inhibits Synthesis AP_Derivative->QS_Receptor Blocks Binding

Caption: Hypothesized mechanism of 2-AP derivatives interfering with a bacterial quorum sensing pathway.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the biofilm-modulating properties of this compound derivatives.

Protocol 1: Biofilm Formation Inhibition Assay

This protocol is used to assess the ability of a compound to prevent the initial formation of a biofilm. The crystal violet (CV) staining method is a common, reliable, and straightforward technique for quantifying total biofilm biomass.[9][10][11]

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB))

  • This compound derivatives stock solutions (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol (B145695)

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium at 37°C. Dilute the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05 (or ~10⁷ CFU/mL) in fresh medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add the test compounds (this compound derivatives) to the wells at various final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C.

  • Remove Planktonic Cells: After incubation, carefully discard the liquid medium from the wells by inverting the plate. Wash the wells gently two or three times with 200 µL of sterile PBS to remove any remaining non-adherent planktonic bacteria.

  • Stain Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Wash: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Dry: Invert the plate on a paper towel and let it air dry completely.

  • Solubilize Stain: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes, mixing gently on a plate shaker if necessary.

  • Quantify: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀) using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100

G A 1. Prepare Bacterial Inoculum (OD₆₀₀ ≈ 0.05) B 2. Add Bacteria & 2-AP Compounds to 96-Well Plate A->B C 3. Incubate (24-48h, 37°C) Biofilm Forms B->C D 4. Wash with PBS to Remove Planktonic Cells C->D E 5. Stain with 0.1% Crystal Violet D->E F 6. Wash to Remove Excess Stain E->F G 7. Solubilize Bound Stain (30% Acetic Acid) F->G H 8. Read Absorbance (OD₅₇₀) G->H I 9. Calculate % Inhibition H->I

Caption: Workflow for the biofilm formation inhibition assay.

Protocol 2: Biofilm Dispersal Assay

This protocol assesses a compound's ability to eradicate or disperse a pre-formed, mature biofilm.[9]

Procedure:

  • Form Biofilm: Follow steps 1-3 of the Biofilm Formation Inhibition Assay protocol without adding the test compounds. This allows a mature biofilm to develop.

  • Remove Planktonic Cells: After the initial incubation, discard the supernatant and wash the wells with sterile PBS to remove planktonic cells.

  • Add Compounds: Add 200 µL of fresh medium containing the this compound derivatives at various concentrations to the wells with the established biofilms.

  • Second Incubation: Incubate the plate for another 24 hours at 37°C to allow the compounds to act on the biofilm.

  • Quantify Remaining Biofilm: Follow steps 4-10 from the Biofilm Formation Inhibition Assay protocol to wash, stain, and quantify the remaining biofilm biomass. The percentage of dispersal is calculated similarly to inhibition.

Protocol 3: Growth Curve Analysis (Toxicity Assay)

It is crucial to determine if the observed biofilm modulation is a specific anti-biofilm effect or simply a result of the compound's toxicity (bacteriostatic or bactericidal activity).[1]

Procedure:

  • Prepare Cultures: In a 96-well plate, prepare bacterial cultures as described in Step 1 of the biofilm inhibition assay.

  • Add Compounds: Add the this compound derivatives at the same concentrations used in the biofilm assays.

  • Monitor Growth: Incubate the plate at 37°C in a plate reader capable of taking kinetic measurements. Measure the OD₆₀₀ every 30-60 minutes for 18-24 hours.

  • Analyze Data: Plot OD₆₀₀ versus time for each concentration. If the growth curve in the presence of the compound is identical or very similar to the untreated control, the compound is considered non-toxic at that concentration, and the observed anti-biofilm activity is likely not due to growth inhibition.

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM provides qualitative and quantitative information on the three-dimensional structure of the biofilm and the viability of the embedded cells.[9][12]

Materials:

  • Glass-bottom dishes or chamber slides

  • Biofilm grown as described in the above protocols (inhibition or dispersal)

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ kit containing SYTO 9 and Propidium (B1200493) Iodide)

  • Confocal microscope

Procedure:

  • Grow Biofilm: Grow biofilms on the glass surface of the chamber slides, with and without the test compounds.

  • Stain: After the desired incubation period, gently wash the biofilm with PBS. Add the fluorescent stain mixture (e.g., SYTO 9 for live cells, propidium iodide for dead cells) according to the manufacturer's instructions and incubate in the dark for 15-20 minutes.

  • Image: Gently rinse off excess stain and immediately visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analyze: Analyze the images to observe changes in biofilm thickness, structure, and the ratio of live to dead cells between treated and untreated samples. Image analysis software can be used for quantitative measurements of biofilm volume and viability.[12]

References

Application Notes and Protocols for Antiplatelet Aggregation Studies Using 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thromboembolic diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore a cornerstone of cardiovascular disease therapy.[1] Current treatments, including aspirin (B1665792) and P2Y12 receptor antagonists like clopidogrel, have limitations such as weak inhibition, slow onset of action, and bleeding risks.[1] This necessitates the development of novel, safer, and more effective antiplatelet drugs.[1]

2-Aminopyrimidine (B69317) derivatives have emerged as a promising class of compounds with potential antiplatelet activity.[1][2][3][4] This document provides detailed application notes and protocols for researchers engaged in the study of these derivatives for antiplatelet effects. It covers essential experimental procedures, data presentation, and visualization of key signaling pathways.

Data Presentation: Antiplatelet Activity of this compound Derivatives

The following tables summarize the in vitro antiplatelet activity of various this compound derivatives against platelet aggregation induced by arachidonic acid and adenosine (B11128) diphosphate (B83284) (ADP). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit platelet aggregation by 50%.

Table 1: Antiplatelet Activity of this compound Derivatives (Group I) against Arachidonic Acid-Induced Aggregation [1]

Compound IDR GroupIC50 (µM)
Ia4-fluorophenyl36.75
Ib2,4-difluorophenyl72.4
IB2-fluorophenyl62.5
IG2-pyridyl192

Table 2: Antiplatelet Activity of 2-Substituted-4,6-diaminopyrimidine Derivatives (Group II) against Arachidonic Acid-Induced Aggregation [1]

Compound IDR GroupIC50 (µM)
II162-fluorophenyl80

Note: According to the cited study, none of the tested compounds in either group showed satisfactory activity against ADP-induced aggregation, suggesting they may not primarily target ADP receptors.[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by agonists such as arachidonic acid or ADP.

1. Materials and Reagents:

  • Whole blood from healthy human volunteers who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% Sodium citrate (B86180) solution

  • Arachidonic acid solution

  • Adenosine diphosphate (ADP) solution

  • This compound test compounds

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the citrated blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene (B1209903) tube.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Light Transmission Aggregometry Procedure:

  • Pre-warm the PRP and PPP to 37°C.

  • Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.

  • Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.

  • Add 50 µL of the this compound test compound at various concentrations (or vehicle control) to the cuvette.

  • Incubate for 5 minutes at 37°C with stirring.

  • Add 50 µL of the platelet agonist (e.g., arachidonic acid at a final concentration of 0.5 mg/mL or ADP at a final concentration of 10 µM) to induce aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • The percentage of aggregation is calculated, and IC50 values are determined from the dose-response curves.

G cluster_prep Sample Preparation cluster_assay LTA Assay blood Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Centrifuge at 200 x g for 15 min blood->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge remaining blood at 2000 x g for 10 min centrifuge1->centrifuge2 adjust Adjust PRP Platelet Count with PPP prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) adjust->calibrate incubate Incubate PRP with Test Compound (37°C) calibrate->incubate add_agonist Add Agonist (Arachidonic Acid or ADP) incubate->add_agonist record Record Light Transmission add_agonist->record analyze Calculate % Inhibition and IC50 record->analyze

Experimental workflow for the Light Transmission Aggregometry (LTA) assay.

Protocol 2: Platelet Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess whether the inhibitory effect of the this compound derivatives is due to cytotoxicity.

1. Materials and Reagents:

  • Washed platelets (prepared by centrifuging PRP and resuspending the platelet pellet in a suitable buffer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

2. MTT Assay Procedure:

  • Seed washed platelets (e.g., 1 x 10⁶ cells/well) in a 96-well plate.[5]

  • Add various concentrations of the this compound test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate the plate for a specified period (e.g., 24 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Washed Platelets in 96-well plate treat Add this compound Derivatives seed->treat incubate1 Incubate for 24 hours at 37°C treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4 hours at 37°C add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate

Workflow for the MTT-based platelet cytotoxicity assay.

Signaling Pathways in Platelet Aggregation

Understanding the mechanism of action of this compound derivatives requires knowledge of the key signaling pathways they may inhibit. The two primary pathways investigated with the agonists mentioned above are the Thromboxane A2 pathway (activated by arachidonic acid) and the P2Y12 receptor pathway (activated by ADP).

Thromboxane A2 (TXA2) Signaling Pathway

Arachidonic acid is converted to Thromboxane A2 (TXA2), a potent platelet agonist. TXA2 binds to the TP receptor, leading to downstream signaling that results in platelet activation and aggregation.

AA Arachidonic Acid COX1 COX-1 AA->COX1 Inhibited by Aspirin PGH2 PGH2 COX1->PGH2 TXAS TXA Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TP_receptor TP Receptor TXA2->TP_receptor Gq Gq Protein Activation TP_receptor->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation Ca_PKC->Aggregation

Simplified Thromboxane A2 signaling pathway in platelets.

P2Y12 Receptor Signaling Pathway

ADP binds to the P2Y12 receptor, a G-protein coupled receptor, which leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent platelet activation and aggregation.

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Blocked by Clopidogrel Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP Dephosphorylation PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Simplified P2Y12 receptor signaling pathway in platelets.

Structure-Activity Relationship (SAR) of this compound Derivatives

Preliminary studies on this compound derivatives have provided some insights into their structure-activity relationships for antiplatelet activity. For instance, in the series of compounds evaluated, 2-aminopyrimidines were generally more active than 4,6-diaminopyrimidines.[1] Furthermore, the presence of a fluorine substituent on the phenyl ring appeared to be favorable for activity.[1] A deeper understanding of the SAR can guide the design and synthesis of more potent and selective antiplatelet agents based on the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiplatelet agents. The protocols and information provided herein offer a comprehensive guide for researchers to evaluate the antiplatelet potential of these derivatives, from initial screening using light transmission aggregometry to assessing their cytotoxicity and understanding their potential mechanisms of action through key signaling pathways. Further investigation into the structure-activity relationships will be crucial for optimizing the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Aminopyrimidine-Based CDK/HDAC Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for synthesizing and evaluating dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) derived from a 2-aminopyrimidine (B69317) scaffold. The dual inhibition of both CDKs and HDACs presents a synergistic approach to cancer therapy, potentially overcoming drug resistance and enhancing antitumor effects.[1][2]

Introduction to CDK/HDAC Dual Inhibition

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] HDACs are enzymes that play a key role in the epigenetic regulation of gene expression; their dysregulation is also implicated in tumorigenesis. The simultaneous inhibition of both targets can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][2][3] The this compound scaffold serves as a versatile core for the design of these dual-target inhibitors.

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the in vitro inhibitory activities of a representative this compound-based CDK/HDAC dual inhibitor, Compound 8e, against various CDK and HDAC isoforms.[1][2]

Target EnzymeIC50 (nM)
CDK988.4
HDAC1168.9
HDAC3741.6
HDAC6>20,000

Data for Compound 8e, a potent CDK9 and HDAC1 dual inhibitor, are presented.[1]

Experimental Protocols

General Synthetic Methodology for this compound-Based CDK/HDAC Dual Inhibitors

The synthesis of this compound-based CDK/HDAC dual inhibitors generally involves a multi-step process, including the construction of the core this compound scaffold, followed by the introduction of a linker and a zinc-binding group (ZBG) essential for HDAC inhibition. The following is a generalized protocol; specific details for individual compounds can be found in the cited literature.[1][4][5][6]

Protocol 1: Synthesis of a Key this compound Intermediate

This protocol describes a common method for the synthesis of a substituted this compound core.

  • Reaction: Condensation of a β-dicarbonyl compound with guanidine (B92328).

  • Materials:

  • Procedure:

    • Dissolve the β-dicarbonyl compound and guanidine hydrochloride in ethanol in a round-bottom flask.

    • Add a solution of sodium hydroxide in ethanol dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure this compound intermediate.

Protocol 2: General Procedure for Suzuki Coupling to Introduce Side Chains

This protocol outlines a common cross-coupling reaction to functionalize the pyrimidine (B1678525) ring.

  • Reaction: Palladium-catalyzed Suzuki coupling.

  • Materials:

    • Halogenated this compound intermediate (1 mmol)

    • Aryl or heteroaryl boronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol)

    • 2M Sodium carbonate solution

    • Toluene and Ethanol (3:1 mixture)

  • Procedure:

    • To a degassed mixture of the halogenated this compound and boronic acid in toluene/ethanol, add the sodium carbonate solution.

    • Add the palladium catalyst and heat the mixture to reflux under an inert atmosphere for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Protocol 3: Addition of the Linker and Zinc-Binding Group (ZBG)

This final step typically involves an amidation or a similar coupling reaction to attach the linker and ZBG (e.g., a hydroxamic acid precursor).

  • Reaction: Amide coupling followed by deprotection.

  • Materials:

    • Functionalized this compound from the previous step (with a carboxylic acid or amine handle)

    • Linker with a terminal amine or carboxylic acid

    • HATU or other peptide coupling agent

    • DIPEA

    • Hydroxylamine (B1172632) hydrochloride (for hydroxamic acid formation)

    • Methanol (B129727)

  • Procedure:

    • Perform a standard amide coupling reaction between the this compound derivative and the linker using a coupling agent like HATU in the presence of a base such as DIPEA.

    • Once the linker is attached, the terminal functional group is converted to the desired ZBG. For a hydroxamic acid, this typically involves reacting an ester precursor with hydroxylamine.

    • Dissolve the ester precursor in methanol and treat it with a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like potassium hydroxide).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the final dual inhibitor by column chromatography or preparative HPLC.

In Vitro Enzyme Inhibition Assays

Protocol 4: CDK Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the IC50 values of the synthesized compounds against CDK enzymes.

  • Materials:

    • Recombinant human CDK enzymes (e.g., CDK9/Cyclin T1)

    • Kinase substrate (e.g., a peptide substrate)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Test compounds

    • Assay buffer

    • White 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (enzyme without inhibitor) and 0% activity (no enzyme).

    • Add the CDK enzyme and substrate solution to each well and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol 5: HDAC Enzyme Inhibition Assay (Fluorogenic)

This protocol is for determining the IC50 values of the synthesized compounds against HDAC enzymes.

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Test compounds

    • Assay buffer

    • Developer solution (e.g., Trypsin in assay buffer)

    • Black 96-well or 384-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the wells of the microplate.

    • Add the HDAC enzyme to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15-20 minutes at room temperature.

    • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition and determine the IC50 values as described for the CDK assay.

Cellular Assays

Protocol 6: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the inhibitors on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MV-4-11, HCT116)

    • Cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol 7: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of the inhibitors on cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at various concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 8: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by the inhibitors.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Visualizations

Signaling Pathways

CDK_HDAC_Inhibition_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CDK4_6_CyclinD CDK4/6-Cyclin D Receptor->CDK4_6_CyclinD pRb p-Rb (Inactive) CDK4_6_CyclinD->pRb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb Phosphorylates HDACs HDACs (1, 2, 3) p21 p21 HDACs->p21 Represses Transcription Histones Histones HDACs->Histones Deacetylates Bcl2 Bcl-2 (Anti-apoptotic) HDACs->Bcl2 Promotes Expression Bax_Bak Bax/Bak (Pro-apoptotic) HDACs->Bax_Bak Represses Expression Rb Rb E2F E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression p21->CDK4_6_CyclinD Inhibits p21->CDK2_CyclinE Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax_Bak->Apoptosis Promotes Inhibitor This compound CDK/HDAC Dual Inhibitor Inhibitor->CDK4_6_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->HDACs

Caption: Signaling pathway of CDK/HDAC dual inhibitors.

Experimental Workflows

Synthetic_Workflow Start Starting Materials (β-Dicarbonyl, Guanidine) Step1 Condensation Reaction (Formation of this compound Core) Start->Step1 Intermediate1 This compound Intermediate Step1->Intermediate1 Step2 Functionalization (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Linker and ZBG Addition (Amide Coupling, etc.) Intermediate2->Step3 Final_Product Final CDK/HDAC Dual Inhibitor Step3->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: General synthetic workflow for CDK/HDAC dual inhibitors.

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay CDK Enzyme Inhibition Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det HDAC_Assay HDAC Enzyme Inhibition Assay HDAC_Assay->IC50_Det Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Det->Cell_Viability GI50_Det GI50 Determination Cell_Viability->GI50_Det Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V Staining) GI50_Det->Cell_Cycle GI50_Det->Apoptosis Compound Synthesized Dual Inhibitor Compound->Kinase_Assay Compound->HDAC_Assay

Caption: Workflow for the biological evaluation of inhibitors.

References

Application Notes and Protocols for 2-Aminopyrimidine Derivatives in the Treatment of Refractory Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and underlying mechanisms of 2-aminopyrimidine (B69317) derivatives in the context of refractory solid tumors. The information compiled from recent preclinical and clinical studies is intended to guide researchers in the design and execution of experiments to evaluate novel compounds within this class.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] Its versatility allows for the development of targeted agents that can overcome resistance mechanisms in various cancers.[4] In the realm of refractory solid tumors, where conventional therapies have failed, this compound derivatives have emerged as promising candidates by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5][6]

Recent research has focused on the development of dual inhibitors, which can simultaneously modulate multiple oncogenic pathways, offering a synergistic antitumor effect and potentially overcoming drug resistance.[4][5][7][8] This document outlines the mechanisms of action, provides quantitative data on the efficacy of selected derivatives, and details the experimental protocols for their evaluation.

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their anticancer effects by inhibiting various protein kinases and other enzymes crucial for tumor growth and survival. The primary targets include Cyclin-Dependent Kinases (CDKs), the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway, and other receptor tyrosine kinases.

2.1. Dual Inhibition of CDKs and Histone Deacetylases (HDACs)

A novel strategy in treating refractory tumors involves the dual inhibition of CDKs and HDACs.[4][5] This approach is based on the synergistic effect observed when combining CDK and HDAC inhibitors, which enhances the suppression of cancer cell proliferation.[5] CDKs, particularly CDK9, are critical for regulating mRNA transcription, and their overexpression is linked to cancer development and poor prognosis in solid tumors.[9] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

The co-inhibition of these two targets can lead to enhanced antitumor effects and overcome drug resistance.[4][5] For instance, novel this compound-based derivatives have been developed as potent CDK9/HDAC dual inhibitors.[4][5]

CDK_HDAC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA mRNA DNA->mRNA Histones Histones Histones->DNA Transcription_Factors Transcription Factors (e.g., MYC) RNA_Pol_II RNA Pol II Transcription_Factors->RNA_Pol_II Recruitment RNA_Pol_II->mRNA Transcription Oncogenic_Proteins Oncogenic Proteins (e.g., Mcl-1) mRNA->Oncogenic_Proteins Translation HDAC HDAC HDAC->Histones Deacetylation (Gene Silencing) CDK9 CDK9 CDK9->RNA_Pol_II Phosphorylation & Activation 2_Aminopyrimidine_Derivative This compound Derivative (CDK/HDAC Inhibitor) 2_Aminopyrimidine_Derivative->HDAC Inhibition 2_Aminopyrimidine_Derivative->CDK9 Inhibition Cell_Survival_Proliferation Cell Survival & Proliferation Oncogenic_Proteins->Cell_Survival_Proliferation Promotes

Caption: Dual inhibition of CDK9 and HDAC by this compound derivatives.

2.2. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers and plays a critical role in cell proliferation, growth, and survival. Dual inhibitors targeting PI3K and mTOR have shown promise in cancer treatment.[8][10][11] this compound derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors.[10] Apitolisib, for example, is a this compound derivative that acts as a selective class I PI3K/mTOR inhibitor.[8]

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation 2_Aminopyrimidine_Derivative This compound Derivative (PI3K/mTOR Inhibitor) 2_Aminopyrimidine_Derivative->PI3K Inhibition 2_Aminopyrimidine_Derivative->mTORC1 Inhibition Experimental_Workflow Compound_Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Lead_Identification->Mechanism_of_Action In_Vivo_Validation In Vivo Validation (Xenograft Models) Mechanism_of_Action->In_Vivo_Validation Preclinical_Development Preclinical Development In_Vivo_Validation->Preclinical_Development

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopyrimidine (B69317) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core involve the cyclocondensation of a three-carbon component with a compound containing an N-C-N moiety. Key approaches include:

  • Condensation of β-Dicarbonyl Compounds with Guanidine (B92328): This is a classic and widely used method where a β-dicarbonyl compound (like malondialdehyde or its acetal) reacts with guanidine, typically in the presence of a base.[1]

  • Solvent-Free Synthesis: A greener approach involves heating a mixture of a starting material like 2-amino-4,6-dichloropyrimidine (B145751) with an amine and a base, such as triethylamine (B128534), without any solvent.[2][3]

  • Multicomponent Reactions: These reactions, often performed under solvent-free conditions, can involve the condensation of an aldehyde, malononitrile, and guanidine carbonate.[4]

  • Ultrasound and Microwave-Assisted Synthesis: Modern techniques utilizing ultrasound or microwave irradiation can significantly reduce reaction times and improve yields, often using greener solvents like water.[4]

Q2: What are the key factors influencing the yield of this compound synthesis?

A2: Several factors can significantly impact the reaction yield:

  • Purity of Reactants: Impurities in starting materials can lead to side reactions and lower yields.

  • Reaction Temperature: The optimal temperature can vary greatly depending on the specific method and reactants used.

  • Choice of Base and Solvent: The basicity and polarity of the reaction medium can influence the reaction rate and the formation of byproducts.

  • Stoichiometry of Reactants: The molar ratio of the reactants is crucial for driving the reaction to completion.

Q3: What are common side products in this compound synthesis?

A3: Side products can arise from incomplete reactions or parallel reaction pathways. For instance, in the reaction of guanidine with β-dicarbonyl compounds, incomplete cyclization can lead to open-chain intermediates. Additionally, self-condensation of the β-dicarbonyl compound can occur. In syntheses starting from substituted pyrimidines, undesired substitution patterns can emerge as side products.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low yield is one of the most common issues encountered. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReactants Verify Purity and Stoichiometry of Starting Materials Start->CheckReactants CheckConditions Review Reaction Conditions (Temperature, Time, Solvent, Base) CheckReactants->CheckConditions Reactants OK MonitorReaction Analyze Reaction Progress with TLC CheckConditions->MonitorReaction Conditions Correct WorkupLoss Investigate Product Loss During Work-up MonitorReaction->WorkupLoss Reaction Incomplete or Side Products PurificationIssue Assess Purification Efficiency WorkupLoss->PurificationIssue Work-up OK Optimize Systematically Optimize Reaction Parameters PurificationIssue->Optimize Purification OK

A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials:

    • Purity: Ensure the purity of your guanidine salt, β-dicarbonyl compound, or other starting materials. Impurities can inhibit the reaction or lead to unwanted side products.

    • Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature is critical. For instance, in solvent-free methods, temperatures around 80-90°C are often employed.[2] For other methods, the optimal temperature may be higher or lower. Consider performing small-scale reactions at different temperatures to find the optimum.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Insufficient time will result in an incomplete reaction, while excessively long times can lead to product decomposition or the formation of side products.

    • Solvent and Base: The choice of solvent and base is highly dependent on the specific synthetic route. For example, in the condensation of guanidine with β-dicarbonyls, a base like sodium carbonate in a solvent like water can be effective under ultrasound irradiation.[4]

  • Evaluate Work-up and Purification:

    • Extraction: Ensure that your product is not being lost during aqueous washes. Check the pH of the aqueous layer, as the solubility of this compound can be pH-dependent.

    • Purification Method: The chosen purification method (recrystallization or column chromatography) may not be optimal.

Problem 2: Difficulty in Product Purification

Purifying the crude this compound can be challenging due to the presence of unreacted starting materials and side products.

Purification Troubleshooting Workflow

PurificationTroubleshooting Start Crude Product with Impurities Recrystallization Attempt Recrystallization Start->Recrystallization ColumnChromatography Perform Column Chromatography Recrystallization->ColumnChromatography Still Impure SolventScreen Screen for Optimal Recrystallization Solvent Recrystallization->SolventScreen Fails or Low Recovery PureProduct Pure Product Obtained Recrystallization->PureProduct Successful EluentScreen Optimize TLC Eluent for Column Chromatography ColumnChromatography->EluentScreen Poor Separation ColumnChromatography->PureProduct Successful SolventScreen->Recrystallization Solvent System Identified EluentScreen->ColumnChromatography Optimal Eluent Found

A decision-making workflow for troubleshooting product purification.

Detailed Steps:

  • Recrystallization: This is often the first choice for purifying solid products.

    • Solvent Selection: The key is to find a solvent where this compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution. Ethanol (B145695) and water are commonly used for recrystallization.[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is often used.[2] The optimal ratio should be determined by TLC analysis.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Derivative Yield (Ultrasound-Assisted Synthesis)

Entryβ-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)
1Diethyl malonateNa₂CO₃Water306085
2Ethyl acetoacetateNa₂CO₃Water306092
3Acetylacetone (B45752)Na₂CO₃Water306090

Data adapted from a study on green chemistry approaches for this compound synthesis.[4]

Table 2: Comparison of Synthesis Methods for a Pyrrole-Aminopyrimidine Ensemble

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃MeCNReflux411
2KOH·0.5H₂ODMSO110-115491

Data adapted from a study on the synthesis of pyrrole–aminopyrimidine ensembles.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes a rapid and efficient synthesis using ultrasonic irradiation.[4]

Materials:

  • Guanidine hydrochloride

  • Sodium carbonate

  • Acetylacetone (2,4-pentanedione)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • 50 mL round-bottom flask

  • Ultrasonic bath or probe

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the reaction mixture.

  • Place the reaction vessel in a preheated water bath at 60°C.

  • Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.

  • For further purification, recrystallize the crude product from ethanol.

Protocol 2: Solvent-Free Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine

This protocol details a solvent-free approach for the synthesis of a this compound derivative.[2]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Aniline (or other substituted amine)

  • Triethylamine

  • Distilled water

  • Ethanol (for crystallization)

Equipment:

  • Reaction vial or flask with a stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a reaction vial, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture to 80-90°C with stirring.

  • Monitor the reaction by TLC using a hexane/ethyl acetate (B1210297) solvent system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with water.

  • Crystallize the crude product from ethanol to obtain the purified this compound derivative.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine (B1678525) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction has a consistently low yield. What are the general parameters I should investigate first?

A low conversion rate in pyrimidine synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial. The first parameters to investigate are the purity of starting materials, reactant stoichiometry, and reaction conditions such as temperature, reaction time, and the choice of catalyst and solvent.[1][2] Impurities in reactants can interfere with the reaction, leading to side products and a lower yield of the desired pyrimidine.[1]

Q2: I'm performing a Biginelli reaction to synthesize a dihydropyrimidinone, but my yields are very low. What are the common pitfalls?

Low yields in the Biginelli reaction are a common issue.[1] Potential causes include an inefficient catalyst, the occurrence of side reactions, and steric hindrance.[2] Classical methods using strong acids like HCl often result in low yields, whereas modern protocols using Lewis acids or milder catalysts can provide better results.[1][2] The initial condensation between the aldehyde and urea (B33335) is a critical step; if this is slow or reversible, side reactions can occur.[2] Additionally, bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction.[2]

Q3: I am attempting a Pinner synthesis of a pyrimidine, but the conversion rate is poor. What should I investigate?

For the Pinner synthesis, poor conversion rates can often be traced to the stability of the amidine starting material, the purity of the β-dicarbonyl compound, and suboptimal pH control.[1] Amidines can be unstable in their free base form; using a stable salt (e.g., hydrochloride) and liberating the free amidine in situ with a suitable base is often a better approach.[1] It is also crucial to ensure the high purity of the 1,3-dicarbonyl compound to prevent self-condensation or degradation.[1] The reaction is typically catalyzed by acid or base, and the optimal pH needs to be determined for specific substrates.[1]

Q4: My TLC plate shows multiple spots that are not my desired product. How can I identify and minimize these side products?

Side product formation is a frequent challenge in pyrimidine synthesis. In the Biginelli reaction, common side products arise from the Knoevenagel condensation between the aldehyde and the β-ketoester, or self-condensation of the aldehyde. To minimize these, precise stoichiometry of reactants and optimization of reaction temperature and catalyst are key. In the Pinner synthesis, side reactions can include self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine.[3] Using freshly prepared amidine and ensuring anhydrous conditions can help mitigate these issues.[3] Spectroscopic methods like NMR and mass spectrometry are essential for identifying the structure of these impurities.

Q5: How critical is the purity of my starting materials for a successful pyrimidine synthesis?

The purity of starting materials is highly critical. Impurities can lead to the formation of side products, which complicates purification and lowers the overall yield. For instance, aldehydes can oxidize to carboxylic acids, and β-ketoesters can undergo hydrolysis. It is always recommended to use freshly purified or high-purity reagents.

Troubleshooting Guides

General Troubleshooting Workflow for Low Conversion Rates

This workflow provides a logical sequence of steps to diagnose and resolve low yields in pyrimidine synthesis.

TroubleshootingWorkflow cluster_conditions Reaction Condition Optimization start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_stoichiometry Confirm Reactant Stoichiometry check_purity->check_stoichiometry Purity Confirmed optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions Stoichiometry Correct analyze_byproducts Analyze Crude Mixture for Byproducts (NMR, MS) optimize_conditions->analyze_byproducts Yield Still Low temp Temperature optimize_conditions->temp time Reaction Time optimize_conditions->time catalyst Catalyst Type & Loading optimize_conditions->catalyst solvent Solvent optimize_conditions->solvent purification Evaluate and Optimize Purification Protocol analyze_byproducts->purification Byproducts Identified success Improved Conversion Rate purification->success Purification Optimized

Troubleshooting workflow for low pyrimidine synthesis yield.
De Novo Pyrimidine Biosynthesis Pathway

Understanding the biological synthesis of pyrimidines can be crucial for drug development professionals. This pathway highlights key enzymes that can be targeted.

PyrimidineBiosynthesis cluster_reactants cluster_pathway De Novo Synthesis Glutamine Glutamine CP Carbamoyl Phosphate Glutamine->CP CPSII CO2 CO2 CO2->CP Aspartate Aspartate CA Carbamoyl Aspartate Aspartate->CA ATCase CP->CA DHO Dihydroorotate CA->DHO Dihydroorotase OA Orotate DHO->OA DHODH OMP Orotidine 5'-Monophosphate OA->OMP OPRT UMP Uridine 5'-Monophosphate OMP->UMP OMP Decarboxylase

Key steps in the de novo pyrimidine biosynthesis pathway.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Catalyst and Solvent on Biginelli Reaction Yield
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)Ethanol (B145695)Reflux1820-60[1]
FeCl₃·6H₂O (10)EthanolReflux485[1]
Yb(OTf)₃ (4)None1000.592[4]
InCl₃ (15)AcetonitrileReflux891[4]
LiClO₄ (10)None901.595[4]
Dicalcium Phosphate (7)EthanolReflux0.7592[5]
Ammonium DihydrogenphosphateEthanolStirred, 2h85-94[3]
Table 2: Effect of Microwave Irradiation on Biginelli Reaction Yield
Catalyst (mol%)SolventPower (W)Time (min)Yield (%)Reference
NoneAcetic Acid1501085-95[6]
Sulfamic Acid (20)None3002-590-95
Acid-functionalized Polymer (6 wt%)None5010-2089-98

Experimental Protocols

Protocol 1: Classical Biginelli Synthesis of Dihydropyrimidinone

This protocol provides a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated HCl (0.5 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Add the concentrated HCl (0.5 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure dihydropyrimidinone.

Protocol 2: Pinner Synthesis of a Substituted Pyrimidine

This protocol outlines a general method for the synthesis of a substituted pyrimidine from a 1,3-dicarbonyl compound and an amidine.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide (11 mmol)

  • Anhydrous ethanol (50 mL)

  • Flame-dried three-necked flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (30 mL).[5]

  • Add the amidine hydrochloride (10 mmol) to the solution.[5]

  • Under a nitrogen atmosphere, add a solution of sodium ethoxide (11 mmol) in anhydrous ethanol (20 mL) dropwise to the stirred mixture.[5]

  • After the addition is complete, stir the resulting suspension for 30 minutes at room temperature.[5]

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with 1M HCl.

  • Remove the solvent under reduced pressure.

  • Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the target pyrimidine.[5]

References

Technical Support Center: Purification Strategies for Crude 2-Aminopyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2-aminopyrimidine (B69317). The following information is designed to offer practical guidance for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from starting materials, side reactions, and degradation. These may include:

  • Unreacted starting materials: Such as guanidine (B92328) salts and derivatives of malononitrile (B47326) or other 3-carbon synthons.

  • Side-products: Including oligomers and products from undesired condensation reactions.

  • Solvent residues: Residual solvents from the reaction or initial work-up steps.

  • Colored impurities: Often arise from degradation or complex side reactions, and can be challenging to remove.

Q2: Which purification method is most suitable for my crude this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is often the first method of choice for crystalline products and is effective for removing impurities with different solubility profiles than this compound.[1]

  • Column chromatography is a versatile technique for separating compounds with similar polarities and is useful when recrystallization is ineffective.[1]

  • Distillation can be employed if the impurities are significantly less or more volatile than this compound.

Q3: My this compound product is discolored (yellow or brown). How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by filtration. However, use activated charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Common Problems and Solutions in Recrystallization

Problem Possible Cause Suggested Solution
Low Recovery Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[3]Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. In the future, use the minimum amount of hot solvent required for complete dissolution.
The cooling process was too rapid, leading to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.[2]
Oiling Out The product is melting in the hot solvent or precipitating from a supersaturated solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system can sometimes mitigate this issue.[1]
No Crystal Formation The solution is not saturated (too much solvent was used).Boil off some of the solvent to increase the concentration of the product and then allow the solution to cool again.[3]
The solution is supersaturated, and crystallization has not been initiated.Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound if available.[2]
Product is Still Impure The chosen solvent is not effective at separating the impurities.Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound from Ethanol (B145695)/Water

This protocol provides a general guideline for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary (Illustrative)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)859875
Recrystallization (Ethanol/Water)85>9980
Column Chromatography85>99.565

Note: These are typical values and may vary depending on the nature and amount of impurities in the crude product.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially for removing impurities with similar polarity. Silica (B1680970) gel is the most common stationary phase used for the purification of pyrimidine (B1678525) derivatives.[4]

Common Problems and Solutions in Column Chromatography

Problem Possible Cause Suggested Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound for good separation on a flash column.[4]
Column overloading.Use an appropriate amount of silica gel relative to the crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Compound Streaking on TLC/Column The compound is too polar for the current mobile phase.Increase the polarity of the mobile phase. For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent can improve peak shape.
The compound is degrading on the acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.[4]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general procedure for the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents for mobile phase (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane, Methanol)

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate to achieve an Rf value of approximately 0.2-0.4. If the compound remains at the baseline, switch to a more polar system like dichloromethane/methanol.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High concentration of product column_chromatography Column Chromatography crude->column_chromatography Complex mixture or recrystallization fails pure_product Pure this compound recrystallization->pure_product impurities_soluble Impurities Remain in Mother Liquor recrystallization->impurities_soluble column_chromatography->pure_product impurities_separated Impurities Separated by Elution column_chromatography->impurities_separated

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate_solution Concentrate solution no_crystals->concentrate_solution Yes (Too much solvent) seed_or_scratch Add seed crystal or scratch flask no_crystals->seed_or_scratch Yes (Supersaturated) success Successful Purification low_yield->success No check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor Yes reheat_add_solvent->start concentrate_solution->start seed_or_scratch->start second_crop Recover second crop check_mother_liquor->second_crop second_crop->success

Caption: Decision tree for troubleshooting common recrystallization issues.

ChromatographyLogic start Develop TLC Method rf_check Rf of Product 0.2-0.4? start->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No run_column Run Column Chromatography rf_check->run_column Yes adjust_polarity->start separation_check Good Separation? run_column->separation_check gradient_elution Consider Gradient Elution separation_check->gradient_elution No collect_fractions Collect & Combine Pure Fractions separation_check->collect_fractions Yes gradient_elution->run_column pure_product Pure Product collect_fractions->pure_product

Caption: Logical workflow for developing a column chromatography method.

References

Technical Support Center: Improving the Solubility of 2-Aminopyrimidine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-aminopyrimidine (B69317) derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: What inherent properties of this compound derivatives contribute to their poor water solubility?

A1: The limited water solubility of many this compound derivatives can be attributed to several physicochemical factors. These include a high molecular weight and lipophilicity, which are common characteristics of advanced drug candidates.[1] The planar and symmetrical nature of the pyrimidine (B1678525) ring system can also lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound derivatives?

A2: There are two main approaches to improve the solubility of these compounds: chemical modification and formulation strategies.[1]

  • Chemical Modifications: These involve altering the molecule's structure, for instance, by introducing polar functional groups.

  • Formulation Strategies: These methods focus on the drug delivery system without changing the chemical structure of the active pharmaceutical ingredient (API).[1]

This guide will focus on practical formulation strategies that can be implemented in a laboratory setting.

Q3: How does pH influence the solubility of this compound derivatives?

A3: The pH of the aqueous medium is a critical factor, particularly for derivatives with ionizable functional groups.[1][2] Since the 2-amino group on the pyrimidine ring is basic, the solubility of these compounds generally increases in more acidic conditions (lower pH) due to the formation of a more soluble protonated species.[2] Conversely, if the derivative has acidic functional groups, its solubility will increase in more basic conditions (higher pH).

Q4: Can temperature be used to improve the solubility of these compounds?

A4: Yes, for many compounds, solubility in water increases with temperature.[1][2] However, the effectiveness of this method varies depending on the specific derivative. While gentle warming can aid in the initial dissolution of a stock solution, it's crucial to consider the compound's stability at elevated temperatures to avoid degradation.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer or cell culture media.

This is a common issue known as "crashing out" or "antisolvent precipitation," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[3]

Potential Cause Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit. Solution: Decrease the final working concentration. Conduct a solubility test to determine the maximum soluble concentration in your specific buffer or media.[3]
Rapid Dilution Direct, rapid addition of a concentrated DMSO stock to a large volume of aqueous solution causes a sudden solvent exchange, leading to precipitation. Solution: Perform a serial dilution of the DMSO stock in the pre-warmed (e.g., 37°C) aqueous buffer or media. Add the compound dropwise while gently vortexing to ensure gradual and even mixing.[3]
Low Temperature of Aqueous Medium Adding the compound to a cold buffer or media can decrease its solubility. Solution: Always use pre-warmed (e.g., 37°C) aqueous solutions for dilutions.[3]
Issue 2: Compound precipitates in cell culture media over time (e.g., after several hours of incubation).
Potential Cause Recommended Solution
Compound Instability The compound may be unstable in the aqueous environment of the cell culture media, leading to degradation and precipitation of less soluble byproducts. Solution: If experimentally feasible, reduce the incubation time. Consider refreshing the media with a freshly prepared compound solution at regular intervals for long-term experiments.[4]
Interaction with Media Components The compound may interact with proteins or salts in the media, forming insoluble complexes. Solution: Try reducing the serum (e.g., FBS) concentration, being mindful of the impact on cell health. Alternatively, consider using a serum-free medium if it is suitable for your cell line.[4]
Media Evaporation Evaporation from culture plates, especially in outer wells, can increase the compound's concentration, leading to precipitation. Solution: Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[3]
Issue 3: Inconsistent or non-reproducible assay results.
Potential Cause Recommended Solution
Partial Precipitation The compound may be partially precipitating, leading to a lower effective concentration in solution. Solution: Before adding to your assay, visually inspect the final dilution for any signs of precipitation. If unsure, filter the solution through a 0.22 µm syringe filter.[3]
Inaccurate Stock Concentration The initial stock solution may not be fully dissolved or may have precipitated upon storage. Solution: Ensure the stock solution is completely dissolved before use. Gentle warming and vortexing can help. Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles.[4]

Solubility Enhancement Strategies & Protocols

Here we detail several common laboratory techniques to improve the solubility of this compound derivatives.

Co-solvents

The use of a water-miscible organic solvent in which the compound is more soluble can significantly increase the overall solubility in an aqueous solution.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[5]

Quantitative Data on Co-solvent Efficacy:

The following table illustrates the potential solubility enhancement for poorly soluble drugs using co-solvents. While this data is for antidiabetic drugs, it demonstrates the principle of co-solvency.

Co-solvent System (in Phosphate Buffer pH 7.4)GliclazideGlyburideGlimepirideGlipizideRepaglinide
Aqueous Solubility (mg/mL) <0.04<0.04<0.04<0.04<0.04
Solubility Increase (-fold) with 20% PEG 400 ~150~50~30~100~60
Solubility Increase (-fold) with 40% PEG 400 ~763~316~153~524~297

Data adapted from a study on poorly-soluble antidiabetic drugs to illustrate the concept of co-solvency.[5]

Experimental Protocol: Determining Solubility in Co-solvent Mixtures

  • Prepare stock solutions of your this compound derivative in various co-solvents (e.g., 10 mg/mL in 100% PEG 400).

  • Create a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Add an excess amount of the solid compound to each co-solvent/buffer mixture in a vial.

  • Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

pH Adjustment

For ionizable this compound derivatives, adjusting the pH of the solution can be a highly effective method to increase solubility.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of your this compound derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • After equilibration, measure the final pH of each solution.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant for each pH point using a validated analytical method.

  • Plot the solubility (e.g., in µg/mL or µM) against the final measured pH to generate the pH-solubility profile.

Salt Formation

Converting a free base of a this compound derivative into a salt can dramatically improve its aqueous solubility and dissolution rate. This is a common strategy in drug development.[6][7]

Experimental Protocol: Small-Scale Salt Screening

  • Dissolve a known amount of the this compound free base in a suitable organic solvent (e.g., acetone, ethanol).

  • In separate vials, add equimolar amounts of different pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid, tartaric acid).

  • Allow the solutions to stir at room temperature or with gentle warming to facilitate salt formation and precipitation.

  • Isolate any resulting solid by filtration and dry under vacuum.

  • Characterize the solids to confirm salt formation (e.g., using XRPD, DSC).

  • Determine the aqueous solubility of each salt form using the shake-flask method described in the co-solvent protocol.

Quantitative Data on Salt Form Efficacy:

The following table shows an example of how different salt forms can impact the aqueous solubility of a preclinical candidate, IIIM-290.

Form of IIIM-290Aqueous Solubility (µg/mL)Fold Increase vs. Free Base
Free Base ~8.61
Hydrochloride Salt ~38745

Data from a study on a preclinical Cdk inhibitor.[7]

Solid Dispersions

A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at the solid state. This can reduce the drug's crystallinity and improve its wettability and dissolution rate.[8][9]

Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

  • Select a hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000).

  • Choose a common volatile organic solvent that dissolves both your this compound derivative and the polymer (e.g., methanol, ethanol, dichloromethane).[10]

  • Dissolve the drug and the polymer in the solvent in a round-bottom flask at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Remove the solvent using a rotary evaporator under reduced pressure to form a solid film.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion, grind it into a fine powder, and pass it through a sieve.

  • Evaluate the dissolution rate and solubility of the solid dispersion compared to the pure drug.

Quantitative Data on Solid Dispersion Efficacy:

A study on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 2-aminopyrimidines, demonstrated that formulation as a solid dispersion with polymers like PVPVA significantly enhanced their apparent water solubility, leading to improved cytotoxic effects in cell-based assays.[6]

Nanosuspensions

This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[7][11]

Experimental Protocol: Nanosuspension Preparation by Wet Milling

  • Prepare a suspension of the this compound derivative in an aqueous solution containing a stabilizer (e.g., HPMC, Poloxamer, Tween 80).

  • Introduce the suspension into a milling chamber containing milling media (e.g., zirconium oxide beads).

  • Mill the suspension at a high speed for a specified duration to achieve the desired particle size reduction.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, particle size distribution, and zeta potential.

  • Assess the improvement in dissolution rate and saturation solubility.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[12][13]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Add an excess amount of the this compound derivative to each cyclodextrin solution.

  • Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter the suspensions to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate.

  • Plot the total drug concentration against the cyclodextrin concentration to generate a phase-solubility diagram. The slope of this diagram can be used to determine the complexation efficiency.[12]

Visual Guides

Logical Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_time_dependent Troubleshooting Time-Dependent Precipitation cluster_inconsistent Troubleshooting Inconsistent Results Start Compound Precipitation Observed Immediate_Precipitation Immediate Precipitation in Aqueous Buffer/Media Start->Immediate_Precipitation Time_Dependent_Precipitation Time-Dependent Precipitation in Cell Culture Start->Time_Dependent_Precipitation Inconsistent_Results Inconsistent Assay Results Start->Inconsistent_Results Reduce_Conc Lower Final Concentration Immediate_Precipitation->Reduce_Conc Optimize_Dilution Optimize Dilution Method (e.g., serial dilution, slow addition) Immediate_Precipitation->Optimize_Dilution Warm_Media Use Pre-Warmed Media (37°C) Immediate_Precipitation->Warm_Media Check_Stability Assess Compound Stability (e.g., refresh media) Time_Dependent_Precipitation->Check_Stability Media_Interaction Evaluate Media Interactions (e.g., reduce serum) Time_Dependent_Precipitation->Media_Interaction Prevent_Evaporation Prevent Media Evaporation Time_Dependent_Precipitation->Prevent_Evaporation Inspect_Precipitation Visually Inspect for Precipitation (Filter if necessary) Inconsistent_Results->Inspect_Precipitation Check_Stock Verify Stock Solution Integrity Inconsistent_Results->Check_Stock End Clear Solution & Reproducible Data Reduce_Conc->End Optimize_Dilution->End Warm_Media->End Check_Stability->End Media_Interaction->End Prevent_Evaporation->End Inspect_Precipitation->End Check_Stock->End

Caption: A logical workflow for troubleshooting compound precipitation issues.

Signaling Pathway Inhibition by a this compound Derivative

Signaling_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor This compound Derivative Inhibitor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow cluster_methods Solubility Enhancement Methods Start Poorly Soluble This compound Derivative Co_solvent Co-solvents Start->Co_solvent pH_Adjust pH Adjustment Start->pH_Adjust Salt_Form Salt Formation Start->Salt_Form Solid_Disp Solid Dispersion Start->Solid_Disp Nanosuspension Nanosuspension Start->Nanosuspension Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Analysis Solubility & Dissolution Analysis (e.g., HPLC) Co_solvent->Analysis pH_Adjust->Analysis Salt_Form->Analysis Solid_Disp->Analysis Nanosuspension->Analysis Cyclodextrin->Analysis End Optimized Formulation for Biological Assays Analysis->End

Caption: Experimental workflow for selecting a solubility enhancement method.

References

addressing incomplete reactions in 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminopyrimidines?

A1: The most prevalent methods for synthesizing the 2-aminopyrimidine (B69317) core involve cyclization reactions. A primary approach is the condensation of a compound containing an N-C-N moiety, such as guanidine (B92328), with a three-carbon component like a β-dicarbonyl compound.[1][2] Another common strategy is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions.[1] Modern variations often utilize microwave assistance or solvent-free conditions to enhance yields and reduce reaction times.[1][3]

Q2: My this compound synthesis is resulting in a very low yield. What are the likely causes?

A2: Low yields are a frequent issue and can be attributed to several factors.[1] Suboptimal reaction conditions, including incorrect temperature, solvent, or catalyst, can significantly hinder the reaction.[4] The purity of starting materials is crucial, as impurities can lead to side reactions.[1] Incorrect stoichiometry of reactants may result in the incomplete conversion of the limiting reagent.[1] Additionally, some steps in the synthesis may be reversible, and the inefficient removal of byproducts like water can shift the equilibrium back toward the reactants.[1]

Q3: I am observing significant side product formation in my reaction. How can I minimize this?

A3: Side product formation is a common challenge. In reactions like the Biginelli synthesis, a frequent byproduct is a Hantzsch-type 1,4-dihydropyridine.[5] This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).[5] To minimize side products, it is essential to carefully control reaction conditions, particularly the temperature, as higher temperatures can favor the formation of byproducts.[5] The choice of catalyst and the order of reagent addition can also influence selectivity.[5]

Q4: I'm having difficulty purifying my final this compound product. What are the recommended purification strategies?

A4: Purifying the final product can be challenging due to the presence of unreacted starting materials, catalysts, and side products.[1] For crystalline products, recrystallization is often the most effective method for achieving high purity.[6] The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble.[6][7] Ethanol (B145695) or a mixture of ethanol and water are often good starting points for this compound derivatives.[6] If recrystallization is not effective, column chromatography is a versatile alternative.[8]

Q5: How critical is the purity of my starting materials for a successful synthesis?

A5: The purity of starting materials is highly critical. Impurities can interfere with the reaction, leading to the formation of side products, which can complicate purification and lower your overall yield.[9] For example, aldehydes can oxidize to carboxylic acids, and β-ketoesters can undergo hydrolysis.[1] It is always recommended to use freshly purified or high-purity reagents to ensure the best possible outcome for your synthesis.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield of the desired this compound is one of the most frequently encountered issues. This guide provides a systematic approach to troubleshooting this problem.

LowYield_Troubleshooting start Low or No Yield Observed check_materials Verify Starting Materials (Purity & Stoichiometry) start->check_materials check_materials->start Impurities or Incorrect Ratio optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) check_materials->optimize_conditions Materials OK monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction workup_issue Evaluate Workup Procedure (Extraction, Filtration) monitor_reaction->workup_issue Reaction Stalled or Incomplete decomposition Check for Product/Reagent Decomposition monitor_reaction->decomposition Product Formation then Disappearance workup_issue->optimize_conditions Workup OK, Re-evaluate Conditions success Yield Improved workup_issue->success Product Loss Identified & Corrected decomposition->optimize_conditions Use Milder Conditions

A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials :

    • Purity : Ensure the purity of your starting materials, such as the β-dicarbonyl compound and guanidine. Aldehydes are prone to oxidation, and β-ketoesters can hydrolyze.[1] Use freshly purified reagents if there is any doubt.

    • Stoichiometry : Accurately weigh all reagents and confirm the molar ratios. For reactions like the Biginelli synthesis, a common ratio is 1:1:1.5 of aldehyde:β-ketoester:urea.[1]

  • Optimize Reaction Conditions :

    • Temperature : The optimal temperature can vary significantly. For some Biginelli reactions, 100°C has been found to be optimal, while higher temperatures can lead to decomposition or side reactions.[4]

    • Reaction Time : Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Insufficient time will lead to incomplete conversion, while excessive time can cause product degradation.[4]

    • Solvent : The solvent choice can greatly impact reaction rate and yield. While ethanol is common, some syntheses may benefit from other solvents like DMF or even solvent-free conditions.[3][4]

    • Catalyst : The type and concentration of the catalyst are critical. Ensure your catalyst is active, and if it's reusable, it may require regeneration.[5]

  • Monitor the Reaction :

    • Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify the formation of any major side products.[1]

  • Evaluate the Workup Procedure :

    • Product can be lost during aqueous workups or filtration steps. Check all aqueous layers and filter papers for your product.[1]

Issue 2: Formation of Side Products

The formation of unexpected byproducts can complicate purification and reduce the yield of the desired this compound.

SideProduct_Troubleshooting start Side Products Observed (e.g., on TLC) identify_side_product Identify Side Product Structure (NMR, MS) start->identify_side_product adjust_temp Adjust Reaction Temperature identify_side_product->adjust_temp Identified as Temperature-Dependent Byproduct (e.g., Hantzsch) change_catalyst Change Catalyst identify_side_product->change_catalyst Catalyst Promoting Side Reaction modify_reagent_addition Modify Order of Reagent Addition identify_side_product->modify_reagent_addition Side Reaction from Reagent Decomposition purification Optimize Purification Strategy (Recrystallization, Chromatography) adjust_temp->purification change_catalyst->purification modify_reagent_addition->purification success Side Products Minimized/ Product Isolated purification->success

A decision-making workflow for minimizing side products.

Detailed Steps:

  • Identify the Side Product :

    • Use spectroscopic methods like NMR and Mass Spectrometry to determine the structure of the major side products. Knowing the structure can provide clues about the competing reaction pathway.[9]

  • Adjust Reaction Temperature :

    • In many cases, side reactions are favored at higher temperatures. For instance, the formation of Hantzsch dihydropyridine (B1217469) byproducts in the Biginelli reaction is more prevalent at elevated temperatures.[5] Running the reaction at a lower temperature can often improve selectivity.[5]

  • Modify Catalyst or Reagent Stoichiometry :

    • The choice of catalyst can influence the reaction pathway. Some Lewis acids may favor the desired cyclization over competing reactions.[5]

    • Adjusting the ratio of reactants can also help. For example, using a slight excess of guanidine or urea can sometimes drive the reaction towards the desired product.[4]

  • Change the Order of Reagent Addition :

    • In some cases, the order in which reactants are mixed can affect the outcome. For multicomponent reactions, pre-mixing certain components before adding the final reactant can sometimes favor the desired pathway.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Derivatives
ProtocolStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolvent
1Chalcones and Guanidine Hydrochloride/Carbonate3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol or DMF
22-Amino-4,6-dichloropyrimidine and various Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamineSolvent-free or Ethanol
3β-Dicarbonyl Compounds and Guanidine7 - 10 minutesN/A (Microwave)79 - 85Potassium HydroxideEthanol

This table is a summary of data presented in a comparative study of synthesis methods.[3]

Table 2: Ultrasound-Assisted Synthesis of 2-Aminopyrimidines
Entryβ-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)
1Diethyl malonateNa₂CO₃Water306085
2Ethyl acetoacetateNa₂CO₃Water306092
3Acetylacetone (B45752)Na₂CO₃Water306095
4Diethyl-2-alkyl malonateNaOC₂H₅Ethanol306088

This table summarizes the results of an ultrasound-assisted synthesis protocol, highlighting the efficiency of this green chemistry approach.[10]

Experimental Protocols

Protocol 1: Synthesis from Chalcones and Guanidine

This protocol describes the synthesis of this compound derivatives through the condensation of substituted chalcones with guanidine.[3]

Materials:

  • Substituted Chalcone (B49325) (0.01 mol)

  • Guanidine Hydrochloride or Guanidinium (B1211019) Carbonate (0.01 mol)

  • Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Distilled Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride or guanidinium carbonate (0.01 mol) in ethanol or DMF.

  • Add a catalytic amount of a base such as NaOH, KOH, or sodium carbonate to the mixture.

  • Reflux the reaction mixture for 3 to 12 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice.

  • The resulting precipitate is the this compound derivative. Filter the solid, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization from ethanol.[3]

Protocol 2: Ultrasound-Assisted Synthesis of 2-amino-4,6-dimethylpyrimidine

This protocol details a rapid and efficient synthesis of a this compound derivative using ultrasonic irradiation.[10]

Materials:

  • Guanidine hydrochloride (0.052 mol)

  • Acetylacetone (Pentane-2,4-dione) (0.052 mol)

  • Sodium Carbonate (Na₂CO₃) (0.052 mol)

  • Water

  • Ethanol

Equipment:

  • Ultrasonic bath or probe sonicator

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the reaction mixture.

  • Place the reaction vessel in a preheated water bath at 60°C.

  • Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30 minutes, ensuring continuous stirring.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • A solid product will precipitate. Filter the product using a Büchner funnel and wash with a small amount of cold water.

  • The crude product can be recrystallized from ethanol to obtain the pure compound.[10]

References

overcoming steric hindrance in substituted 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2-aminopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a particular focus on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a sterically hindered 2-aminopyrimidine (B69317) is resulting in very low to no product yield. What are the primary factors I should investigate?

A2: Low yields in the synthesis of sterically hindered 2-aminopyrimidines are a common challenge.[1] The primary factors to investigate are:

  • Steric Hindrance: Bulky substituents on your starting materials can physically block the reactive sites, preventing the necessary bond formations.[1]

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions or inhibit the catalyst. It's crucial to use highly pure starting materials.

  • Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome. These parameters often need to be optimized for sterically hindered substrates.

  • Catalyst Choice and Activity: The selection of an appropriate catalyst is critical. For sterically demanding reactions, a more active or specialized catalyst may be required.

Q2: How can I overcome steric hindrance in my this compound synthesis?

There are several strategies to overcome steric hindrance:

  • Modification of Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often by promoting molecular motion and overcoming steric barriers.[2][3]

  • Use of a More Effective Catalyst:

    • Lewis Acids: Catalysts like Yb(OTf)₃ have been shown to improve yields in reactions like the Biginelli synthesis, even with sterically hindered components.[4]

    • Metal-Catalyzed Cross-Coupling: Modern methods like iron-catalyzed [2+2+2] cycloaddition can be effective for constructing complex, substituted pyrimidines.[5][6]

  • Alternative Synthetic Routes: If a particular reaction is consistently failing, consider alternative synthetic pathways that may be less susceptible to steric effects, such as the Pinner reaction or starting from a different set of precursors.

Q3: I am observing the formation of multiple products and byproducts in my reaction. How can I improve the selectivity for my desired this compound?

Poor selectivity is often a result of side reactions competing with the main reaction pathway. To improve selectivity:

  • Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway. A well-chosen catalyst can accelerate the desired reaction, minimizing the formation of byproducts.

  • Control Reaction Temperature: Running the reaction at the optimal temperature can favor the kinetics of the desired product formation over side reactions.

  • Adjust Stoichiometry: Carefully controlling the molar ratios of your reactants can help to minimize side reactions.

  • Purity of Reagents: Ensure the purity of your starting materials, as impurities can sometimes catalyze unwanted side reactions.

Q4: My purification process is difficult, and I'm losing a significant amount of my product. What can I do?

Purification of sterically hindered compounds can be challenging. Here are some tips:

  • Recrystallization: This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is a powerful tool. Experiment with different solvent systems to achieve good separation.

  • Workup Procedure: Evaluate your workup procedure to ensure you are not losing product during extractions or washes. Check the pH of your aqueous layers to ensure your product is not being partitioned into the wrong phase.

Troubleshooting Guides

Low Yield in Biginelli Reaction with Sterically Hindered Aldehydes

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which can be precursors to 2-aminopyrimidines. Steric hindrance from bulky aldehydes is a common cause of low yields.[4]

Symptom Possible Cause Suggested Solution
Low to no product formationSteric hindrance from the aldehyde is preventing the initial condensation with urea (B33335).Increase reaction temperature. Use a Lewis acid catalyst such as Yb(OTf)₃ to activate the aldehyde.[4] Consider using microwave-assisted heating to accelerate the reaction.[2]
Formation of side productsThe reaction is not proceeding efficiently down the desired pathway, leading to competing side reactions.Optimize the stoichiometry of the reactants. A slight excess of urea may favor the desired reaction. Ensure the purity of the aldehyde, as impurities can lead to side reactions.
Reaction stallsThe catalyst may be deactivated or insufficient.Increase the catalyst loading. Ensure the catalyst is fresh and active.
Challenges in the Pinner Synthesis of Substituted 2-Aminopyrimidines

The Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be a useful alternative for synthesizing substituted pyrimidines.[7]

Symptom Possible Cause Suggested Solution
Low yieldIncomplete reaction or decomposition of starting materials/intermediates.Use anhydrous conditions, as water can hydrolyze the imino ester intermediate.[7] Ensure the amidine salt is pure and dry. Optimize the reaction temperature and time.
Formation of ester byproductThe imino ester intermediate is hydrolyzing to the corresponding ester.Strictly exclude water from the reaction mixture. Use a non-aqueous workup if possible.
Difficulty in isolating the productThe product may be highly soluble in the reaction solvent.After the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure. Attempt to precipitate the product by adding a non-polar solvent.

Quantitative Data

Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
EntrySubstituent (Ar)MethodTimeYield (%)
1PhenylConventional8 h70
2PhenylMicrowave10 min91
34-ChlorophenylConventional10 h65
44-ChlorophenylMicrowave12 min88
54-MethoxyphenylConventional7 h75
64-MethoxyphenylMicrowave8 min94

Data adapted from studies on Biginelli-type reactions.[2]

Iron-Catalyzed [2+2+2] Cycloaddition for Bicyclic 2-Aminopyrimidines
EntryAlkynenitrileCyanamide (B42294)Yield (%)
12-octynenitrileN-cyanopyrrolidine75
22-octynenitrileN-cyanomorpholine82
33-phenyl-2-propynenitrileN-cyanopyrrolidine68
43-phenyl-2-propynenitrileN-cyanomorpholine71

Data from a study on iron-catalyzed cycloaddition.[5][6]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol is a general guideline for a Biginelli-type reaction and may require optimization for specific substrates.[2]

  • Reactant Mixture: In a microwave-safe vessel, combine the substituted benzaldehyde (B42025) (1 mmol), acetophenone (B1666503) (1 mmol), and guanidine (B92328) nitrate (B79036) (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as CaCl₂.

  • Microwave Irradiation: Place the vessel in a mono-mode microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 8-15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Add cold water to the mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure this compound.

General Procedure for Iron-Catalyzed [2+2+2] Cycloaddition

This protocol describes a method for the synthesis of bicyclic 2-aminopyrimidines.[5][8]

  • Reaction Setup: In a glovebox, add the alkynenitrile (1 equivalent), cyanamide (1.2 equivalents), FeI₂ (10 mol%), iPrPDAI (a specific ligand, 10 mol%), and Zn powder (15 mol%) to a reaction vial.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF).

  • Reaction Conditions: Seal the vial and stir the mixture at a specified temperature (e.g., 60 °C) for the required time (typically several hours).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the bicyclic this compound.

Catalyst-Free Synthesis of Substituted 2-Aminopyrimidines

This method is suitable for the synthesis of certain this compound derivatives from 2-amino-4,6-dichloropyrimidine (B145751).[9][10][11][12]

  • Reactant Mixture: In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (B128534) (6 mmol).

  • Reaction Conditions: Heat the solvent-free mixture at 80-90 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After the reaction is complete, add distilled water to the reaction mixture.

  • Purification: If a precipitate forms, filter the solid and recrystallize from ethanol. If no precipitate forms, remove the water under vacuum and crystallize the crude product from ethanol.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_purity Verify Purity of Starting Materials start->check_purity Start Here optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK success Improved Yield check_purity->success Impurity Found & Corrected change_catalyst Evaluate and Change Catalyst optimize_conditions->change_catalyst No Improvement optimize_conditions->success Improvement alternative_route Consider Alternative Synthetic Route change_catalyst->alternative_route Still Low Yield change_catalyst->success Improvement alternative_route->success Successful Synthesis

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Acyliminium_ion Acyliminium Ion Aldehyde->Acyliminium_ion Beta_Ketoester β-Ketoester Enolate Enolate Beta_Ketoester->Enolate Guanidine Guanidine Guanidine->Acyliminium_ion Cyclization_intermediate Cyclization Intermediate Acyliminium_ion->Cyclization_intermediate Enolate->Cyclization_intermediate Product Substituted This compound (after further steps) Cyclization_intermediate->Product

Caption: Simplified reaction pathway for this compound synthesis.

References

optimizing temperature and solvent conditions for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidine (B1678525) synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to temperature and solvent conditions.

Troubleshooting Guides

Problem: Low or No Product Yield

Low yields are one of the most common issues in pyrimidine synthesis, particularly in classical methods like the Biginelli and Hantzsch reactions.[1][2] Use the following guide to troubleshoot low-yield reactions.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Starting Material Purity & Stoichiometry start->check_reagents check_reagents->start Impurities Found check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Parameters optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions Suboptimal optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_catalyst Evaluate Catalyst (Type & Loading) optimize_solvent->check_catalyst successful_synthesis Successful Synthesis check_catalyst->successful_synthesis Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials:

    • Purity: Ensure the purity of your aldehyde, β-dicarbonyl compound, and urea (B33335)/thiourea.[1] Impurities can interfere with the reaction and lead to side products.[1][3] Aldehydes can oxidize, and β-ketoesters may hydrolyze.[1] Use freshly purified or high-purity reagents.[3]

    • Stoichiometry: Inaccurate molar ratios can lead to incomplete conversion.[1] While a 1:1:1 ratio is standard for the Biginelli reaction, a slight excess of urea/thiourea (1.2-1.5 equivalents) can sometimes improve yields.[4]

  • Optimize Reaction Temperature:

    • Temperature plays a crucial role.[2] While some reactions proceed at room temperature, heating is often necessary.[2]

    • For the Biginelli reaction, temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[2]

    • High temperatures can sometimes promote the formation of side products, such as Hantzsch-type 1,4-dihydropyridines, especially if ammonia (B1221849) is formed from the decomposition of urea.[5] Lowering the reaction temperature can minimize these side reactions.[5]

    • Conversely, inadequate temperature can lead to incomplete conversion.[4] Consider running a temperature gradient to find the optimal condition for your specific substrates.[6]

  • Optimize Solvent Conditions:

    • The choice of solvent significantly impacts reaction efficiency.[4]

    • Traditional methods often use polar solvents like ethanol (B145695) or acetonitrile.[2][4][6]

    • Solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields, aligning with green chemistry principles.[2][7]

    • The polarity of the solvent can influence the reaction outcome.[6] In a study on the Biginelli reaction, polar solvents showed higher product yields.[8]

    • Ensure the solvent is dry if the reaction is sensitive to water, as moisture can interfere with the reaction.[3][4]

Problem: Significant Side Product Formation

The formation of side products is a frequent challenge that can complicate purification and reduce the yield of the desired pyrimidine.[1][3]

Common Side Products and Solutions:

  • Hantzsch-type 1,4-dihydropyridines: This common fluorescent byproduct in the Biginelli reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[5]

    • Solution: Lowering the reaction temperature can significantly reduce the formation of this byproduct.[5]

  • Knoevenagel Condensation Product: This side product arises from the condensation of the aldehyde and the β-dicarbonyl compound.[4]

    • Solution: Optimizing the catalyst and lowering the reaction temperature may be beneficial.[4]

  • Self-Condensation of β-Dicarbonyl: The β-dicarbonyl compound can react with itself.[4]

    • Solution: Controlled addition of reagents and maintaining optimal temperature can favor the desired reaction pathway.[9]

Biginelli vs. Hantzsch Reaction Pathways

Reaction_Pathways reactants Aldehyde + β-Ketoester biginelli_product Biginelli Product (Dihydropyrimidinone) reactants->biginelli_product + Urea (Lower Temp) hantzsch_product Hantzsch Product (Dihydropyridine) reactants->hantzsch_product + Ammonia (Higher Temp) urea Urea ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp urea->biginelli_product ammonia->hantzsch_product

Caption: Competing reaction pathways in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine synthesis?

A1: Pyrimidine and its derivatives are typically synthesized through cyclization reactions. The most common methods involve the condensation of a compound with an N-C-N moiety (like urea or amidines) with a three-carbon component (such as β-dicarbonyl compounds).[1] Notable named reactions include:

  • Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[1]

  • Hantzsch Dihydropyridine Synthesis: A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate.[10]

  • Principal Synthesis: A general approach involving the reaction of β-dicarbonyl compounds with amidines.[1]

Q2: How critical is the purity of my starting materials?

A2: The purity of starting materials is highly critical.[3] Impurities in reactants can lead to the formation of side products, which can complicate purification and lower your yield.[3] For example, moisture in the solvent or on glassware can be detrimental for water-sensitive reactions.[3] It is always recommended to use freshly purified or high-purity reagents.[3]

Q3: Can I run the synthesis without a solvent?

A3: Yes, solvent-free reactions are often possible and can be advantageous.[7] They are considered a "green" chemistry approach and can lead to shorter reaction times and higher yields.[2][7] This technique is sometimes referred to as "Grindstone Chemistry" and has been shown to be superior to conventional methods in some cases.[11]

Q4: What are the advantages of using microwave-assisted synthesis?

A4: Microwave-assisted organic synthesis (MAOS) offers several benefits over conventional heating, including significantly reduced reaction times, improved product yields, and often cleaner reaction profiles.[4] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of side products.[4]

Data on Temperature and Solvent Optimization

The following tables summarize quantitative data from various studies on the optimization of the Biginelli reaction, a common method for pyrimidine synthesis.

Table 1: Effect of Temperature on Biginelli Reaction Yield

EntryAldehydeβ-DicarbonylUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateUreaHCl (20 mol%)Water900.592[8]
2FurfuralEthyl AcetoacetateUreaGluconic Acid (25 mol%)Aqueous60690[12]
3FurfuralEthyl AcetoacetateUreaGluconic Acid (25 mol%)Aqueous80-100-Lowered[12]
4BenzaldehydeEthyl AcetoacetateUreaHSiW/HYBMI.PF61001up to 99[13]

Table 2: Effect of Solvent on Biginelli Reaction Yield

EntryAldehydeβ-DicarbonylUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateUreaHClEthanolReflux3-[11]
2BenzaldehydeEthyl AcetoacetateUreaCuCl2·2H2OSolvent-free-0.33High[11]
3Aromatic AldehydesBarbituric Acid, Malononitrile-SBA-Pr-SO3HSolvent-free1400.08-0.75-[6]
4BenzaldehydeEthyl AcetoacetateUrea-Dichloromethane313 (K)--[14]
5BenzaldehydeEthyl AcetoacetateUrea-Acetonitrile355 (K)--[14]
6BenzaldehydeEthyl AcetoacetateUrea-Water373 (K)--[14]

Experimental Protocols

Experimental Protocol: Optimization of Reaction Temperature for a Biginelli Reaction

This protocol outlines a method for determining the optimal temperature for the synthesis of a dihydropyrimidinone.

  • Setup: Prepare five identical reaction vessels, each equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: To each vessel, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol). Add a suitable catalyst (e.g., 20 mol% HCl) and solvent (e.g., water).[8]

  • Reaction: Heat the reactions at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C) for a set time (e.g., 1 hour).

  • Analysis: After cooling, take a small aliquot from each reaction mixture, dissolve it in a suitable solvent, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion to the desired product.

  • Work-up: Isolate the product from the reaction mixture with the highest conversion by pouring it into cold water.[11] Collect the solid product by filtration, wash with cold water, and dry.[7]

  • Purification and Characterization: Recrystallize the crude product from a suitable solvent like ethanol.[7] Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

De Novo Pyrimidine Biosynthesis Pathway

For researchers in drug development, understanding the biological synthesis of pyrimidines is crucial. The de novo pathway synthesizes pyrimidine nucleotides from simple precursors.[15][16]

De_Novo_Pyrimidine_Synthesis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion (in eukaryotes) bicarbonate Bicarbonate + Glutamine carbamoyl_phosphate Carbamoyl Phosphate bicarbonate->carbamoyl_phosphate CPS II carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATCase dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate Dihydroorotase orotate Orotate dihydroorotate->orotate DHODH omp Orotidine 5'-Monophosphate (OMP) orotate->omp UMPS ump Uridine 5'-Monophosphate (UMP) omp->ump UMPS (OMP Decarboxylase) utp UTP ump->utp ctp CTP utp->ctp CTP Synthetase

Caption: Overview of the de novo pyrimidine biosynthesis pathway.

References

preventing hydrolysis of cyano groups in 2-cyanopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-cyanopyrimidine (B83486). The primary focus is on preventing the unwanted hydrolysis of the cyano group during chemical transformations.

Troubleshooting Guide: Preventing Cyano Group Hydrolysis

The cyano group of 2-cyanopyrimidine is susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of 2-carboxamidopyrimidine or pyrimidine-2-carboxylic acid as undesired byproducts.[1][2][3][4] Careful control of reaction conditions is paramount to maintaining the integrity of the nitrile functionality.

Problem: Significant formation of pyrimidine (B1678525) carboxamide and/or pyrimidine carboxylic acid.

Possible Cause Suggested Solution Explanation
Presence of Water - Use anhydrous solvents. - Thoroughly dry all starting materials and glassware. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Water is a necessary reagent for the hydrolysis of the cyano group.[2] Excluding atmospheric moisture is crucial, especially when heating the reaction mixture.
Inappropriate Reaction pH (Acidic or Basic Conditions) - If possible, perform the reaction under neutral or near-neutral conditions. - For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base or a weaker base like potassium carbonate or cesium carbonate, especially in cross-coupling reactions. - For reactions requiring an acid, use the mildest acid possible and the lowest effective concentration.Both strong acids and bases catalyze the hydrolysis of nitriles.[1][3] Protonation of the nitrile nitrogen by an acid makes the carbon atom more electrophilic and susceptible to attack by water.[3][5] Conversely, direct nucleophilic attack by hydroxide (B78521) ions also initiates hydrolysis.[1]
Prolonged Reaction Time or High Temperature - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.The rate of hydrolysis increases with temperature.[6][7] Minimizing reaction time and temperature can significantly reduce the formation of hydrolysis byproducts. For some cyanopyridine hydrolyses, temperatures above 135°C should be avoided to prevent decarboxylation of the resulting carboxylic acid.[7]
Choice of Solvent - In biphasic systems or reactions where water is used as a co-solvent, the choice of organic solvent is critical. - For instance, in a one-pot oxidation and cyanation of 2-methylthiopyrimidine, maintaining a specific acetonitrile (B52724) to water volume ratio of (2-2.5):1 was found to stabilize the yield of 2-cyanopyrimidine at 70-75%.[8]The solvent can influence the local concentration of water and the pH at the reaction interface, thereby affecting the rate of hydrolysis.[8]
Catalyst Choice in Cross-Coupling Reactions - In palladium-catalyzed reactions, the choice of ligand and base can influence side reactions. Some basic conditions required for catalyst turnover can also promote hydrolysis.While not directly causing hydrolysis, an inefficient catalyst system that requires harsh conditions (high temperature, strong base) will indirectly lead to more hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 2-cyanopyrimidine derivative is giving low yields and I see a significant amount of the corresponding carboxylic acid. What should I do?

A1: This is a common issue. Here are several steps you can take:

  • Ensure Anhydrous Conditions: rigorously dry your solvent and reagents. Oxygen and water can deactivate the palladium catalyst and lead to side reactions, including hydrolysis.[9]

  • Optimize the Base: Strong aqueous bases can promote hydrolysis. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, or even KF.[10] Sometimes, switching to a non-aqueous solvent system like dioxane or toluene (B28343) with a solid base can help.

  • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer time.

  • Use a More Stable Boron Reagent: Boronic acids can be unstable. Consider using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates.[9]

Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) on a 2-cyanopyrimidine substrate with an amine. How can I avoid hydrolysis of the cyano group?

A2: SNAr reactions on electron-deficient rings like pyrimidine can be facile, but the conditions need to be controlled.

  • Anhydrous Conditions: As with other reactions, strictly anhydrous conditions are recommended. Use a dry, aprotic solvent like DMF or DMSO.

  • Avoid Strong Aqueous Bases: If a base is needed to deprotonate the incoming amine or to act as an acid scavenger, use a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Solvent-Free Conditions: Some reactions involving the synthesis of 2-aminopyrimidine (B69317) derivatives have been successfully carried out under solvent-free conditions at elevated temperatures (80-90 °C), which can minimize side reactions in solution.

  • Temperature Control: Do not overheat the reaction. Monitor progress and work up the reaction as soon as it is complete.

Q3: Is it possible to stop the hydrolysis at the amide stage?

A3: Yes, under certain conditions, the hydrolysis of a nitrile can be stopped at the amide stage. This is typically favored by using milder basic conditions and carefully controlling the reaction time and temperature.[3] For instance, the hydrolysis of cyanopyridines can be controlled to produce either the amide or the carboxylic acid. Amide formation is generally favored at lower temperatures (e.g., 60-140°C), while carboxylic acid formation is favored at higher temperatures (e.g., 60-200°C) with a sufficient amount of base.[7]

Q4: Are there any protecting groups for the cyano group?

A4: The protection of a cyano group is not a common strategy in organic synthesis.[11] This is because the cyano group is relatively stable under many reaction conditions, and the available methods for protection and deprotection are limited and may not be compatible with a wide range of other functional groups. The focus should be on optimizing reaction conditions to prevent hydrolysis rather than on a protection-deprotection strategy.

Quantitative Data on Cyanopyridine Hydrolysis

Table 1: Activation Energies for the Hydrolysis of Cyanopyridines and Pyridinecarboxamides [6]

CompoundActivation Energy (kJ mol⁻¹) for Nitrile HydrolysisActivation Energy (kJ mol⁻¹) for Amide Hydrolysis
2-Cyanopyridine83.770.5
3-Cyanopyridine74.380.1
4-Cyanopyridine40.332.7

This data indicates that the 2- and 3-isomers have higher activation energies for nitrile hydrolysis compared to the 4-isomer, suggesting they are somewhat more resistant to hydrolysis under the tested high-temperature water conditions.[6]

Table 2: Conditions for Controlled Hydrolysis of Cyanopyridines [7][12]

Starting MaterialBaseMolar Ratio (Base:Nitrile)Temperature (°C)Primary Product
2-CyanopyridineNaOH0.03-0.20 : 1100-1302-Picolinamide
4-CyanopyridineNaOH0.03-0.075 : 1120-170Isonicotinamide
4-CyanopyridineNaOH1.5-1.75 : 150-80Isonicotinic Acid
3-CyanopyridineNaOH0.011 : 1116 (initial) -> 157Nicotinamide (96%)

These examples demonstrate that by controlling the stoichiometry of the base and the reaction temperature, the hydrolysis can be selectively stopped at either the amide or proceed to the carboxylic acid.[7][12]

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted Pyrimidine via SNAr Reaction

This protocol is a general method for the reaction of 2-chloropyrimidine (B141910) with a nucleophile, which can be adapted for 2-cyanopyrimidine, emphasizing conditions to preserve the cyano group.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-cyanopyrimidine (1.0 eq) and a dry, aprotic solvent (e.g., anhydrous DMF or DMSO).

  • Addition of Reagents: Add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine and a base is required, add a non-nucleophilic organic base such as triethylamine (TEA) (1.5-2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Hydrolysis_Pathway 2-Cyanopyrimidine 2-Cyanopyrimidine Desired_Product Desired_Product 2-Cyanopyrimidine->Desired_Product Desired Reaction (e.g., Coupling, SNAr) Amide_Byproduct Amide_Byproduct 2-Cyanopyrimidine->Amide_Byproduct Hydrolysis (H₂O, H⁺ or OH⁻) Acid_Byproduct Acid_Byproduct Amide_Byproduct->Acid_Byproduct Further Hydrolysis (H₂O, H⁺ or OH⁻) Troubleshooting_Workflow start Hydrolysis of Cyano Group Observed? check_water Are conditions strictly anhydrous? start->check_water check_ph Is pH neutral or buffered? check_water->check_ph Yes implement_anhydrous Implement rigorous drying of reagents and solvents. Use inert atmosphere. check_water->implement_anhydrous No check_temp Can temperature/time be reduced? check_ph->check_temp Yes implement_ph Use weaker/non-nucleophilic base. Avoid strong acids. check_ph->implement_ph No implement_temp Lower reaction temperature. Monitor closely to reduce time. check_temp->implement_temp Yes solution Problem Solved check_temp->solution No implement_anhydrous->check_ph implement_ph->check_temp implement_temp->solution

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine (B69317) scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective inhibitors targeting a wide array of biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives against key enzymes implicated in cancer and other diseases, supported by quantitative data and detailed experimental protocols.

The inherent drug-like properties of the this compound core, including its ability to form crucial hydrogen bond interactions with protein targets, have led to the development of numerous clinical candidates and approved drugs. Understanding the nuanced relationships between structural modifications and biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide delves into the SAR of this compound analogs targeting FMS-like Tyrosine Kinase 3 (FLT3), Lysine-Specific Demethylase 1 (LSD1), Casein Kinase 2 (CK2), Histamine (B1213489) H4 Receptor (H4R), and β-Glucuronidase.

Comparative Analysis of Biological Activity

The inhibitory potential of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring and the 2-amino group. The following sections summarize the key SAR findings for different biological targets, with quantitative data presented in structured tables for easy comparison.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[1] SAR studies on this compound-based FLT3 inhibitors have revealed several key insights. For instance, substitution at the C4 and C5 positions of the pyrimidine ring, as well as modifications of the 2-anilino moiety, significantly impacts potency and selectivity.

Compound IDR1 (at C4)R2 (at C5)2-Anilino SubstitutionFLT3 IC50 (nM)c-KIT IC50 (nM)Selectivity (c-KIT/FLT3)
1 PhenylH3-(Trifluoromethyl)7.42>10000>1347
15 CyclopropylH3-Methoxy9.21>10000>1085
30 MorpholinoH3-Cyano1.515001000
36 PiperazinylMethyl3-Chloro7.2>10000>1388

Data compiled from multiple sources. Specific compound structures and detailed substitutions can be found in the cited literature.[1][2]

Key SAR insights for FLT3 inhibitors include the importance of a hydrogen bond donor at the 2-amino position and the role of bulky hydrophobic groups at the C4 position in enhancing potency. High selectivity over the structurally related kinase c-KIT is a crucial aspect of development to minimize off-target effects.[2]

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a key epigenetic modifier overexpressed in various cancers. The development of this compound-based LSD1 inhibitors has shown promise. Structural modifications have focused on optimizing the linker and the substituent on the aniline (B41778) ring to enhance inhibitory activity.

Compound IDLinker to AnilineAniline SubstitutionLSD1 IC50 (µM)
X43 -NH-4-Acryloyl0.89
Analog A -O-4-Acryloyl5.21
Analog B -NH-3-Acryloyl3.45
Analog C -NH-H>50

Data represents a summary of findings from relevant literature. For specific structures, refer to the source.[3]

The presence of a Michael acceptor, such as an acryloyl group, on the aniline ring has been shown to be critical for potent and irreversible inhibition of LSD1.[3] The nature of the linker between the pyrimidine core and the aniline moiety also significantly influences activity.

Casein Kinase 2 (CK2) Inhibitors

CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival, and its inhibition is a valid anticancer strategy. SAR studies of 2-aminopyrimidinones and their aza-analogs have identified potent inhibitors.

Compound IDCore StructureR1R2CK2 IC50 (µM)
1 2-Aminopyrimidinone4-Methoxyphenyl5-Carboxy-2-hydroxyphenyl1.1
Aza-analog 1 6-Aza-2-aminopyrimidinone4-Methoxyphenyl5-Carboxy-2-hydroxyphenyl3.5
2 2-AminopyrimidinonePhenyl5-Carboxy-2-hydroxyphenyl5.8
3 2-Aminopyrimidinone4-MethoxyphenylPhenyl>10

Data is a representation of SAR findings. For detailed structures, please consult the original publication.[4]

For CK2 inhibitors based on the 2-aminopyrimidinone scaffold, the substitution pattern on the phenyl ring at the 4-position and the nature of the substituent at the 2-amino position are key determinants of inhibitory activity. The presence of a carboxylic acid group on the 2-anilino moiety often contributes to potent inhibition.[4]

Histamine H4 Receptor (H4R) Antagonists

The H4R is a promising target for the treatment of inflammatory and allergic conditions. SAR studies on this compound derivatives have led to the discovery of potent antagonists.

Compound IDR1 (at C4)R2 (at C6)H4R Ki (nM)
JNJ 7777120 4-Methylpiperazin-1-ylIndole-5-carboxamido13
Analog 1 4-Methylpiperazin-1-ylCyclohexyl55
Analog 2 Piperidin-1-ylIndole-5-carboxamido89
Analog 3 4-Methylpiperazin-1-ylBenzyl21

This table summarizes SAR data for H4R antagonists. For specific chemical structures, refer to the cited literature.[5][6]

Key SAR findings for H4R antagonists highlight the importance of a basic amine moiety, typically a piperazine (B1678402) or piperidine (B6355638) ring, at the C4 position of the pyrimidine ring. The substituent at the C6 position plays a crucial role in modulating potency and pharmacokinetic properties.[5][7]

β-Glucuronidase Inhibitors

Elevated levels of β-glucuronidase are associated with certain cancers and inflammatory conditions. A series of this compound derivatives have been evaluated as inhibitors of this enzyme.

Compound IDSubstitution at C4/C6IC50 (µM)
24 4-(Piperazin-1-yl)-6-chloro2.8 ± 0.10
8 4,6-bis(4-methylphenylamino)72.0 ± 6.20
9 4,6-bis(4-chlorophenylamino)126.43 ± 6.16
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16

Data extracted from a study on this compound derivatives as β-glucuronidase inhibitors.[8][9]

The inhibitory activity against β-glucuronidase is highly dependent on the substituents at the C4 and C6 positions of the this compound core. Compound 24, with a piperazinyl group at C4, demonstrated significantly higher potency than the standard inhibitor.[8][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used in SAR studies, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization synthesis->characterization primary_assay Primary Screening (IC50/Ki) characterization->primary_assay selectivity_assay Selectivity Profiling primary_assay->selectivity_assay cellular_assay Cell-based Assays selectivity_assay->cellular_assay sar_analysis SAR Analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

A generalized workflow for structure-activity relationship (SAR) studies.

flt3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Inhibitor This compound FLT3 Inhibitor Inhibitor->FLT3

Simplified FLT3 signaling pathway and the point of intervention by this compound inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable SAR studies. The following are representative methodologies for the key assays cited in this guide.

In Vitro FLT3 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • FLT3-specific peptide substrate (e.g., Abltide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by diluting the FLT3 enzyme and the peptide substrate in kinase buffer.

  • Add 5 µL of the kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for FLT3).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

LSD1 Inhibition Assay

This assay measures the inhibition of LSD1 demethylase activity.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Test compounds

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compounds to the wells of a 96-well plate.

  • Add the LSD1 enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the LSD1 peptide substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Add a detection reagent containing HRP and Amplex® Red.

  • Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm).

  • IC50 values are determined from the dose-response curves.

In Vitro CK2 Kinase Assay

This protocol measures the direct inhibitory effect of compounds on CK2's enzymatic activity.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.

  • Add the this compound test compounds at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction and quantify the ADP produced using the ADP-Glo™ assay system as per the manufacturer's protocol.

  • Measure the luminescent signal.

  • Calculate IC50 values from the resulting dose-response curves.

Histamine H4 Receptor Binding Assay

This assay measures the affinity of compounds for the H4 receptor.

Materials:

  • Cell membranes expressing the human H4 receptor

  • [3H]-Histamine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, mix the H4 receptor-expressing cell membranes, [3H]-Histamine, and the test compound or vehicle.

  • Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Ki values are calculated from the IC50 values determined from the competition binding curves.

β-Glucuronidase Inhibition Assay

This spectrophotometric assay determines the inhibitory activity of compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme (e.g., from E. coli)

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Assay buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)

  • Test compounds

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the enzyme solution and the test compound to the wells of a 96-well plate and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate solution (p-nitrophenyl-β-D-glucuronide).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.

References

A Comparative Analysis of 2-Aminopyrimidine and 2-Aminopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) scaffolds are cornerstone heterocyclic structures in modern medicinal chemistry. Both are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to their prevalence in numerous approved drugs and clinical candidates, particularly in oncology and immunology. Their utility stems from their capacity to form crucial hydrogen bond interactions with protein targets, often mimicking the hinge-binding motif of ATP in kinase inhibitors.

This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid researchers in scaffold selection and optimization. We will delve into their physicochemical properties, biological activities with a focus on kinase inhibition, and synthetic accessibility, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The subtle difference of a single nitrogen atom in the pyrimidine (B1678525) ring compared to the pyridine (B92270) ring significantly influences the electronic and physicochemical properties of the respective scaffolds. These differences can have profound effects on a molecule's pKa, lipophilicity, solubility, and hydrogen bonding potential, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

PropertyThis compound2-AminopyridineKey Differences and Implications
Molecular Formula C₄H₅N₃C₅H₆N₂This compound has a higher nitrogen content, which can influence polarity and hydrogen bonding capabilities.
Molecular Weight 95.10 g/mol 94.11 g/mol The molecular weights are very similar, making them excellent bioisosteres from a size perspective.
pKa 3.5[1]6.86[2]2-Aminopyridine is significantly more basic than this compound. This has major implications for the ionization state at physiological pH, affecting solubility, cell permeability, and target engagement. The lower basicity of the this compound scaffold can be advantageous in avoiding off-target effects related to basicity.
Hydrogen Bonding 2 hydrogen bond donors (amino group), 2 hydrogen bond acceptors (ring nitrogens)[3]2 hydrogen bond donors (amino group), 1 hydrogen bond acceptor (ring nitrogen)The additional ring nitrogen in this compound provides an extra hydrogen bond acceptor site, which can be exploited for enhanced binding affinity and selectivity.
Solubility Moderately soluble in water and polar organic solvents.[4]Soluble in water and alcohol.Both scaffolds offer reasonable solubility, which can be further modulated by substitution.
LogP (calculated) -0.64 to -0.83~0.5This compound is generally more polar and less lipophilic than 2-aminopyridine, which can influence its ADME properties.

Biological Activity: A Focus on Kinase Inhibition

Both this compound and 2-aminopyridine scaffolds are extensively used in the design of kinase inhibitors. They act as hinge-binders, forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine (B156593) moiety of ATP. The choice between these two scaffolds can significantly impact potency, selectivity, and overall drug-like properties.

A recent study on dual Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) inhibitors provides a direct comparison of the two scaffolds.[5]

Compound IDScaffoldTarget KinaseIC₅₀ (nM)[5]Target HDACIC₅₀ (nM)[5]
8e 2-AminopyridineCDK988.4HDAC1168.9
9e This compoundFLT330.4HDAC152.4
HDAC314.7

In this particular study, the this compound-based inhibitor 9e demonstrated potent dual inhibition of FLT3 kinase and HDACs, while the 2-aminopyridine-based inhibitor 8e was a potent dual inhibitor of CDK9 and HDAC1.[5] While not a direct comparison against the same kinase, this data highlights that both scaffolds can be utilized to generate highly potent inhibitors. The choice of scaffold can be influenced by the specific target and the desired selectivity profile.

Synthetic Accessibility

Both scaffolds are readily accessible through various synthetic routes, allowing for diverse functionalization.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of this compound derivatives is the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[2] Another widely used approach is the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine (B145751) with various amines.[6][7] More recent advancements include metal-free cascade reactions from imidazolate enaminones.[8]

Synthesis of 2-Aminopyridine Derivatives

The classical Chichibabin reaction, involving the reaction of pyridine with sodium amide, is a fundamental method for producing 2-aminopyridine.[9] Modern approaches include multicomponent reactions, which offer a rapid and efficient route to highly substituted 2-aminopyridines.[10][11] Other methods involve the reaction of pyridine N-oxides with activated isocyanides or the alkylation of 2-mercaptopyridine (B119420) followed by reaction with amines.[12][13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using the ADP-Glo™ Kinase Assay from Promega.[12][13][14][15]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Test compounds (this compound and 2-aminopyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction Setup: Add the test compound or vehicle control to the wells of the assay plate.

  • Add the kinase and substrate mixture to each well.

  • Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol describes the measurement of cell viability in response to treatment with test compounds using a colorimetric MTT assay.[16][17][18][19][20]

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization of Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling Pathway: CDK Regulation of the G1/S Transition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[7][21][22][23] The transition from the G1 to the S phase is a critical checkpoint controlled by the activity of CDK4/6 and CDK2.[10][16][17][18] Inhibitors of these kinases, often based on this compound or 2-aminopyridine scaffolds, can arrest the cell cycle and inhibit cancer cell proliferation.

CDK_G1_S_Transition cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression (G1 to S) Mitogens Mitogens CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates pRB pRB CyclinD_CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase triggers Inhibitor This compound or 2-Aminopyridine Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK-mediated G1/S transition and the inhibitory action of aminopyrimidine/aminopyridine-based drugs.

Experimental Workflow: Comparative Analysis of Scaffolds

The following diagram illustrates a logical workflow for the comparative evaluation of this compound and 2-aminopyridine scaffolds in a drug discovery context.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening & Evaluation cluster_analysis Data Analysis & SAR Synth_Pyr Synthesize this compound Analog Library Biochem_Assay In Vitro Biochemical Assay (e.g., Kinase Inhibition) Synth_Pyr->Biochem_Assay Synth_Pyr_Pyr Synthesize 2-Aminopyridine Analog Library Synth_Pyr_Pyr->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation, Viability) Biochem_Assay->Cell_Assay ADME_Tox In Vitro ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) Cell_Assay->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis ADME_Tox->SAR_Analysis Scaffold_Selection Lead Scaffold Selection and Further Optimization SAR_Analysis->Scaffold_Selection

Caption: A generalized workflow for the comparative evaluation of drug scaffolds.

Conclusion

Both this compound and 2-aminopyridine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is nuanced and context-dependent.

  • This compound offers the advantage of an additional hydrogen bond acceptor and lower basicity, which can be beneficial for fine-tuning selectivity and improving pharmacokinetic properties by reducing the likelihood of off-target effects associated with high basicity.

  • 2-Aminopyridine is a slightly less polar and more lipophilic scaffold, and its higher basicity can be advantageous for forming strong ionic interactions with acidic residues in a target's active site.

Ultimately, the optimal scaffold choice will depend on the specific biological target, the desired selectivity profile, and the overall drug-like properties required for a successful therapeutic agent. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds, as outlined in this guide, will empower researchers to make more informed decisions in the design of next-generation therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine (B69317) scaffold represents a versatile and potent backbone for the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of various this compound derivatives, supported by experimental data and detailed protocols to aid in the validation of new chemical entities.

The unique chemical properties of the this compound core have led to its incorporation into a wide array of biologically active molecules, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions.[1][2][3] This guide will delve into specific examples of these derivatives, comparing their performance as inhibitors of key biological targets and outlining the methodologies used to ascertain their activity.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is diverse, with specific substitutions on the pyrimidine (B1678525) ring dictating their therapeutic target and potency. Below, we compare the activity of several novel derivatives against various targets, including protein kinases and other enzymes.

Kinase Inhibition: A Cornerstone of this compound Activity

The this compound moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[4][5][6] This has led to the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

Genetic aberrations in the FGF/FGFR signaling pathway are known drivers in various cancers. A series of this compound derivatives have been designed and synthesized as highly selective FGFR4 inhibitors.[7]

Compound IDTargetIC50 (nM)Cell-based Proliferation IC50 (µM)Kinome Selectivity (S(10) at 1µM)
2n FGFR42.60.38 (in breast cancer cells with dysregulated FGFR4)0.007
Alternative FGFR InhibitorFGFR1/2/3>1000--

Table 1: Comparative inhibitory activity of a novel this compound derivative against FGFR4.[7]

Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[8] Novel this compound derivatives have shown potent inhibitory activity against both wild-type and mutated forms of FLT3.

Compound IDTargetKinase IC50 (nM)Antiproliferative IC50 (nM)
15 FLT3-WT7.420.83 (MV4-11 cells)
15 FLT3-D835Y9.2110.55 (MOLM-13 cells)

Table 2: Potent activity of a this compound derivative against FLT3 and AML cell lines.[8]

Enzyme Inhibition Beyond Kinases

The therapeutic utility of this compound derivatives extends beyond kinase inhibition. Studies have demonstrated their potential as inhibitors of other critical enzymes.

Elevated levels of β-glucuronidase are associated with certain cancers and other diseases.[2][3] A number of this compound derivatives have been synthesized and evaluated for their ability to inhibit this enzyme.

Compound IDTargetIC50 (µM)Standard (D-saccharic acid 1,4-lactone) IC50 (µM)
24 β-Glucuronidase2.845.75
8 β-Glucuronidase72.045.75
9 β-Glucuronidase126.4345.75

Table 3: Comparative β-glucuronidase inhibitory activity of this compound derivatives.[2][9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel compounds. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Example: FGFR4)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound derivatives)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant FGFR4 enzyme, and the kinase substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Example: MV4-11 AML cells)

Objective: To determine the effect of a test compound on the proliferation of cancer cells.

Materials:

  • MV4-11 human acute myeloid leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the respective wells and incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the number of viable cells, using a microplate reader.

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 values from the dose-response curves.

In Vitro β-Glucuronidase Inhibition Assay

Objective: To measure the inhibitory effect of compounds on β-glucuronidase activity.

Materials:

  • β-glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Test compounds

  • Phosphate (B84403) buffer (pH 7.0)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound and β-glucuronidase enzyme in phosphate buffer.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Mechanisms and Workflows

Diagrams illustrating signaling pathways and experimental workflows can provide a clear and concise understanding of the underlying biological processes and research methodologies.

G General Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Receptor Receptor Tyrosine Kinase (e.g., FGFR4, FLT3) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Ligand Binding & Dimerization ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phospho_Substrate->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor This compound Derivative Inhibitor->Kinase_Domain Inhibition Response Proliferation, Survival, Differentiation Transcription->Response

Caption: General signaling pathway of receptor tyrosine kinase and its inhibition by a this compound derivative.

G Experimental Workflow for Validating Biological Activity cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Novel This compound Derivatives Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition, Enzyme Activity) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead Compound Identification Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biochemical_Assay->Data_Analysis Animal_Models Animal Models of Disease (e.g., Xenograft models) Cell_Based_Assay->Animal_Models Candidate Selection Cell_Based_Assay->Data_Analysis Animal_Models->Data_Analysis

Caption: A streamlined workflow for the synthesis and biological validation of novel this compound derivatives.

References

A Comparative Analysis of 2-Aminopyrimidine Derivatives as UVA Filtering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the UVA Filtering Performance of Novel 2-Aminopyrimidine (B69317) Derivatives.

The relentless pursuit of effective and photostable UVA filtering agents is a cornerstone of dermatological research and cosmetic science. Among the diverse chemical scaffolds explored, this compound derivatives have emerged as a promising class of compounds. This guide provides a comparative study of their UVA filtering capabilities, with a focus on key performance metrics, supported by experimental data and detailed methodologies. We will delve into a comparative analysis of two notable avobenzone (B1665848) derivatives, 2-methyl pyrimidine (B1678525) (2-MPDA) and 2-amino pyrimidine (2-APDA), and discuss the broader context of their potential in photoprotection.

Quantitative Data Summary

The following tables summarize the key photophysical and photostability properties of 2-MPDA and 2-APDA in comparison to the widely used UVA filter, avobenzone.

Table 1: UV Absorbance Characteristics

CompoundSolventλmax (nm)λmax with TFA (nm)[1]Shift in λmax (nm)
AvobenzoneEthanol (B145695)~353[1]~3530
2-MPDAEthanol~320[1]371+51
2-APDAEthanol~332[1]359+27

*TFA (Trifluoroacetic acid) was added to the ethanol solution.

Table 2: Photostability Under Sunlight Exposure (6 hours)

CompoundSolventPhotodegradation
AvobenzoneEthanolGradual degradation, complete at 6h[2]
2-MPDAEthanolPronounced photostability[2]
2-APDAEthanolSimilar degradation profile to avobenzone[2]
AvobenzoneAcetonitrile (B52724)Significant degradation[2]
2-MPDAAcetonitrilePhotostable[2]
2-APDAAcetonitrileSignificant degradation[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound Derivatives (2-MPDA and 2-APDA)

A one-pot, three-component reaction is performed under solvent-free conditions. The reactants include t-butyl-acetophenone, p-methoxybenzaldehyde, and either acetamidine (B91507) hydrochloride (for 2-MPDA) or guanidine (B92328) hydrochloride (for 2-APDA) in the presence of sodium hydroxide. The reaction mixture is refluxed at 70-80°C for 2 hours. The resulting product is then characterized using mass spectrometry, IR, and 1H NMR spectroscopy.[1]

UV-Vis Spectrophotometry

UV spectra of the compounds are recorded using a double-beam UV spectrophotometer in either ethanol or acetonitrile. A typical sample concentration is 25 μM, and the spectra are recorded over a wavelength range of 200–500 nm. To assess the effect of an acidic environment, trifluoroacetic acid (TFA) is added to the sample solution, and the spectrum is immediately re-recorded.[1]

Photodegradation Study

The photodegradation of the compounds is assessed under natural sunlight. Solutions of the compounds in ethanol or acetonitrile are prepared and immediately exposed to sunlight. UV-Vis spectra are recorded at regular intervals to monitor the change in absorbance over time. The intensity of UV radiation reaching the test solutions after passing through the glassware is typically in the range of 10–25 W/m2.[2]

In Vitro Sun Protection Factor (SPF) and Critical Wavelength Determination (COLIPA Guidelines)

The in vitro SPF and critical wavelength are determined based on the COLIPA (The European Cosmetics Association) guidelines. This method involves the following key steps:

  • Substrate Preparation: A thin film of the sunscreen product is spread evenly on a roughened polymethylmethacrylate (PMMA) plate.

  • Initial Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.

  • Final Measurement: The UV transmittance is measured again after irradiation.

  • Calculation:

    • In Vitro SPF: Calculated from the transmittance data and weighted with the erythema action spectrum.

    • Critical Wavelength (λc): The wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a product to be labeled as "broad spectrum."

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis & Characterization cluster_analysis Photophysical & Photostability Analysis cluster_comparison Comparative Evaluation S1 One-pot, three-component reaction S2 Reactants: - t-butyl-acetophenone - p-methoxybenzaldehyde - Acetamidine/Guanidine S1->S2 S3 Characterization: - Mass Spectrometry - IR Spectroscopy - 1H NMR S2->S3 A1 UV-Vis Spectrophotometry (Ethanol/Acetonitrile) S3->A1 A3 Photodegradation Study (Sunlight Exposure) S3->A3 A2 Determination of λmax A1->A2 C1 Comparison of λmax shift with TFA A2->C1 A4 Monitoring Absorbance Change A3->A4 C2 Comparison of Photostability Profiles A4->C2 C3 Structure-Activity Relationship Analysis C1->C3 C2->C3 G cluster_uv UV Radiation Exposure UV UVA/UVB Radiation ROS Reactive Oxygen Species (ROS) UV->ROS EGFR EGFR Activation UV->EGFR ROS->EGFR IKK IKK Activation ROS->IKK Ras Ras EGFR->Ras JNK JNK EGFR->JNK p38 p38 EGFR->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 MMPs ↑ MMPs (Collagen degradation) AP1->MMPs IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation ↑ Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Inflammation

References

A Comparative Guide to In Vitro and In Silico Studies of 2-Aminopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes and signaling pathways. Its ability to form key hydrogen bond interactions within ATP-binding sites and other enzymatic clefts has made it a popular starting point for the development of targeted therapies. This guide provides an objective comparison of the performance of various this compound inhibitors, supported by experimental data from both in vitro and in silico studies.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of several this compound derivatives against a range of biological targets. This quantitative data allows for a direct comparison of the potency of these compounds.

Target: Kinases
Compound ID/Series Specific Target IC50 (µM) Reference
Compound 4 BRD40.029[1]
Compound 7 BRD40.042[1]
Compound 4 PLK10.094[1]
Compound 7 PLK10.02[1]
Compound 6c EGFR-TK0.9 ± 0.03[2][3]
Compound 10b EGFR-TK0.7 ± 0.02[2][3]
Compound 8e CDK90.0884[3]
Target: Non-Kinase Enzymes
Compound ID/Series Specific Target IC50 (µM) Reference
Compound 24 β-Glucuronidase2.8 ± 0.10[4][5]
Compound 8 β-Glucuronidase72.0 ± 6.20[5]
Compound 9 β-Glucuronidase126.43 ± 6.16[5]
Compound X43 LSD10.89[6]
Compound 8e HDAC10.1689[3]
Target: Cellular Pathways/Cytotoxicity
Compound ID/Series Target Pathway/Cell Line IC50 (µM) Reference
Hit molecules 1 and 2 Wnt Signaling Pathway~10[7]
Compound 6c MCF-7 (Breast Cancer)37.7 ± 3.6[2][3]
Compound 10b MCF-7 (Breast Cancer)31.8 ± 2.0[2][3]
Compound X43 A549 (Lung Cancer)1.62[6]
Compound X43 THP-1 (Leukemia)1.21[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Kinase Inhibition Assay (BRD4/PLK1)

This protocol describes a general method for determining the inhibitory activity of compounds against protein kinases, adaptable for targets like BRD4 and PLK1.

Materials:

  • Purified recombinant kinase (e.g., BRD4, PLK1)

  • Specific peptide substrate for the kinase

  • This compound inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound inhibitors in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Enzyme and Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: β-Glucuronidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of compounds on β-glucuronidase activity.

Materials:

  • Purified β-glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (pNPG) as substrate

  • This compound inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Stop solution (e.g., 0.2 M Sodium Carbonate)

  • 96-well clear microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound inhibitors in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add 25 µL of the diluted inhibitor or vehicle control, followed by 25 µL of the β-glucuronidase enzyme solution in assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the kinase inhibition assay protocol.

Protocol 3: Wnt Signaling Reporter Assay

This cell-based assay measures the effect of inhibitors on the Wnt/β-catenin signaling pathway using a luciferase reporter system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash (containing TCF/LEF binding sites driving firefly luciferase) and pRL-TK (constitutively expressing Renilla luciferase) plasmids

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound inhibitor stock solution (in DMSO)

  • Dual-Luciferase Reporter Assay System (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPflash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the this compound inhibitor or vehicle control.

  • Wnt Pathway Activation: After 1 hour of inhibitor pre-treatment, add Wnt3a conditioned media or recombinant Wnt3a to the wells to activate the Wnt pathway.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt signaling relative to the Wnt3a-stimulated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound inhibitors.

G cluster_workflow General In Vitro & In Silico Workflow Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Docking Hit Identification Hit Identification Virtual Screening->Hit Identification In Silico ADMET In Silico ADMET Lead Optimization Lead Optimization In Silico ADMET->Lead Optimization In Vitro Assay In Vitro Assay Hit Identification->In Vitro Assay Testing In Vitro Assay->Lead Optimization SAR Lead Optimization->In Silico ADMET

General workflow for inhibitor discovery.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-AP Inhibitor Inhibitor->EGFR

EGFR signaling and its inhibition.

G cluster_wnt Canonical Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin degrades APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription Gene_Transcription TCF_LEF->Gene_Transcription Inhibitor 2-AP Inhibitor Inhibitor->Dishevelled G cluster_brd4_plk1 BRD4 and PLK1 in Cell Cycle BRD4 BRD4 c_Myc c-Myc BRD4->c_Myc activates PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis Cyclins_CDKs Cyclins/CDKs c_Myc->Cyclins_CDKs G1_S_transition G1/S Transition Cyclins_CDKs->G1_S_transition Inhibitor_BRD4 2-AP Inhibitor Inhibitor_BRD4->BRD4 Inhibitor_PLK1 2-AP Inhibitor Inhibitor_PLK1->PLK1

References

A Comparative Guide to the Synthetic Routes of 2-Aminopyrimidines for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine (B69317) scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The efficient synthesis of these molecules is therefore a critical aspect of the drug discovery and development pipeline. This guide provides an objective comparison of prominent synthetic routes to 2-aminopyrimidines, supported by experimental data to inform the selection of the most suitable method based on efficiency, scalability, and substitution pattern requirements.

Principal Synthetic Routes

Several methods have been established for the synthesis of 2-aminopyrimidines, with the most common approaches involving the condensation of a three-carbon component with guanidine (B92328) or the functionalization of a pre-existing pyrimidine (B1678525) ring.[1] This guide will focus on the following key strategies:

  • Principal Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

  • Microwave-Assisted Organic Synthesis (MAOS) of 2-Aminopyrimidines

  • Nucleophilic Substitution of Dihalopyrimidines

  • The Traube Synthesis

A general workflow for the synthesis and purification of 2-aminopyrimidines is outlined below.

Experimental Workflow start Start reactants Combine Starting Materials (e.g., β-Dicarbonyl, Guanidine) start->reactants reaction Reaction Under Specific Conditions (Heating, Microwave, etc.) reactants->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (Precipitation, Filtration) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

A general experimental workflow for the synthesis of 2-aminopyrimidines.

Comparison of Synthetic Efficiency

The choice of synthetic route is often dictated by factors such as reaction time, yield, temperature, and the need for specialized equipment. The following table summarizes the quantitative data for the discussed synthetic protocols, offering a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialsReaction TimeTemperatureYield (%)Key Reagents/Catalysts
Principal Synthesis (Conventional Heating) Chalcones, Guanidine Hydrochloride3-12 hoursReflux65-85NaOH, KOH, or Na₂CO₃
Microwave-Assisted Synthesis β-Dicarbonyl Compounds, Guanidine7-10 minutesN/A (Microwave)79-85Potassium Hydroxide (B78521)
Nucleophilic Substitution 2-Amino-4,6-dichloropyrimidine (B145751), Amines3-6 hours80-90 °CGood to ExcellentTriethylamine (B128534)
Traube Synthesis 4,5-Diaminopyrimidine (B145471), Formic Acid4-5 hoursReflux65-75Formic Acid

Detailed Experimental Protocols

Principal Synthesis: Condensation of Chalcones and Guanidine

This classical approach involves the cyclocondensation of a chalcone (B49325) (an α,β-unsaturated ketone) with guanidine in the presence of a base.[3]

Experimental Protocol:

  • Dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (B145695) or dimethylformamide (DMF) in a round-bottom flask.

  • Add a catalytic amount of a suitable base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) to the mixture.

  • Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the this compound derivative.

  • Filter the solid, wash it with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Microwave-Assisted Synthesis from β-Dicarbonyl Compounds and Guanidine

Leveraging microwave irradiation can dramatically reduce reaction times and often improves yields, aligning with the principles of green chemistry.[3]

Experimental Protocol:

  • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and guanidine (0.01 mol) in 10 mL of 95% ethanol.

  • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.

  • Place the reaction mixture in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes.

  • Monitor the reaction's progress with TLC.

  • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with distilled water, and dry.

Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine

This method is particularly useful for synthesizing 4,6-disubstituted 2-aminopyrimidines by reacting 2-amino-4,6-dichloropyrimidine with various nucleophiles (amines).[2][4]

Experimental Protocol:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add distilled water to the mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • If a precipitate does not form, evaporate the water under vacuum.

  • Purify the crude product by crystallization from ethanol.

The Traube Synthesis

While historically significant and widely used for the synthesis of purines, the Traube synthesis can be adapted for certain pyrimidine derivatives.[5][6][7] It involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid.[5]

Experimental Protocol:

  • A solution of 2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol) in 90% formic acid (60 mL, 0.7 mol) is heated under reflux for 4-5 hours.[5]

  • The reaction mixture is then evaporated to dryness.[5]

  • The residue is dissolved in concentrated nitric acid, decolorized with charcoal, and precipitated by the addition of aqueous ammonia.[5]

Selecting the Optimal Synthetic Route

The choice of a synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. The following diagram illustrates a decision-making process for selecting an appropriate method.

Route Selection start Define Target This compound sub_pattern Desired Substitution Pattern? start->sub_pattern principal Principal Synthesis (Chalcone + Guanidine) sub_pattern->principal Varied substitution from α,β-unsaturated ketones substitution Nucleophilic Substitution sub_pattern->substitution Specific 4,6-disubstitution traube Traube Synthesis sub_pattern->traube Fused ring systems (e.g., purines) scale Scale of Synthesis? scale->principal Larger scale maos Microwave-Assisted Synthesis scale->maos Small scale, rapid synthesis equipment Specialized Equipment Available? equipment->principal No equipment->maos Yes principal->scale maos->equipment substitution->scale

Decision tree for selecting a synthetic route to 2-aminopyrimidines.

References

Unlocking Potential: A Comparative Guide to the Molecular Docking of 2-Aminopyrimidine with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine (B69317) scaffold represents a privileged structure in medicinal chemistry, frequently serving as the foundation for potent inhibitors of various protein targets. This guide provides a comprehensive molecular docking analysis of this compound and its derivatives, offering an objective comparison of their performance against several key proteins implicated in cancer, bacterial infections, and other diseases. The experimental data and detailed protocols presented herein aim to facilitate the rational design of novel therapeutics.

The versatility of the this compound core allows for diverse chemical modifications, leading to compounds with high binding affinity and selectivity for a range of biological targets. Molecular docking, a powerful computational technique, is instrumental in predicting the binding interactions and affinities of these compounds, thereby guiding lead optimization and structure-activity relationship (SAR) studies.

Performance Comparison of this compound Derivatives

The following tables summarize quantitative data from various molecular docking studies, comparing the performance of this compound derivatives against different protein targets. This data is crucial for correlating computational docking scores with experimental inhibitory activities.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting protein kinases and other signaling proteins crucial for tumor progression.[1][2][3][4]

Derivative ID/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
Series of 2-amino pyrimidines IGF1R--Strong binding affinity reported-Not specified
Series of 2-amino pyrimidines EGFR--Strong binding affinity reported-Not specified
Compound 12 M. tuberculosis DHFR1DF7--6.73-Dipole-dipole and hydrogen bond interactions
Compound 13 M. tuberculosis DHFR1DF7--6.28-Dipole-dipole and hydrogen bond interactions
Compound 14 M. tuberculosis DHFR1DF7--6.47-Dipole-dipole and hydrogen bond interactions
Compound 5a VEGFR-24ASD--0.217 ± 0.02Not specified
Compound 5e VEGFR-24ASD--0.124 ± 0.011Not specified
Compound 5a HER-23RCD--0.168 ± 0.009Not specified
Compound 5e HER-23RCD--0.077 ± 0.003Not specified
Compound 4 BRD4---0.029Not specified
Compound 7 BRD4---0.042Not specified
Compound 4 PLK1---0.094Not specified
Compound 7 PLK1---0.02Not specified
Pyrimidine (B1678525) derivatives Ax1, Ax9, Ax10 CDK85FGKModerate to better docking results reported--Within the binding pocket
Antibacterial and Other Activities

Certain this compound derivatives have been evaluated for their antibacterial properties and as inhibitors of other key enzymes.[5][6]

Derivative ID/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Key Interacting Residues
Compound 24 β-Glucuronidase--2.8 ± 0.10Donor or acceptor functionalities important
Compound 8 β-Glucuronidase--72.0 ± 6.20Amine group forms H-bond with Phe161
Compound 9 β-Glucuronidase--126.43 ± 6.16Not specified
Compound 22 β-Glucuronidase--300.25 ± 12.5Not specified
Compound 23 β-Glucuronidase--257.0 ± 4.18Not specified
Compounds 12, 13, 14 Minor pseudopilin EpsH (Vibrio cholerae)2QV8-6.20 to -6.73-GLN41, ARG42, LEU45, LEU46, PHE70

Experimental Protocols

A generalized experimental protocol for performing molecular docking simulations with this compound derivatives is outlined below. This protocol is based on methodologies cited in various studies and utilizes widely available software.[2][7][8][9][10]

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is preferable to select a high-resolution structure, ideally co-crystallized with a ligand to identify the binding site.

  • Protein Preparation: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges to the protein. The prepared protein structure is then saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Preparation of the this compound Ligand
  • Obtain Ligand Structure: The 2D structure of the this compound derivative can be sketched using chemical drawing software or obtained from databases like PubChem or ZINC.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D format. Perform energy minimization of the ligand structure using a suitable force field, such as MMFF94. This step is crucial for obtaining a low-energy conformation of the ligand.

  • Save Ligand File: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT).

Molecular Docking Simulation
  • Define the Binding Site: The binding site is typically defined by creating a grid box centered on the co-crystallized ligand or a known active site. The size of the grid box should be sufficient to encompass the entire binding pocket.

  • Run Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the target protein. The software will explore various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The docking program will generate multiple binding poses for the ligand, each with a corresponding docking score (e.g., binding affinity in kcal/mol). The poses are ranked based on these scores.

Post-Docking Analysis
  • Visualization: The predicted binding poses of the this compound derivative are visualized and analyzed using molecular graphics software like PyMOL or Chimera.

  • Interaction Analysis: The analysis focuses on identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

  • Validation: To validate the docking protocol, the native ligand (if available from the co-crystallized structure) can be re-docked into the active site. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context of the targeted proteins, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand This compound Structure PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Grid Define Binding Site (Grid Box) PrepProtein->Grid PrepLigand->Grid Docking Run Docking (e.g., AutoDock Vina) Grid->Docking Scoring Score & Rank Poses Docking->Scoring Visualization Visualize Interactions (e.g., PyMOL) Scoring->Visualization Validation Validate Protocol (Re-docking) Visualization->Validation

Caption: A generalized workflow for molecular docking studies.

G cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl LRP->Dvl Axin Axin Dvl->Axin inhibition GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylation CK1 CK1 CK1->beta_catenin phosphorylation Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor This compound Derivative Inhibitor->Dvl inhibition? beta_catenin_nuc β-catenin Inhibitor->beta_catenin_nuc inhibition? beta_catenin_nuc->TCF_LEF

Caption: The canonical Wnt signaling pathway, a target for this compound inhibitors.[11]

The continued exploration of the this compound scaffold through computational methods like molecular docking will undoubtedly accelerate the discovery of novel and effective therapeutics for a multitude of diseases. This guide serves as a foundational resource for researchers in this exciting and impactful field.

References

2-Aminopyrimidine Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 2-aminopyrimidine (B69317) derivatives in preclinical animal models for oncology and inflammatory diseases. The data presented is synthesized from publicly available research to offer a valuable resource for advancing drug discovery and development.

Anticancer Efficacy of this compound Derivatives

This compound derivatives have emerged as a promising scaffold in oncology, with several compounds demonstrating significant antitumor activity in various animal models. These derivatives often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.

Comparative Efficacy in Xenograft Models

The antitumor potential of this compound derivatives is commonly evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of a test compound is assessed by its ability to inhibit tumor growth over time, often compared to a vehicle control or standard-of-care chemotherapeutic agents.

Compound ClassTarget(s)Animal ModelCell LineEfficacy MetricResultAlternative/ControlEfficacy MetricResult
CDK/HDAC Dual Inhibitor (Compound 8e) CDK9, HDAC1XenograftMV-4-11 (AML)T/C Value29.98%[1][2][3]Vehicle--
FGFR4 Inhibitor (Compound 1) FGFR4Sorafenib-Resistant Xenograft-% ΔT/ΔC-67% to -70% (Tumor Regression)[4]Sorafenib-No benefit[4]
BRD4/PLK1 Dual Inhibitor (UMB103) BRD4, PLK1Patient-Derived XenograftHigh-Risk NeuroblastomaTumor GrowthSignificant Tumor Regression[5]Vehicle--

T/C Value: Treatment/Control value, where a lower percentage indicates higher antitumor activity. % ΔT/ΔC: Percent change in tumor volume in the treated group versus the control group. A negative value indicates tumor regression.

Signaling Pathways in Cancer

FGFR4 Signaling Pathway in Hepatocellular Carcinoma (HCC)

The FGF19-FGFR4 signaling pathway is a key driver in a subset of HCC.[4][6] Aberrant activation of this pathway promotes hepatocyte proliferation and tumor development.[4] this compound-based FGFR4 inhibitors have been designed to block this signaling cascade.

FGFR4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 RAS_RAF_MAPK RAS-RAF-MAPK Pathway GRB2->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MAPK->Proliferation Anti_Apoptosis Anti-Apoptosis PI3K_AKT->Anti_Apoptosis Aminopyrimidine This compound FGFR4 Inhibitor Aminopyrimidine->FGFR4

FGFR4 Signaling Pathway Inhibition

Dual BRD4 and PLK1 Inhibition Pathway

The concurrent inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) is a novel anticancer strategy.[7] BRD4 is an epigenetic reader that regulates the transcription of oncogenes like MYC, while PLK1 is a key regulator of mitosis.[7] Their dual inhibition leads to synergistic antitumor effects.[7]

BRD4_PLK1_Pathway BRD4 BRD4 MYC_Transcription MYC Transcription BRD4->MYC_Transcription PLK1 PLK1 MYC_Stability MYC Protein Stability PLK1->MYC_Stability Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression Tumor_Growth Tumor Growth MYC_Transcription->Tumor_Growth MYC_Stability->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis Apoptosis Dual_Inhibitor This compound Dual Inhibitor Dual_Inhibitor->BRD4 Dual_Inhibitor->PLK1 Dual_Inhibitor->Apoptosis

Dual BRD4/PLK1 Inhibition Mechanism
Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

This protocol outlines a standard method for evaluating the in vivo efficacy of this compound derivatives in a mouse xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old, are typically used.

  • Cell Line Implantation: Human cancer cell lines (e.g., MV-4-11 for AML, HepG2 for HCC) are cultured and harvested. A specific number of cells (typically 1-10 million) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound derivative is administered at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. The study is concluded when tumors in the control group reach a predetermined size or after a specific duration of treatment. At the end of the study, tumors may be excised and weighed.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Xenograft_Workflow Start Start Cell_Culture Human Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Administer This compound Derivative Randomization->Treatment_Group Control_Group Administer Vehicle Randomization->Control_Group Efficacy_Assessment Tumor Volume Measurement Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment Endpoint Endpoint Analysis Efficacy_Assessment->Endpoint

Xenograft Model Experimental Workflow

Anti-inflammatory Efficacy of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has been evaluated in various animal models of inflammation. A commonly used and well-accepted model is the carrageenan-induced paw edema model in rats, which assesses acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

In this model, the efficacy of a test compound is measured by its ability to reduce the swelling of the rat paw after the injection of carrageenan, an inflammatory agent. The performance is often compared to a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin.

CompoundDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)
Indomethacin (Reference) 104~57.66%[8]
Indomethacin Analog (4f) --90.5%
Triazine Derivative (Compound 3) 200499.69%[8]

Note: Data for a specific this compound derivative was not available for direct comparison. The table includes data for a reference drug and other compounds evaluated in the same model to provide context for expected efficacy.

Signaling Pathways in Inflammation

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[9] In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, which then moves into the nucleus to promote the expression of pro-inflammatory genes.

NFkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active NFkB_IkB->NFkB Releases Aminopyrimidine This compound Derivative Aminopyrimidine->IKK_Complex Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription

NF-κB Signaling Pathway in Inflammation
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing and measuring acute inflammation in a rat model.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer or calipers.

  • Grouping and Administration: Animals are divided into control, reference, and test groups (n=6 per group). The test compound (this compound derivative) or vehicle is administered, typically orally or intraperitoneally, at a specific time before the carrageenan injection. The reference group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: A solution of carrageenan (e.g., 1% w/v in sterile saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization & Fasting Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Grouping Grouping & Drug Administration Baseline_Measurement->Grouping Carrageenan_Injection Carrageenan Injection Grouping->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Carrageenan-Induced Paw Edema Workflow

References

Unlocking Therapeutic Potential: A Comparative Analysis of 2-Aminopyrimidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Fremont, CA – December 7, 2025 – In the landscape of modern drug discovery, the 2-aminopyrimidine (B69317) scaffold has emerged as a privileged structure, demonstrating remarkable versatility in the design of potent and selective enzyme inhibitors. This guide offers a comprehensive comparative analysis of this compound derivatives targeting key enzymes implicated in a range of diseases, including cancer and inflammatory conditions. The following sections provide a detailed examination of their inhibitory activities against β-Glucuronidase, Cyclin-Dependent Kinases (CDKs), and Histone Deacetylases (HDACs), supported by quantitative data and detailed experimental methodologies.

The diverse biological activities of this compound derivatives, ranging from anticancer to anti-inflammatory and antimicrobial properties, underscore their significance in medicinal chemistry.[1] This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource to facilitate the strategic design and development of next-generation therapeutics based on this versatile scaffold.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potency of this compound derivatives is highly dependent on the specific substitutions on the pyrimidine (B1678525) core and the target enzyme. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives against β-Glucuronidase, CDKs, and HDACs, offering a clear comparison of their efficacy.

Table 1: Inhibition of β-Glucuronidase by this compound Derivatives
CompoundIC50 (µM)[1][2][3][4]
Compound 24 2.8 ± 0.10
Standard (D-saccharic acid 1,4-lactone)45.75 ± 2.16

Note: The specific structure of the highly active "Compound 24" was not detailed in the public abstracts of the cited study, but its potency highlights the potential of this scaffold.

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by this compound Derivatives

A recent study in 2024 unveiled a series of this compound-based derivatives as potent dual inhibitors of CDK9 and HDACs.[5][6] The following table presents the IC50 values of selected compounds against CDK9.

CompoundCDK9 IC50 (nM)[6]
8e 88.4
9a>10000
9e>10000
9m312.6
NVP-2 (Positive Control)4.3
Table 3: Inhibition of Histone Deacetylases (HDACs) by this compound Derivatives

The same 2024 study also evaluated the inhibitory activity of these derivatives against various HDAC isoforms.[5][6]

CompoundHDAC1 IC50 (nM)[6]HDAC3 IC50 (nM)[6]HDAC6 IC50 (nM)[6]
8e 168.9 245.5400.3
9a133.537.754.3
9e 52.4 14.7 1067.0
9m>10000>10000315.5
SAHA (Positive Control)16.317.511.4

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of the presented data.

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase is determined using a spectrophotometric assay.[1] The assay mixture contains the enzyme, the substrate (p-nitrophenyl-β-D-glucuronide), and the test compound in a suitable buffer. The reaction is initiated by the addition of the substrate, and the formation of p-nitrophenol is measured at a specific wavelength over time. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1]

In Vitro Kinase Inhibition Assay (e.g., for CDKs)

A common method for determining kinase inhibition is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay.[7]

  • Compound Preparation : Test compounds are serially diluted to various concentrations.

  • Kinase Reaction Setup : The diluted compounds or a vehicle control (DMSO) are added to the wells of an assay plate. A mixture containing the purified kinase (e.g., CDK9) and its specific substrate is then added.

  • Reaction Initiation : The kinase reaction is started by adding an ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. The plate is incubated to allow the reaction to proceed.

  • ADP Detection : An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : A Kinase-Glo® Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis : The luminescence is measured, and the percentage of inhibition is plotted against the logarithm of the compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.[7]

Histone Deacetylase (HDAC) Inhibition Assay

HDAC activity and inhibition can be measured using various commercially available kits, often employing a fluorometric or colorimetric method.[2][8]

  • Assay Principle : An acetylated histone HDAC substrate is coated onto microplate wells. Active HDACs in the sample (from nuclear extracts or purified enzyme) bind to and deacetylate the substrate.

  • Detection : The deacetylated products are recognized by a specific antibody. The amount of deacetylated product, which is proportional to the enzyme activity, is then measured colorimetrically or fluorometrically.

  • Inhibition Measurement : To determine the inhibitory effect of the this compound derivatives, the assay is performed in the presence of varying concentrations of the test compounds. The reduction in signal compared to a control without the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value. Trichostatin A (TSA) is often used as a positive control inhibitor.[8]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the broader biological context and the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Enzyme_Prep Enzyme/Substrate Mix Enzyme_Prep->Assay_Plate Incubation Reaction Incubation Assay_Plate->Incubation Signal_Gen Signal Generation Incubation->Signal_Gen Data_Acq Data Acquisition Signal_Gen->Data_Acq IC50_Calc IC50 Calculation Data_Acq->IC50_Calc

General workflow for an in vitro enzyme inhibition assay.

cdk_pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor This compound CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Simplified CDK signaling pathway in cell cycle progression and its inhibition.

The continued exploration of this compound derivatives holds significant promise for the development of novel and effective enzyme inhibitors. The data and protocols presented in this guide aim to serve as a valuable resource for the scientific community, fostering further innovation in the design of targeted therapies.

References

A Comparative Guide to 1H and 13C NMR for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, NMR is the gold standard for unambiguous structure confirmation and elucidation. This guide provides a detailed comparison between the two most common NMR techniques: Proton (¹H) NMR and Carbon-13 (¹³C) NMR, supported by experimental data and protocols.

Core Principles: ¹H vs. ¹³C NMR

The fundamental difference between ¹H and ¹³C NMR lies in the nucleus being observed. ¹H NMR detects the hydrogen nuclei (protons), while ¹³C NMR detects the ¹³C isotope of carbon.[1] This distinction leads to significant differences in sensitivity, the information obtained, and experimental parameters.

¹H is the most abundant isotope of hydrogen (99.9%), making ¹H NMR an inherently sensitive technique. In contrast, the ¹³C isotope has a low natural abundance of only 1.1%, and its nucleus has a much weaker magnetic moment than a proton.[2] Consequently, ¹³C NMR is significantly less sensitive, requiring more sample or longer acquisition times to achieve an adequate signal-to-noise ratio.[1]

Comparative Analysis of ¹H and ¹³C NMR

The true power of NMR in structure elucidation comes from using ¹H and ¹³C techniques in a complementary fashion. ¹H NMR provides detailed information about the proton framework and connectivity, while ¹³C NMR reveals the underlying carbon skeleton of the molecule.[3]

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Analyte Nucleus Proton (¹H)Carbon-13 Isotope (¹³C)
Natural Abundance ~99.9%~1.1%[2]
Relative Sensitivity HighLow (~6000 times less sensitive than ¹H)
Typical Chemical Shift Range 0 - 13 ppm[4]0 - 220 ppm[4]
Integration Proportional to the number of protons, highly quantitative.[4][5]Not typically quantitative due to relaxation effects and decoupling.[2][4]
Spin-Spin Coupling Provides rich multiplicity patterns (n+1 rule) indicating neighboring protons.[6]Typically proton-decoupled, showing each unique carbon as a singlet.[2]
Typical Acquisition Time Short (minutes)[7]Long (minutes to hours)[7]
Sample Amount Required Low (1-10 mg)High (10-50+ mg)[8]
Primary Information Number of unique proton environments, proton ratios, and proton connectivity.Number of unique carbon environments and the types of carbon atoms (e.g., alkyl, aromatic, carbonyl).[3]

Case Study: Ethyl Acetate (B1210297) (C₄H₈O₂)

To illustrate the complementary data obtained from ¹H and ¹³C NMR, let's analyze the spectra for ethyl acetate.

¹H and ¹³C NMR Data for Ethyl Acetate in CDCl₃

NucleusChemical Shift (δ, ppm)Integration (¹H only)Multiplicity (¹H only)Assignment
¹H4.122HQuartet (q)-O-CH₂ -CH₃
¹H2.053HSinglet (s)-C(=O)-CH₃
¹H1.263HTriplet (t)-O-CH₂-CH₃
¹³C171.1N/ASingletC =O (Carbonyl)
¹³C60.6N/ASinglet-O-CH₂ -CH₃
¹³C21.0N/ASinglet-C(=O)-CH₃
¹³C14.2N/ASinglet-O-CH₂-CH₃

Data compiled from multiple sources.[4][9]

The ¹H NMR spectrum identifies three distinct proton environments. The integration values (2H, 3H, 3H) match the number of protons in the ethyl and acetyl groups. The splitting patterns—a quartet and a triplet—confirm the connectivity of the ethyl group (-CH₂-CH₃). The ¹³C NMR spectrum confirms the presence of four unique carbon atoms, including the distinct downfield shift of the carbonyl carbon at 171.1 ppm. Together, these spectra allow for the complete and unambiguous assignment of the ethyl acetate structure.

Experimental Protocols

A generalized protocol for acquiring high-resolution 1D NMR spectra is outlined below.

1. Sample Preparation

  • Weigh Sample: For ¹H NMR, weigh 1-10 mg of the compound. For ¹³C NMR, 10-50 mg is recommended for a reasonable acquisition time.[8]

  • Dissolve: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a small vial.

  • Add Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.[6]

  • Transfer and Filter: Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

2. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for high resolution.

  • Parameter Setup:

    • ¹H NMR: Use a standard single-pulse experiment. Set the spectral width to ~12-15 ppm. The number of scans is typically low (e.g., 8 or 16).

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to ~220-250 ppm. A higher number of scans (e.g., 1024 or more) is necessary due to the low sensitivity.[1]

  • Acquisition: Start the experiment. The instrument records the Free Induction Decay (FID), which is the raw time-domain signal.

3. Data Processing

  • Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the NMR spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Calibration: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[6]

  • Integration (¹H only): The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of using NMR data for structure confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate interpret Interpret Data calibrate->interpret

A typical workflow for an NMR experiment.

structure_elucidation_logic cluster_data Spectroscopic Data cluster_info Derived Information H1_NMR 1H NMR Spectrum H1_Info • Proton Environments • Proton Ratios (Integration) • Connectivity (Splitting) • Electronic Environment H1_NMR->H1_Info C13_NMR 13C NMR Spectrum C13_Info • Carbon Environments • Carbon Types (Alkyl, C=O, etc.) • Molecular Symmetry C13_NMR->C13_Info Proposed_Structure Proposed Structure H1_Info->Proposed_Structure C13_Info->Proposed_Structure Structure_Confirmed Structure Confirmed Proposed_Structure->Structure_Confirmed

Logical flow for structure confirmation using NMR.

Comparison with Alternative Techniques

While powerful, NMR is often used alongside other spectroscopic methods for comprehensive characterization.

TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity and 3D structure.Unambiguous structural information; non-destructive.Lower sensitivity; requires higher sample concentration; more expensive instrumentation.[5]
Mass Spectrometry (MS) Molecular weight and elemental formula; fragmentation patterns.Extremely high sensitivity; small sample amount needed.Provides limited connectivity information; destructive technique.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides an absolute structure.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution state.

References

Safety Operating Guide

Proper Disposal of 2-Aminopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Aminopyrimidine is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the mitigation of risks and adherence to safety standards.

Hazard Profile and Safety First

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3] All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1] Under no circumstances should it be discharged into sewer systems or the general environment.[4][5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, crucial for risk assessment and proper handling.

PropertyValue
Molecular Weight 95.10 g/mol [4]
Melting Point 122-126 °C
Vapor Pressure 0.24 mmHg[4]
Oral LD50 (Quail) 133 mg/kg[2]
5-30 min EC50 (Photobacterium phosphoreum) 284 mg/L[2]
60-hr EC50 (Tetrahymena pyriformis) 390 mg/L[2]

Experimental Protocol for Disposal

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE. This includes, but is not limited to:

  • Impervious gloves (e.g., nitrile rubber).

  • Safety glasses or goggles, approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • A lab coat or other protective clothing to prevent skin exposure.[4]

2. Waste Collection:

  • Collect all waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, and containers), in a designated and compatible waste container.[1][4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Ensure the container is kept securely closed when not in use.[4]

3. Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Clean up spills immediately, wearing appropriate PPE.

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep the material and place it into the designated hazardous waste container.

    • Provide adequate ventilation.

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.[1]

    • Contact your institution's environmental health and safety (EHS) department immediately.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be a designated and secure location for hazardous waste.

5. Final Disposal:

  • The primary and recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[4]

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.

  • While a specific US EPA waste code for this compound is not listed, the structurally similar and acutely hazardous 4-Aminopyridine is assigned the EPA waste number P008. Therefore, it is prudent to manage this compound waste with a comparable level of caution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste (Unused chemical, contaminated materials, etc.) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Spill Occurs A->F C Collect Waste in a Labeled, Closed Hazardous Waste Container B->C D Store Container in a Designated Secure and Ventilated Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E H Incineration or Chemical Destruction E->H G Follow Spill Cleanup Protocol (Avoid dust, use dry methods) F->G G->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Aminopyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also considered harmful if swallowed and may lead to skin sensitization.[4] The complete toxicological properties of this substance have not been fully investigated.[1][5]

Primary Hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]

  • Harmful if swallowed [4]

  • May cause sensitization by skin contact [4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationHazard Protection
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 EU or NIOSH US standards).[2][6]Protects against splashes and dust particles.[6]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[6] For prolonged or repeated contact, select gloves with a higher protection class (breakthrough time >240 minutes).[4]Prevents skin contact, irritation, and potential sensitization.[4][6]
Body Protection Standard laboratory coat.[6] Wear fire/flame resistant and impervious clothing when handling larger quantities.[2][6]Protects skin from accidental contact.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[5][6]Prevents inhalation of dust or aerosols.[6]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of punctures and safety goggles are clean.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[3]

Handling:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[4]

  • Dispensing: When weighing or transferring, minimize the creation of dust.[1][5]

  • Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly with soap and water after handling is complete.[1][5]

  • Storage: Keep the container tightly closed when not in use.[2][5] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][7]

Emergency Protocols

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1][4][5]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start Spill Detected assess_hazard Assess Hazard (Size, Location, Immediate Risk) start->assess_hazard evacuate Evacuate Area (If necessary) assess_hazard->evacuate Major Spill or High Risk ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess_hazard->ppe Minor Spill evacuate->ppe contain Contain Spill (Use inert absorbent for liquids, cover solids) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Area (Wash with appropriate solvent/detergent) cleanup->decontaminate dispose Package & Label Waste (Place in sealed container for hazardous waste) decontaminate->dispose report Report Incident (Follow institutional protocols) dispose->report end End of Response report->end

Caption: Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a suitable, clearly labeled, and tightly sealed container.[1][5]

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[5]

  • Disposal Route: Dispose of the waste through a licensed and approved hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash.[1]

  • Contaminated Packaging: Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[8]

Quantitative Data

The following table summarizes key quantitative physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₅N₃[3]
Molecular Weight 95.10 g/mol
Appearance Off-white powder/solid[3]
Melting Point 124 - 127 °C (255.2 - 260.6 °F)[3]
Boiling Point 158 °C (316.4 °F)[3]
Flash Point 103 °C (217.4 °F)[3]
Water Solubility Soluble[3]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。